Product packaging for 3-(Dipropylamino)propane-1,2-diol(Cat. No.:CAS No. 60302-96-7)

3-(Dipropylamino)propane-1,2-diol

Cat. No.: B3061172
CAS No.: 60302-96-7
M. Wt: 175.27 g/mol
InChI Key: CTSOJEIWXYRSEM-UHFFFAOYSA-N
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Description

3-(Dipropylamino)propane-1,2-diol is a useful research compound. Its molecular formula is C9H21NO2 and its molecular weight is 175.27 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21NO2 B3061172 3-(Dipropylamino)propane-1,2-diol CAS No. 60302-96-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dipropylamino)propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H21NO2/c1-3-5-10(6-4-2)7-9(12)8-11/h9,11-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSOJEIWXYRSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50975714
Record name 3-(Dipropylamino)propane-1,2-diol
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Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60302-96-7
Record name 3-(Dipropylamino)-1,2-propanediol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dipropylamino)propane-1,2-diol
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Record name 3-(Dipropylamino)propane-1,2-diol
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Record name 3-(dipropylamino)propane-1,2-diol
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Foundational & Exploratory

An In-depth Technical Guide to 3-(Dipropylamino)propane-1,2-diol: Molecular Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a putative synthesis protocol for 3-(Dipropylamino)propane-1,2-diol. Furthermore, it explores potential applications in drug development, drawing parallels with structurally related compounds.

Core Molecular Data

This compound is a substituted secondary aminodiol. Its core structure consists of a propane-1,2-diol backbone with a dipropylamino group attached at the 3-position.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
IUPAC Name This compoundNIST
CAS Number 60302-96-7NIST
Molecular Formula C₉H₂₁NO₂NIST[1]
Molecular Weight 175.27 g/mol NIST[1]
InChI InChI=1S/C9H21NO2/c1-3-5-10(6-4-2)7-9(12)8-11/h9,11-12H,3-8H2,1-2H3NIST[1]
InChIKey CTSOJEIWXYRSEM-UHFFFAOYSA-NNIST[1]

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is based on the well-documented synthesis of 3-(dimethylamino)-1,2-propanediol from 3-chloro-1,2-propanediol and dimethylamine.

Materials:

  • 3-chloro-1,2-propanediol

  • Dipropylamine

  • Sodium hydroxide (or other suitable base)

  • Methanol (or other suitable solvent)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or other suitable drying agent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-1,2-propanediol in methanol.

  • Addition of Amine: Add an excess of dipropylamine to the solution.

  • Base Addition: Slowly add a solution of sodium hydroxide in water to the reaction mixture. The base acts as a scavenger for the hydrochloric acid formed during the reaction.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure.

  • Extraction: Add deionized water to the residue and extract the aqueous phase multiple times with diethyl ether.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation.

Synthesis_Workflow Proposed Synthesis Workflow for this compound reagents 3-chloro-1,2-propanediol + Dipropylamine + Base (e.g., NaOH) reaction Nucleophilic Substitution (Reflux) reagents->reaction solvent Solvent (e.g., Methanol) solvent->reaction workup Work-up (Solvent removal, Water addition) reaction->workup extraction Extraction (e.g., Diethyl ether) workup->extraction drying Drying of Organic Phase (e.g., MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Vacuum Distillation) evaporation->purification product This compound purification->product

Proposed Synthesis Workflow

Molecular Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry data for this compound is available through the NIST WebBook.[1] This technique can be used to confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Although specific spectral data for the title compound is not publicly available, the proton NMR spectrum is expected to show characteristic signals for the propyl groups (triplets and sextets), the methylene groups adjacent to the nitrogen and the diol moiety, and the methine and methylene protons of the propanediol backbone. The hydroxyl protons will appear as broad singlets.

    • ¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations for the alkyl groups will be observed around 2960-2850 cm⁻¹. C-N stretching and C-O stretching vibrations are also expected in the fingerprint region.

Biological Activity and Potential Applications

There is currently no specific data available in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, its structural analog, 3-(dimethylamino)propane-1,2-diol, is a known precursor in the synthesis of cationic lipids, which are crucial non-viral vectors for gene delivery in research and therapeutic applications.[2]

Potential Application in Cationic Lipid Synthesis

Cationic lipids are amphiphilic molecules that can self-assemble into liposomes and form complexes (lipoplexes) with negatively charged nucleic acids, facilitating their entry into cells. A plausible application for this compound is its use as a hydrophilic headgroup in the synthesis of novel cationic lipids.

The general synthesis involves the alkylation or acylation of the hydroxyl groups of the aminodiol to attach long hydrophobic tails. The tertiary amine can then be quaternized to introduce a permanent positive charge.

Cationic_Lipid_Synthesis_Logic Logical Workflow for Cationic Lipid Synthesis start This compound alkylation Alkylation/Acylation with hydrophobic tails (e.g., oleyl chains) start->alkylation intermediate N,N-dipropyl aminodiol lipid alkylation->intermediate quaternization Quaternization of tertiary amine (e.g., with methyl iodide) intermediate->quaternization cationic_lipid Quaternary ammonium cationic lipid quaternization->cationic_lipid liposome Liposome Formulation cationic_lipid->liposome lipoplex Complexation with Nucleic Acids liposome->lipoplex application Gene Delivery / Transfection lipoplex->application

References

Synthesis of 3-(Dipropylamino)propane-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-(Dipropylamino)propane-1,2-diol, a valuable intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to support the laboratory synthesis of this compound.

Introduction

3-(Dialkylamino)propane-1,2-diols are a class of compounds with significant potential in various applications, including the development of novel therapeutic agents and as precursors for complex chemical syntheses. Their structural motif, featuring a diol and a tertiary amine, allows for a wide range of chemical modifications. This guide focuses on the synthesis of the N,N-dipropyl derivative, outlining a common and effective synthetic route.

General Synthesis Pathway

The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable three-carbon synthon with dipropylamine. A common and efficient method involves the reaction of 3-chloro-1,2-propanediol with dipropylamine in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

An alternative pathway involves the ring-opening of glycidol by dipropylamine. While this method can also be effective, the use of 3-chloro-1,2-propanediol is often preferred due to its stability and commercial availability.

Experimental Protocol

This section details a representative experimental protocol for the synthesis of this compound from 3-chloro-1,2-propanediol and dipropylamine. This protocol is adapted from established methods for the synthesis of analogous N-alkylated aminopropanediols.[1][2][3]

3.1. Materials and Reagents

  • 3-Chloro-1,2-propanediol

  • Dipropylamine

  • Sodium hydroxide (or other suitable base, e.g., sodium carbonate)

  • Methanol (or other suitable solvent)

  • Water (deionized)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Dichloromethane (or other suitable extraction solvent)

  • Hydrochloric acid (for pH adjustment)

  • Activated charcoal (for decolorization, optional)

3.2. Apparatus

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Thermometer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Synthesis Procedure

  • Reaction Setup: In a round-bottom flask, dissolve 3-chloro-1,2-propanediol in methanol.

  • Addition of Amine: To the stirred solution, add dipropylamine.

  • Base Addition: Slowly add a solution of sodium hydroxide in water to the reaction mixture. The addition should be controlled to keep the temperature from rising excessively.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane and transfer to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction of the aqueous layer with dichloromethane.

  • Washing: Combine the organic extracts and wash with water to remove any remaining inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

3.4. Purification

The crude this compound can be purified by one of the following methods:

  • Vacuum Distillation: This is the most common method for purifying liquid aminodiols. The product is distilled under high vacuum to separate it from non-volatile impurities.

  • Column Chromatography: For smaller scale preparations or to achieve very high purity, column chromatography on silica gel can be employed. A suitable eluent system would typically consist of a mixture of a polar solvent (e.g., methanol) and a less polar solvent (e.g., dichloromethane).

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of N-alkylated aminopropanediols, which can be used as a reference for the synthesis of this compound.

ParameterValueReference
Molar Ratio
3-Chloro-1,2-propanediol : Amine1 : 1.1 - 1.3[2]
3-Chloro-1,2-propanediol : Base1 : 1 - 1.1[2]
Reaction Conditions
Temperature30 - 80 °C (Reflux)[2][4]
Reaction Time2 - 6 hours[2][4]
Yield and Purity
Expected Yield> 80%[5]
Expected Purity (after distillation)> 99%[4][5]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

SynthesisWorkflow cluster_reaction Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A 1. Dissolve 3-Chloro-1,2-propanediol in Methanol B 2. Add Dipropylamine A->B C 3. Add NaOH Solution B->C D 4. Heat to Reflux C->D E 5. Cool to Room Temperature D->E F 6. Remove Methanol (Rotary Evaporator) E->F G 7. Extraction with Dichloromethane F->G H 8. Wash Organic Layer G->H I 9. Dry over Na2SO4 H->I J 10. Concentrate Crude Product I->J K 11. Vacuum Distillation J->K L Final Product: This compound K->L

Caption: Synthesis and Purification Workflow.

Safety Considerations

  • 3-Chloro-1,2-propanediol: This compound is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Dipropylamine: This is a corrosive and flammable liquid. Handle with care in a fume hood.

  • Sodium Hydroxide: This is a corrosive solid. Avoid contact with skin and eyes.

  • Solvents: Methanol and dichloromethane are flammable and toxic. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. By following the outlined experimental protocol and adhering to the safety precautions, researchers can effectively produce this valuable compound for their scientific endeavors. The provided quantitative data and workflow diagram serve as useful resources for planning and executing the synthesis.

References

In-depth Technical Guide: 3-(Dipropylamino)propane-1,2-diol (CAS Number: 60302-96-7)

Author: BenchChem Technical Support Team. Date: November 2025

It is important to note that publicly available information on 3-(Dipropylamino)propane-1,2-diol is limited. While a comprehensive technical guide with extensive experimental data and biological pathways is not feasible based on current information, this document summarizes the available data for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

CAS Number: 60302-96-7

Molecular Formula: C₉H₂₁NO₂

Molecular Weight: 175.27 g/mol

PropertyValueSource
IUPAC NameThis compoundNIST
Molecular FormulaC₉H₂₁NO₂NIST
Molecular Weight175.2685 g/mol NIST
InChIInChI=1S/C9H21NO2/c1-3-5-10(6-4-2)7-9(12)8-11/h9,11-12H,3-8H2,1-2H3NIST
InChIKeyCTSOJEIWXYRSEM-UHFFFAOYSA-NNIST
Canonical SMILESCCCN(CCC)CC(CO)OPubChem

Synthesis and Experimental Data

Spectroscopic Data

The National Institute of Standards and Technology (NIST) provides a mass spectrum (electron ionization) for this compound.[1] This can be a valuable tool for the identification and characterization of the compound in experimental settings.

Logical Relationship for Synthesis of Analogous Compounds:

G General Synthesis Approach for 3-(Dialkylamino)propane-1,2-diols cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Glycidol Glycidol Nucleophilic Substitution Nucleophilic Substitution Glycidol->Nucleophilic Substitution 3-Chloro-1,2-propanediol 3-Chloro-1,2-propanediol 3-Chloro-1,2-propanediol->Nucleophilic Substitution Dialkylamine Dialkylamine Dialkylamine->Nucleophilic Substitution 3-(Dialkylamino)propane-1,2-diol 3-(Dialkylamino)propane-1,2-diol Nucleophilic Substitution->3-(Dialkylamino)propane-1,2-diol

Caption: General synthetic routes to 3-(dialkylamino)propane-1,2-diols.

Biological Activity and Signaling Pathways

There is a notable absence of published research on the biological activity, pharmacological properties, or mechanism of action of this compound. Consequently, no information is available regarding its involvement in any signaling pathways. Research on structurally similar compounds, such as those with different alkyl substituents on the amine, may offer some preliminary insights, but direct extrapolation of their biological effects to the dipropyl derivative is not scientifically sound without experimental validation.

Conclusion and Future Directions

The current body of scientific knowledge on this compound (CAS 60302-96-7) is sparse. While its basic chemical identity has been established, there is a clear need for further research to elucidate its synthesis, physicochemical properties, and biological functions. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future studies should focus on developing and publishing detailed synthetic protocols, characterizing its spectroscopic and physicochemical properties, and investigating its potential biological activities through in vitro and in vivo assays. Such foundational research is essential to determine if this compound holds any therapeutic or other practical value.

References

A Technical Guide to the Physical Characteristics of 3-(Dipropylamino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical characteristics of the chemical compound 3-(Dipropylamino)propane-1,2-diol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes standardized, detailed experimental protocols for determining key physical properties. Furthermore, a logical workflow for the physical and chemical characterization of such a compound is provided to guide researchers in its comprehensive analysis.

Core Compound Information

This compound is an organic molecule belonging to the amino alcohol class of compounds. Its structure features a propane-1,2-diol backbone with a dipropylamino substituent at the third carbon position.

IdentifierValue
IUPAC Name This compound
CAS Number 60302-96-7[1][2][3]
Molecular Formula C₉H₂₁NO₂[1][2]
Molecular Weight 175.27 g/mol [2]

Quantitative Physical Data

Physical Property3-(Dimethylamino)propane-1,2-diol3-(Diethylamino)propane-1,2-diolThis compound
CAS Number 623-57-4[4][5]621-56-7[6]60302-96-7[1][7]
Boiling Point 216-217 °C (lit.)Data not availableData not available
Density 1.004 g/mL at 25 °C (lit.)[4]Data not availableData not available
Refractive Index n20/D 1.4609 (lit.)1.46 (20 °C)[6]Data not available

Experimental Protocols

The following are detailed methodologies for determining the primary physical characteristics of a liquid chemical compound such as this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small sample volumes and provides an accurate boiling point at a given atmospheric pressure.

Apparatus:

  • Thiele tube or similar oil bath apparatus

  • Thermometer (-10 to 250 °C)

  • Small test tube (e.g., 75x10 mm)

  • Capillary tube (sealed at one end)

  • Heat-resistant mineral oil or silicone oil

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Stand and clamps

Procedure:

  • Fill the Thiele tube with heat-resistant oil to a level just above the upper arm.

  • Add approximately 0.5 mL of the liquid sample into the small test tube.

  • Place the capillary tube into the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly into the oil bath of the Thiele tube.[8]

  • Gently heat the side arm of the Thiele tube. Convection will ensure uniform temperature distribution.

  • As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.

  • Continue gentle heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8][9] Record this temperature.

Determination of Density (Pycnometer or Volumetric Method)

This protocol determines the mass per unit volume of the liquid.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL) or a graduated cylinder (e.g., 10 or 25 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Clean and thoroughly dry the pycnometer or graduated cylinder.

  • Weigh the empty, dry vessel on the analytical balance and record its mass (m₁).

  • Fill the vessel with the liquid sample up to the calibration mark. If using a pycnometer, insert the stopper, allowing excess liquid to exit through the capillary.

  • Place the filled vessel in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • Remove the vessel, carefully dry the exterior, and weigh it. Record this mass (m₂).

  • The mass of the liquid is (m₂ - m₁).

  • The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the known volume of the pycnometer or the volume read from the graduated cylinder.[10][11]

Determination of Refractive Index

The refractive index is a measure of how light propagates through the substance and is a characteristic property.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Dropper or pipette

  • Solvent for cleaning (e.g., ethanol or isopropanol)

  • Lens paper

Procedure:

  • Turn on the refractometer and the constant temperature water circulator, setting the latter to the desired temperature (commonly 20°C). Allow the refractometer prisms to equilibrate.

  • Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Open the prism assembly of the refractometer and clean the surfaces of both the illuminating and refracting prisms with a suitable solvent and lens paper.

  • Using a clean dropper, place 2-3 drops of the sample liquid onto the surface of the lower prism.[12]

  • Close the prism assembly securely.

  • Adjust the light source and mirror to illuminate the field of view as seen through the eyepiece.

  • Rotate the coarse adjustment knob until the light and dark fields become visible.

  • If a colored band is visible at the border of the light and dark fields, adjust the chromatic dispersion compensator to achieve a sharp, achromatic borderline.

  • Use the fine adjustment knob to center the borderline precisely on the crosshairs of the eyepiece.[12]

  • Read the refractive index value from the instrument's scale.

Logical Workflow for Compound Characterization

For a novel or sparsely characterized compound like this compound, a systematic approach to determining its physical and chemical properties is essential. The following diagram illustrates a logical workflow for such a characterization.

G cluster_synthesis Synthesis & Purification cluster_prelim Preliminary Analysis cluster_physical Physical Property Determination cluster_safety Safety & Stability synthesis Chemical Synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification purity Purity Assessment (GC-MS, HPLC, NMR) purification->purity structure Structural Confirmation (NMR, IR, Mass Spec) purity->structure boiling_point Boiling Point structure->boiling_point density Density boiling_point->density refractive_index Refractive Index density->refractive_index solubility Solubility (Aqueous & Organic) refractive_index->solubility pka pKa Determination solubility->pka stability Stability Studies (Temperature, pH, Light) pka->stability safety_assessment Preliminary Safety (e.g., Ames Test) stability->safety_assessment

Caption: Workflow for the Characterization of a Novel Chemical Compound.

References

The Enigmatic Mechanism of Action of 3-(Dipropylamino)propane-1,2-diol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the specific mechanism of action of the chemical compound 3-(Dipropylamino)propane-1,2-diol (CAS Number: 60302-96-7). Despite targeted searches, no peer-reviewed studies detailing its pharmacological, biological, or toxicological effects at the molecular or cellular level have been identified. This absence of data precludes the development of a detailed technical guide on its core mechanism of action as requested.

While direct information is unavailable for this compound, this whitepaper will summarize the known pharmacological properties of structurally related compounds to provide a potential, albeit speculative, framework for future research. It is critical to emphasize that the biological activities of these related molecules cannot be directly extrapolated to this compound.

Analysis of Structurally Related Compounds

The chemical structure of this compound features a propanediol backbone with a tertiary amine, specifically a dipropylamino group. Examination of compounds with similar structural motifs offers limited insight into its potential biological targets.

N,N-Dialkylamino Alkanols

Compounds bearing an N,N-dialkylamino group attached to an alcohol moiety are known to interact with a variety of biological targets. For instance, a study on a series of analogues of 6-(N,N-di-n-propylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one, a prodrug for a dopamine D1/D2 receptor agonist, highlights the potential for the N,N-di-n-propylamino group to confer dopaminergic activity.[1] However, the overall structure of this compound is significantly different from this compound, making any direct comparison highly speculative.

Dimethylethanolamine (DMAE), another N,N-dialkylamino alkanol, is used in skincare and as a nootropic supplement, with a proposed, though not fully elucidated, mechanism involving effects on acetylcholine metabolism.

Propanediol Derivatives

The propane-1,2-diol backbone is a common feature in many biologically active molecules and is generally considered to have low toxicity. However, the addition of the dipropylamino group could significantly alter its pharmacological profile.

Hypothetical Mechanisms and Future Research Directions

Given the absence of direct evidence, any proposed mechanism of action for this compound remains purely hypothetical. The presence of the tertiary amine suggests potential interactions with neurotransmitter systems, such as dopaminergic or cholinergic pathways, or with other G-protein coupled receptors. The lipophilicity imparted by the propyl groups may facilitate passage across the blood-brain barrier, suggesting a potential for central nervous system activity.

To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines a potential research strategy:

experimental_workflow cluster_screening Initial Screening cluster_target_id Target Identification & Validation cluster_pathway Pathway Analysis cluster_invivo In vivo Studies In_vitro_Screening In vitro Receptor/Enzyme Panel Screening Binding_Assays Radioligand Binding Assays In_vitro_Screening->Binding_Assays Identify potential targets Cell-based_Assays Cell-based Functional Assays (e.g., cAMP, Ca2+ flux) Cell-based_Assays->Binding_Assays Western_Blot Western Blot for Signaling Proteins Binding_Assays->Western_Blot Validate target engagement Enzyme_Kinetics Enzyme Inhibition/Activation Kinetics Enzyme_Kinetics->Western_Blot Molecular_Docking Computational Molecular Docking Molecular_Docking->Binding_Assays Animal_Models Pharmacokinetic & Pharmacodynamic Studies in Animal Models Western_Blot->Animal_Models Confirm in vivo relevance Gene_Expression Gene Expression Profiling (e.g., RNA-seq) Gene_Expression->Animal_Models

Proposed experimental workflow for elucidating the mechanism of action.

Conclusion

References

Technical Guide: Spectroscopic and Synthetic Overview of 3-(Dipropylamino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data and a proposed synthetic protocol for 3-(Dipropylamino)propane-1,2-diol. This document is intended to serve as a foundational resource for researchers and professionals involved in drug development and chemical synthesis.

Core Spectroscopic Data

Comprehensive experimental spectroscopic data for this compound is not widely available in peer-reviewed literature or spectral databases. The following sections detail the available data.

Mass Spectrometry

The National Institute of Standards and Technology (NIST) has published the electron ionization mass spectrum for this compound.[1] The key identifying information is summarized below.

ParameterValueSource
CAS Registry Number 60302-96-7[1]
Molecular Formula C₉H₂₁NO₂[1]
Molecular Weight 175.2685 g/mol [1]

The mass spectrum exhibits a fragmentation pattern characteristic of an amino alcohol, though a detailed analysis is not provided in the available documentation.

NMR and IR Spectroscopy

As of the compilation of this guide, experimental ¹H NMR, ¹³C NMR, and IR spectral data for this compound have not been found in publicly accessible databases or literature. Researchers requiring this data will need to perform their own spectroscopic analyses following synthesis and purification.

Experimental Protocols

The following protocols are proposed based on established methods for the synthesis of analogous N-substituted propanediols.[2][3]

Synthesis of this compound

This proposed synthesis is a two-step process involving the initial formation of an epoxide followed by nucleophilic opening with dipropylamine.

Materials:

  • 3-Chloropropane-1,2-diol (or Glycidol as a precursor)

  • Sodium Hydroxide (NaOH)

  • Dipropylamine

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl) (for pH adjustment)

  • Sodium Bicarbonate (NaHCO₃) (for neutralization)

Procedure:

  • Epoxide Formation (if starting from 3-Chloropropane-1,2-diol):

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chloropropane-1,2-diol in an appropriate solvent such as THF.

    • Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to facilitate the intramolecular Williamson ether synthesis to form glycidol.

    • The reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the salt byproduct is filtered off.

  • Nucleophilic Ring Opening:

    • To the solution containing the in-situ generated glycidol, add an excess of dipropylamine.

    • The reaction mixture is stirred at room temperature or gently heated to accelerate the reaction.

    • The progress of the reaction should be monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated.

    • The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic Characterization Protocol

The following are general procedures for obtaining the necessary spectroscopic data for the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the purified product using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a neat film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent.

Mass Spectrometry (MS):

  • Obtain the mass spectrum of the purified product using a mass spectrometer, for example, with an electron ionization (EI) or electrospray ionization (ESI) source. This will confirm the molecular weight and provide information about the fragmentation pattern.

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 3-Chloropropane-1,2-diol + NaOH or Glycidol Intermediate In-situ Glycidol Formation Reactants->Intermediate Base Addition Addition of Dipropylamine Intermediate->Addition Reaction Nucleophilic Ring Opening Addition->Reaction Crude_Product Crude this compound Reaction->Crude_Product Workup Aqueous Work-up Crude_Product->Workup Drying Drying of Organic Layer Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation or Column Chromatography Evaporation->Purification Final_Product Pure this compound Purification->Final_Product NMR 1H and 13C NMR Final_Product->NMR IR IR Spectroscopy Final_Product->IR MS Mass Spectrometry Final_Product->MS

Caption: Proposed synthesis and purification workflow for this compound.

References

Navigating the Solubility Landscape of 3-(Dipropylamino)propane-1,2-diol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(Dipropylamino)propane-1,2-diol, a compound of interest in various chemical and pharmaceutical research domains. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. In light of this, this document serves as a practical whitepaper, equipping researchers with the necessary knowledge to determine the solubility of this compound independently. It provides an in-depth overview of established experimental protocols for solubility measurement, a comparative summary of these methods, and a generalized workflow to guide the experimental process.

Introduction: The Uncharted Solubility of this compound

This compound is an amino alcohol whose physicochemical properties, particularly its solubility in organic solvents, are crucial for its application in synthesis, formulation, and purification processes. Solubility dictates the choice of reaction media, crystallization conditions, and the design of drug delivery systems. Despite its relevance, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents remains unpublished in the public domain.

This guide, therefore, pivots from presenting pre-existing data to empowering researchers with the methodologies to generate this critical information. The following sections detail the prevalent experimental techniques for solubility determination, offering a roadmap for systematic and accurate measurement.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. Several well-established methods are available, each with its own set of advantages and limitations. The choice of method often depends on the properties of the solute and solvent, the required accuracy, and the available equipment.

The Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility.[1][2][3] It measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The use of a temperature-controlled shaker or incubator is essential.[3]

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.[2] Other methods like UV-Vis spectroscopy can also be used if the compound has a suitable chromophore and the solvent does not interfere.

  • Data Reporting: The solubility is reported in units such as g/L, mg/mL, or mol/L at the specified temperature.

Potentiometric Titration

For ionizable compounds like amino alcohols, potentiometric titration can be a rapid method to determine solubility, particularly as a function of pH.

Methodology:

  • Suspension Preparation: A suspension of this compound is prepared in the organic solvent.

  • Titration: A standardized titrant (acid or base) is added to the suspension while monitoring the pH or potential.

  • Endpoint Determination: The point at which all the dissolved and solid compound has reacted is determined from the titration curve. The solubility can be calculated from the amount of titrant added.

Laser Nephelometry (Kinetic Solubility)

Laser nephelometry is a high-throughput technique often used in early drug discovery to determine kinetic solubility.[4] It measures the concentration at which a compound precipitates from a solution.

Methodology:

  • Stock Solution: A concentrated stock solution of this compound is prepared in a highly solubilizing solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial Dilution: The stock solution is serially diluted in the target organic solvent.

  • Precipitation Detection: A nephelometer measures the light scattering caused by the formation of precipitate as the concentration increases. The solubility is determined as the concentration at which a significant increase in scattering is observed.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry can be employed to determine the solubility of a compound in a solvent by analyzing the thermal behavior of the mixture.

Methodology:

  • Sample Preparation: A series of samples with varying concentrations of this compound in the organic solvent are prepared.

  • Thermal Analysis: Each sample is heated in the DSC, and the heat flow is monitored.

  • Dissolution Endotherm: The temperature at which the dissolution endotherm disappears indicates the saturation temperature for that specific concentration.

  • Solubility Curve: By plotting the saturation temperatures against the corresponding concentrations, a solubility curve can be constructed.

Comparison of Solubility Determination Methods

The selection of an appropriate method is critical for obtaining reliable solubility data. The following table provides a comparative overview of the common techniques.

MethodPrincipleThroughputSample RequiredType of SolubilityKey AdvantagesKey Disadvantages
Shake-Flask Equilibrium between solid and solutionLowHighThermodynamicGold standard, high accuracyTime-consuming, requires significant amount of compound
Potentiometric Titration Acid-base titrationMediumMediumThermodynamicRapid, provides pH-solubility profileLimited to ionizable compounds and specific solvent systems
Laser Nephelometry Light scattering by precipitateHighLowKineticHigh-throughput, requires small sample amountMeasures kinetic, not thermodynamic solubility; influence of DMSO
Differential Scanning Calorimetry (DSC) Thermal analysis of dissolutionMediumLowThermodynamicRequires small sample, provides thermodynamic dataCan be complex to interpret, not suitable for all compounds

Generalized Experimental Workflow for Solubility Determination

To systematically determine the solubility of this compound, a structured workflow is recommended. The following diagram, generated using the DOT language, illustrates the key steps from initial preparation to final data analysis.

Solubility_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis & Reporting Solvent_Selection Solvent Selection (e.g., Methanol, Ethanol, Acetone) Sample_Prep Sample Preparation (Excess solute in solvent) Solvent_Selection->Sample_Prep Select Solvent Compound_Purity Compound Purity Check (this compound) Compound_Purity->Sample_Prep Use Pure Compound Analytical_Method Analytical Method Development (e.g., HPLC, UV-Vis) Concentration_Analysis Concentration Analysis (Analysis of Saturated Solution) Analytical_Method->Concentration_Analysis Calibrate Method Equilibration Equilibration (Constant Temperature Agitation) Sample_Prep->Equilibration Phase_Separation Phase Separation (Centrifugation/Filtration) Equilibration->Phase_Separation Phase_Separation->Concentration_Analysis Data_Calculation Data Calculation (Solubility in g/L, mol/L) Concentration_Analysis->Data_Calculation Reporting Reporting (Solubility Data Table & Conditions) Data_Calculation->Reporting

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

While specific, pre-existing quantitative solubility data for this compound in organic solvents is currently unavailable, this guide provides the necessary framework for researchers to independently and accurately determine this vital physicochemical property. By following the detailed experimental protocols and the structured workflow presented, scientists and drug development professionals can generate the reliable solubility data required to advance their research and development activities. The choice of method should be carefully considered based on the specific experimental context and available resources.

References

The Aminopropanediol Core: A Journey from Fungal Metabolite to Synthetic Immunomodulators

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and History of Aminopropanediol Derivatives for Researchers, Scientists, and Drug Development Professionals.

The aminopropanediol scaffold, a seemingly simple molecular framework, has been the foundation for a remarkable class of therapeutic agents. From the accidental discovery of a potent antibiotic to the rational design of a first-in-class oral treatment for multiple sclerosis, the history of aminopropanediol derivatives is a testament to the power of natural product chemistry and the ingenuity of medicinal chemists. This technical guide delves into the core of these discoveries, providing a comprehensive overview of their history, the experimental methodologies behind their synthesis, and the intricate signaling pathways they modulate.

A Tale of Two Discoveries: From Soil Bacteria to a "Youth-Extending" Fungus

The story of aminopropanediol derivatives in medicine begins with two independent and significant discoveries.

Chloramphenicol: The First Synthetic Antibiotic

In the late 1940s, researchers from Parke-Davis, the University of Illinois, and Yale University isolated a novel antibiotic from the soil bacterium Streptomyces venezuelae.[1] This compound, initially named chloromycetin and later chloramphenicol, was found to possess a unique p-nitrophenyl-2-dichloroacetamido-1,3-propanediol structure.[1][2] A significant breakthrough came in 1949 when the team at Parke-Davis, including chemist Mildred Rebstock, announced the first total synthesis of chloramphenicol, making it the first antibiotic to be produced synthetically on a large scale.[1][2] This achievement was a landmark in pharmaceutical chemistry, demonstrating that complex natural products could be manufactured in the laboratory.[2] Chloramphenicol proved to be a broad-spectrum antibiotic, effective against a range of bacteria including Escherichia coli, Staphylococcus spp., and Salmonella spp., and was used to treat serious infections like typhoid fever and meningitis.[1][3] However, its use has been curtailed due to the risk of serious side effects, including aplastic anemia.[1]

Myriocin and the Dawn of a New Immunosuppressant

Decades later, in a completely different therapeutic area, another aminopropanediol derivative emerged from a natural source. Scientists isolated a potent immunosuppressive compound, myriocin (also known as ISP-I), from the fungus Isaria sinclairii.[4][5] This fungus was used in traditional Chinese medicine as an "eternal youth" nostrum.[5] Myriocin, a more complex aminopropanediol, was found to be a powerful inhibitor of serine palmitoyltransferase, a key enzyme in the biosynthesis of sphingolipids.

The significant immunosuppressive activity of myriocin, reported to be 10- to 100-fold more potent than cyclosporin, spurred further research. However, myriocin itself proved to be too toxic for clinical use.[5] This led a research group at Kyoto University, led by Tetsuro Fujita, to embark on a journey of chemical modification to create a less toxic and more effective analog.[4]

The Rise of FTY720 (Fingolimod): A Triumph of Medicinal Chemistry

Through extensive structure-activity relationship (SAR) studies, the Kyoto University team systematically simplified the complex structure of myriocin.[5] Their goal was to retain the immunosuppressive activity while reducing toxicity. This effort culminated in the synthesis of 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, a compound designated FTY720, in 1992.[4] FTY720, later known as fingolimod, is a structural analog of sphingosine.

Further research revealed a fascinating and unexpected mechanism of action. Unlike its parent compound myriocin, FTY720 does not inhibit serine palmitoyltransferase. Instead, it is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to form fingolimod-phosphate (FTY720-P).[4] FTY720-P then acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5).[6] This agonism leads to the internalization and degradation of S1P1 receptors on lymphocytes, effectively trapping them in the lymph nodes and preventing their migration to sites of inflammation.[4] This novel mechanism of "functional antagonism" represented a new paradigm in immunomodulation.

The success of FTY720, marketed as Gilenya®, as the first oral disease-modifying therapy for multiple sclerosis, has solidified the importance of the aminopropanediol scaffold in modern drug discovery.[7]

Quantitative Data on Aminopropanediol Derivatives

The following table summarizes the biological activities of key aminopropanediol derivatives, providing a quantitative comparison of their potency.

CompoundTargetActivityIC50/EC50Reference
Myriocin (ISP-I) Serine PalmitoyltransferaseImmunosuppression-[5]
FTY720 (Fingolimod) S1P Receptors (S1P1,3,4,5)Immunosuppression-[6]
FTY720-Phosphate S1P1 ReceptorReceptor InternalizationEC50 ≈ 0.3 nM[6]
JTE-013 S1P2 ReceptorAntagonistIC50 = 17 ± 6 nM (human), 22 ± 9 nM (rat)[8]
VPC23019 S1P1/S1P3 ReceptorsAntagonistpKB = 7.5 (S1P1), 6.0 (S1P3)[8]
Chloramphenicol Bacterial 50S Ribosomal SubunitAntibacterial-[9]
Fingolimod Derivative 45 S. aureusAntibacterialMIC = 5-10 μM[10]
Fingolimod Derivative 79 S. aureusAntibacterialMIC = 5-10 μM[10]
Fingolimod Derivative 43 P. aeruginosaAntibacterialMIC = 50-100 μM[10]
Fingolimod Derivative 54 P. aeruginosaAntibacterialMIC = 50-100 μM[10]

Experimental Protocols

Synthesis of 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride (FTY720)

This protocol is a generalized representation based on published synthetic routes.

Step 1: Friedel-Crafts Acylation

  • Reactants: Phenethyl acetate, Octanoyl chloride

  • Reagents: Aluminum chloride (AlCl3)

  • Solvent: Dichloroethane

  • Procedure: To a solution of phenethyl acetate in dichloroethane, add octanoyl chloride and AlCl3. Stir the reaction mixture at room temperature. After completion, quench the reaction with ice-water and extract the product.

Step 2: Clemmensen Reduction

  • Reactant: 2-(4-Octanoylphenyl)ethyl acetate

  • Reagents: Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl)

  • Procedure: Reflux the ketone from Step 1 with amalgamated zinc and concentrated hydrochloric acid to reduce the keto group to a methylene group.

Step 3: Hydrolysis

  • Reactant: 2-(4-Octylphenyl)ethyl acetate

  • Reagents: Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Solvent: Ethanol/Water

  • Procedure: Hydrolyze the ester to the corresponding alcohol by refluxing with a base in an alcohol/water mixture.

Step 4: Halogenation

  • Reactant: 2-(4-Octylphenyl)ethanol

  • Reagents: Thionyl chloride (SOCl2) or Phosphorus tribromide (PBr3)

  • Procedure: Convert the alcohol to the corresponding halide (chloride or bromide) using a suitable halogenating agent.

Step 5: Malonic Ester Synthesis

  • Reactants: 2-(4-Octylphenyl)ethyl halide, Diethyl acetamidomalonate

  • Reagents: Sodium ethoxide (NaOEt)

  • Solvent: Ethanol

  • Procedure: React the halide with diethyl acetamidomalonate in the presence of a strong base like sodium ethoxide.

Step 6: Reduction and Hydrolysis

  • Reactant: Diethyl 2-acetamido-2-[2-(4-octylphenyl)ethyl]malonate

  • Reagents: Lithium aluminum hydride (LAH), followed by acidic workup.

  • Solvent: Tetrahydrofuran (THF)

  • Procedure: Reduce the diester and the amide group with a strong reducing agent like LAH. Subsequent hydrolysis yields the final product.

Step 7: Salt Formation

  • Reactant: 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol

  • Reagent: Hydrochloric acid (HCl)

  • Solvent: Ether

  • Procedure: Dissolve the free base in a suitable solvent like ether and bubble HCl gas or add a solution of HCl in ether to precipitate the hydrochloride salt.

Synthesis of Chloramphenicol

This is a simplified representation of one of the industrial synthetic routes.

Step 1: Preparation of p-Nitroacetophenone

  • Reactants: Acetophenone, Nitric acid, Sulfuric acid

  • Procedure: Nitration of acetophenone using a mixture of nitric and sulfuric acids.

Step 2: Bromination

  • Reactant: p-Nitroacetophenone

  • Reagent: Bromine

  • Solvent: Acetic acid

  • Procedure: Bromination of the methyl group of p-nitroacetophenone.

Step 3: Amination

  • Reactant: α-Bromo-p-nitroacetophenone

  • Reagent: Hexamethylenetetramine followed by hydrolysis

  • Procedure: Gabriel-type synthesis to introduce the amino group.

Step 4: Hydroxymethylation

  • Reactant: α-Amino-p-nitroacetophenone

  • Reagent: Formaldehyde

  • Procedure: Addition of a hydroxymethyl group.

Step 5: Reduction

  • Reactant: α-Amino-β-hydroxy-p-nitropropiophenone

  • Reagent: Aluminum isopropoxide (Meerwein-Ponndorf-Verley reduction)

  • Procedure: Stereoselective reduction of the ketone to a hydroxyl group.

Step 6: Dichloroacetylation

  • Reactant: 2-Amino-1-(p-nitrophenyl)-1,3-propanediol

  • Reagent: Dichloroacetyl chloride or methyl dichloroacetate

  • Procedure: Acylation of the amino group to form the final product.

Signaling Pathways and Experimental Workflows

FTY720-P (Fingolimod-Phosphate) Signaling Pathway

The immunosuppressive effect of fingolimod is mediated by its phosphorylated form, FTY720-P, which acts as a functional antagonist of the S1P1 receptor. The following diagram illustrates this signaling pathway.

FTY720_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space FTY720 FTY720 (Fingolimod) SphK2 Sphingosine Kinase 2 FTY720->SphK2 Enters Cell FTY720P_ext FTY720-P S1P1 S1P1 Receptor FTY720P_ext->S1P1 Binds to Receptor Internalization Receptor Internalization S1P1->Internalization Activation Lymphocyte_Egress Lymphocyte Egress from Lymph Node S1P1->Lymphocyte_Egress FTY720P_int FTY720-P SphK2->FTY720P_int Phosphorylation FTY720P_int->FTY720P_ext Transported Out Degradation Ubiquitination & Proteasomal Degradation Internalization->Degradation Leads to Degradation->S1P1 Receptor Downregulation

Caption: FTY720 signaling pathway leading to lymphocyte sequestration.

General Experimental Workflow for Synthesis of Aminopropanediol Derivatives

The synthesis of novel aminopropanediol derivatives often follows a structured workflow, from initial design to final characterization.

Synthesis_Workflow Start Starting Material (e.g., aminopropanediol, phenethyl alcohol) Step1 Functional Group Protection/Modification Start->Step1 Step2 Carbon-Carbon Bond Formation (e.g., Grignard, Friedel-Crafts) Step1->Step2 Step3 Functional Group Interconversion (e.g., Reduction, Oxidation) Step2->Step3 Step4 Deprotection Step3->Step4 Purification Purification (e.g., Chromatography, Recrystallization) Step4->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization End Final Aminopropanediol Derivative Characterization->End

References

An In-depth Technical Guide to the Stereoisomers of 3-(Dialkylamino)propane-1,2-diols with a Focus on 3-(Dipropylamino)propane-1,2-diol Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(Dialkylamino)propane-1,2-diols are a class of organic compounds characterized by a propane-1,2-diol backbone with a dialkylamino substituent at the 3-position. The presence of a chiral center at the second carbon atom gives rise to two stereoisomers: the (R)- and (S)-enantiomers. These compounds and their stereoisomers are of significant interest to researchers in drug development and medicinal chemistry due to their structural similarity to beta-blockers and their potential as chiral building blocks in the synthesis of more complex molecules. This guide will focus on the synthesis, separation, and characterization of these stereoisomers, with a particular emphasis on methodologies applicable to 3-(dipropylamino)propane-1,2-diol.

Synthesis of Racemic this compound

The synthesis of the racemic mixture of this compound can be achieved through several established synthetic routes. A common and effective method involves the nucleophilic substitution reaction of dipropylamine with a suitable three-carbon electrophile.

Experimental Protocol: Synthesis from 3-Chloro-1,2-propanediol

This protocol is adapted from methods used for the synthesis of similar 3-(dialkylamino)propane-1,2-diols.

Materials:

  • 3-Chloro-1,2-propanediol

  • Dipropylamine

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-1,2-propanediol (1 equivalent) in ethanol.

  • Add sodium carbonate (2 equivalents) to the solution to act as a base.

  • Add dipropylamine (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Logical Relationship of Synthesis:

G A 3-Chloro-1,2-propanediol C Racemic this compound A->C Nucleophilic Substitution (Na2CO3, Ethanol, Reflux) B Dipropylamine B->C

Caption: Synthesis of Racemic Product.

Chiral Resolution of Stereoisomers

The separation of the (R)- and (S)-enantiomers from the racemic mixture is a critical step in studying their individual properties. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

Experimental Protocol: Chiral HPLC Separation

This protocol is based on methods developed for the separation of analogous aminopropanediols. Optimization of the mobile phase composition and column temperature will be necessary for this compound.

Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC)

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

  • UV or Evaporative Light Scattering Detector (ELSD)

Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a mixture of n-hexane and a polar modifier such as isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape. A typical starting mobile phase could be n-hexane:isopropanol (90:10, v/v) with 0.1% diethylamine.

Procedure:

  • Dissolve a small amount of the racemic this compound in the mobile phase.

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers using the detector.

  • Optimize the separation by adjusting the ratio of n-hexane to the polar modifier and the column temperature.

Workflow for Chiral Separation:

G Racemate Racemic Mixture HPLC Chiral HPLC System Racemate->HPLC Injection R_Enantiomer (R)-Enantiomer HPLC->R_Enantiomer Separation S_Enantiomer (S)-Enantiomer HPLC->S_Enantiomer

Caption: Chiral HPLC Separation Workflow.

Physicochemical Properties of Stereoisomers

While specific quantitative data for the stereoisomers of this compound are not available, the following table presents data for the closely related 3-(dimethylamino)propane-1,2-diol to provide an illustrative example. It is expected that the dipropylamino analogue will have a higher molecular weight, boiling point, and potentially different solubility characteristics.

Property3-(Dimethylamino)propane-1,2-diolReference
Molecular Formula C₅H₁₃NO₂
Molecular Weight 119.16 g/mol
Boiling Point 215-217 °C
Density 1.004 g/mL at 25 °C
Refractive Index n20/D 1.461
Specific Rotation ([α]D) Data not available for individual enantiomers

Pharmacological and Biological Signaling Considerations

The pharmacological activities of the stereoisomers of 3-(dialkylamino)propane-1,2-diols are often stereospecific. For many beta-blockers, which share a similar structural motif, the (S)-enantiomer is significantly more potent in its beta-adrenergic receptor blocking activity.

Although no specific signaling pathways have been elucidated for this compound, its structural similarity to beta-adrenergic antagonists suggests a potential interaction with the beta-adrenergic signaling cascade.

Hypothetical Signaling Pathway Interaction:

G Ligand Adrenergic Ligand (e.g., Epinephrine) Receptor β-Adrenergic Receptor Ligand->Receptor G_Protein G Protein (Gs) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets Antagonist (S)-3-(Dipropylamino) propane-1,2-diol (Hypothetical Antagonist) Antagonist->Receptor blocks

Caption: Hypothetical Antagonistic Action.

Conclusion

This technical guide has outlined the fundamental aspects of the synthesis, separation, and potential biological relevance of the stereoisomers of 3-(dialkylamino)propane-1,2-diols, with a focus on providing a framework for the study of this compound. While specific experimental data for the dipropylamino derivative remains elusive in publicly accessible literature, the methodologies and principles described for analogous compounds provide a solid foundation for researchers and drug development professionals to initiate their investigations into this specific molecule and its enantiomers. Further research is warranted to elucidate the precise properties and activities of these compounds.

Thermochemical Properties of 3-(Dipropylamino)propane-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 3-(dipropylamino)propane-1,2-diol. Due to a lack of experimentally determined thermochemical data for this specific compound in publicly accessible literature, this guide establishes a framework for its study by presenting data for structurally related compounds, detailing established experimental protocols for determining these properties, and outlining a plausible synthetic pathway. Furthermore, the potential biological significance of this class of compounds is discussed, providing context for its relevance in pharmaceutical research and development.

Introduction

This compound is a substituted aminopropanediol, a class of organic compounds that features both amino and diol functional groups. These functionalities impart properties that make them useful as intermediates in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. The propyl groups on the nitrogen atom increase the lipophilicity of the molecule compared to its smaller analogues, which can significantly influence its physical, chemical, and biological properties. A thorough understanding of the thermochemical properties of this compound is essential for its potential application in chemical synthesis, process design, and drug development, as these properties govern its energy content, stability, and phase behavior.

Physicochemical and Thermochemical Data

Properties of this compound

The National Institute of Standards and Technology (NIST) WebBook provides basic identifying information for this compound, although specific experimental thermochemical values are not listed[1].

PropertyValueSource
Molecular Formula C₉H₂₁NO₂[1]
Molecular Weight 175.27 g/mol [1]
CAS Number 60302-96-7[1]
Comparative Thermochemical Data of Related Compounds

To provide a reference for the expected thermochemical properties of this compound, the following table summarizes available data for propane-1,2-diol and 3-amino-1,2-propanediol.

CompoundPropertyValueSource
Propane-1,2-diol Standard Molar Enthalpy of Formation (liquid, 298.15 K)-481.8 ± 2.2 kJ/mol
Enthalpy of Vaporization (298.15 K)71.2 ± 0.2 kJ/mol
Specific Heat Capacity (liquid, 20 °C)2.49 kJ/(kg·K)
3-Amino-1,2-propanediol Melting Point55-57 °C[2]
Boiling Point264-265 °C[2]

Experimental Protocols for Thermochemical Analysis

The determination of the key thermochemical properties of this compound would involve the following established experimental methodologies.

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) can be determined indirectly by measuring the enthalpy of combustion (ΔcH°) using bomb calorimetry .

Methodology:

  • A precisely weighed sample of the liquid this compound is placed in a crucible within a high-pressure vessel (the "bomb").

  • The bomb is filled with pure oxygen at high pressure (e.g., 30 atm).

  • The bomb is submerged in a known mass of water in a well-insulated calorimeter.

  • The sample is ignited electrically, and the complete combustion reaction occurs.

  • The temperature change of the water in the calorimeter is meticulously recorded.

  • The heat released by the combustion is calculated from the temperature change and the heat capacity of the calorimeter system (determined by a calibration experiment with a substance of known heat of combustion, such as benzoic acid).

  • The enthalpy of combustion is then calculated.

  • The standard enthalpy of formation is derived from the enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Determination of Heat Capacity and Phase Change Enthalpies

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure heat capacity (Cp) and the enthalpies of phase transitions (e.g., melting and boiling).

Methodology for Heat Capacity:

  • A small, accurately weighed sample of this compound is placed in a DSC pan. An empty, sealed pan is used as a reference.

  • The sample and reference are subjected to a controlled temperature program (e.g., heating at a constant rate).

  • The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • This differential heat flow is directly proportional to the heat capacity of the sample.

  • The measurement is typically performed in three steps: a baseline (empty pans), a standard material with known heat capacity (e.g., sapphire), and the sample. This allows for accurate calibration and determination of the sample's heat capacity as a function of temperature.

Methodology for Enthalpy of Fusion/Vaporization:

  • For the enthalpy of fusion, a solid sample is heated through its melting point. The DSC records an endothermic peak, and the area of this peak is directly proportional to the enthalpy of fusion.

  • For the enthalpy of vaporization, the liquid sample is heated in a specially designed DSC pan that allows for controlled evaporation. The area of the resulting endothermic peak corresponds to the enthalpy of vaporization.

Synthesis of this compound

A plausible and common method for the synthesis of N,N-dialkylated 3-amino-1,2-propanediols is the reaction of a suitable precursor with the corresponding secondary amine. Two primary routes are outlined below.

Synthesis from 3-Chloro-1,2-propanediol

This method involves the nucleophilic substitution of the chlorine atom in 3-chloro-1,2-propanediol with dipropylamine.

Reaction: HOCH₂CH(OH)CH₂Cl + 2 (CH₃CH₂CH₂)₂NH → HOCH₂CH(OH)CH₂N(CH₂CH₂CH₃)₂ + (CH₃CH₂CH₂)₂NH₂⁺Cl⁻

Experimental Workflow:

  • Reaction Setup: 3-Chloro-1,2-propanediol is dissolved in a suitable solvent (e.g., ethanol or isopropanol) in a reaction vessel equipped with a stirrer and a condenser.

  • Addition of Amine: An excess of dipropylamine (at least two equivalents) is added to the solution. The excess amine acts as both the nucleophile and a base to neutralize the HCl formed during the reaction.

  • Heating: The reaction mixture is heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete, the solvent and excess dipropylamine are removed under reduced pressure.

  • Purification: The resulting crude product is then purified, typically by vacuum distillation, to yield pure this compound.

G Synthesis from 3-Chloro-1,2-propanediol cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification 3-Chloro-1,2-propanediol 3-Chloro-1,2-propanediol Reaction_Setup Dissolve in Solvent (e.g., Ethanol) 3-Chloro-1,2-propanediol->Reaction_Setup Dipropylamine (excess) Dipropylamine (excess) Dipropylamine (excess)->Reaction_Setup Heating Heat to Reflux Reaction_Setup->Heating Monitoring Monitor by TLC/GC Heating->Monitoring Solvent_Removal Remove Solvent & Excess Amine (Reduced Pressure) Monitoring->Solvent_Removal Purification Vacuum Distillation Solvent_Removal->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Synthesis from Glycidol

This route involves the ring-opening of the epoxide ring of glycidol by dipropylamine. This method is often preferred due to its atom economy.

Reaction: (CH₂OCH)CH₂OH + (CH₃CH₂CH₂)₂NH → HOCH₂CH(OH)CH₂N(CH₂CH₂CH₃)₂

Experimental Workflow:

  • Reaction Setup: Glycidol is added dropwise to a stirred solution of dipropylamine. The reaction can be carried out neat or in a suitable solvent like methanol or ethanol. The reaction is often exothermic and may require cooling to control the temperature.

  • Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours.

  • Monitoring: The reaction progress is monitored by TLC or GC until the glycidol is consumed.

  • Workup and Purification: Excess dipropylamine and solvent (if used) are removed under reduced pressure. The crude product is then purified by vacuum distillation.

G Synthesis from Glycidol cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification Glycidol Glycidol Reaction_Setup Dropwise addition of Glycidol to Dipropylamine (with cooling) Glycidol->Reaction_Setup Dipropylamine Dipropylamine Dipropylamine->Reaction_Setup Stirring Stir at Room or Elevated Temperature Reaction_Setup->Stirring Monitoring Monitor by TLC/GC Stirring->Monitoring Solvent_Removal Remove Excess Amine (Reduced Pressure) Monitoring->Solvent_Removal Purification Vacuum Distillation Solvent_Removal->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound from glycidol.

Potential Biological Significance and Applications

While no specific biological activity or signaling pathway has been reported for this compound, the broader class of amino alcohols and their derivatives are of significant interest in medicinal chemistry and drug development.

  • Pharmaceutical Intermediates: Aminopropanediol derivatives are key building blocks in the synthesis of various pharmaceuticals. For instance, 3-amino-1,2-propanediol is an important intermediate for non-ionic X-ray contrast agents[2]. The N,N-dipropyl substitution would significantly alter the polarity and steric bulk, potentially leading to derivatives with novel pharmacological profiles.

  • Potential for Bioactivity: The amino alcohol moiety is a common pharmacophore. The introduction of lipophilic N-alkyl groups can modulate a compound's ability to cross cell membranes and interact with biological targets.

  • Toxicity Profile: The toxicity of amino alcohols can vary depending on their specific structure. Some amino alcohols are used as emulsifying agents in various consumer products, while others may exhibit cytotoxicity[3]. The toxicological profile of this compound would need to be experimentally determined.

The relationship between the structural features of aminopropanediols and their potential applications can be visualized as a logical flow.

G Aminopropanediol Structure-Function Relationship Structure This compound (Amine + Diol + Alkyl Chains) Properties Physicochemical Properties (Polarity, Lipophilicity, Steric Hindrance) Structure->Properties Interactions Biological Interactions (Membrane Permeability, Target Binding) Properties->Interactions Applications Potential Applications (Pharmaceuticals, Specialty Chemicals) Interactions->Applications

Caption: Logical relationship between structure and potential applications.

Conclusion

This technical guide has synthesized the available information regarding this compound and its related compounds. While a full thermochemical dataset for the title compound is yet to be experimentally determined and published, this document provides researchers and drug development professionals with a solid foundation for its investigation. The comparative data, detailed experimental protocols for thermochemical analysis, plausible synthetic routes, and discussion of potential biological relevance are intended to facilitate future research and application of this and similar molecules. The systematic study of such compounds is crucial for advancing our understanding of structure-property relationships and for the development of new chemical entities with valuable applications.

References

A Technical Guide to 3-(Dialkylamino)propane-1,2-diols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 3-(Dipropylamino)propane-1,2-diol and its structurally related analogues. Due to the limited availability of specific data for the dipropyl derivative, this guide incorporates extensive information on its dimethyl and diethyl counterparts to provide a thorough understanding of this class of compounds for researchers, scientists, and drug development professionals.

Chemical Identification and Nomenclature

The nomenclature of 3-(dialkylamino)propane-1,2-diols follows the IUPAC system. The core structure is a propane-1,2-diol with a dialkylamino substituent at the third carbon position.

IUPAC Name: this compound

Synonyms:

  • 1,2-Propanediol, 3-(dipropylamino)-

This naming convention is consistent across its analogues, such as 3-(dimethylamino)propane-1,2-diol and 3-(diethylamino)propane-1,2-diol[1].

Physicochemical Properties

Quantitative data for this compound is not widely available. The following table summarizes the key physicochemical properties of its dimethyl and diethyl analogues to provide a comparative reference.

Property3-(Dimethylamino)propane-1,2-diol3-(Diethylamino)-1,2-propanediol
CAS Number 623-57-4621-56-7
Molecular Formula (CH₃)₂NCH₂CH(OH)CH₂OH(C₂H₅)₂NCH₂CH(OH)CH₂OH
Molecular Weight 119.16 g/mol 147.22 g/mol
Boiling Point 216-217 °C233-235 °C
Density 1.004 g/mL at 25 °C0.965 g/mL at 25 °C
Refractive Index n20/D 1.4609n20/D 1.4602
Flash Point 105 °C (closed cup)108 °C (closed cup)

Synthesis and Experimental Protocols

The synthesis of 3-(dialkylamino)propane-1,2-diols is typically achieved through the reaction of a dialkylamine with a suitable C3-epoxy or C3-halo-propane-1,2-diol precursor. Below are detailed experimental protocols for the synthesis of related compounds, which can be adapted for the preparation of this compound.

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway for 3-(dialkylamino)propane-1,2-diols.

SynthesisWorkflow General Synthesis of 3-(Dialkylamino)propane-1,2-diols A 3-Chloro-1,2-propanediol D Substitution Reaction A->D B Dialkylamine B->D C Reaction Mixture (Solvent + Base) C->D E Crude Product D->E F Purification (Distillation) E->F G 3-(Dialkylamino)propane-1,2-diol F->G

Caption: A generalized workflow for the synthesis of 3-(dialkylamino)propane-1,2-diols.

Detailed Experimental Protocol: Synthesis of 3-(Dimethylamino)-1,2-propanediol

This protocol is adapted from a patented method for the synthesis of 3-(dimethylamino)-1,2-propanediol[2].

Materials:

  • Dimethylamine aqueous solution (30-45%)[2]

  • 3-Chloro-1,2-propanediol

  • Methanol[2]

  • Sodium methoxide[2]

  • Toluene

Procedure:

  • Charge a reactor with the dimethylamine aqueous solution.

  • At a temperature maintained at 25 °C, begin the dropwise addition of a methanol solution of 3-chloro-1,2-propanediol.

  • When 20-30% of the total 3-chloro-1,2-propanediol has been added, commence the simultaneous dropwise addition of the remaining 3-chloro-1,2-propanediol solution and a methanol solution of sodium methoxide.

  • After the additions are complete, stir the reaction mixture for 1-3 hours at the same temperature.

  • Heat the mixture to 30-40 °C and maintain for 2-4 hours to facilitate the thermal reaction.

  • Increase the temperature to reflux and maintain for 1-3 hours until the reaction is complete.

  • Cool the system to room temperature and filter. The filter cake should be rinsed with methanol.

  • Combine the filtrates and remove methanol under reduced pressure.

  • Add toluene to the residue and perform a total reflux to dewater the mixture until the internal temperature exceeds 110 °C.

  • Cool the mixture to room temperature and filter.

  • Remove toluene from the filtrate under reduced pressure.

  • The final product, 3-dimethylamino-1,2-propanediol, is obtained by rectification.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its analogues are valuable intermediates in various fields, suggesting potential uses for the title compound.

  • Pharmaceutical Intermediates: These compounds serve as building blocks in the synthesis of active pharmaceutical ingredients (APIs). For instance, 3-methylamino-1,2-propanediol is a key intermediate in the synthesis of iopromide, a non-ionic contrast agent[3][4]. The versatile nature of the dialkylamino and diol functional groups allows for further chemical modifications to create complex molecules[5].

  • Gene Delivery: 3-(Dimethylamino)-1,2-propanediol is utilized in the preparation of the synthetic cationic lipid, N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA). DOTMA is a component of lipofection reagents, which are widely used for DNA transfection in gene therapy research.

  • Material Science: 3-(Diethylamino)-1,2-propanediol has been used in the synthesis of polyurethane cationomers and in the investigation of methacrylate-based monolithic columns for chromatography.

The following diagram illustrates the logical flow from the core chemical structure to its potential applications.

Applications Application Pathways for 3-(Dialkylamino)propane-1,2-diols A 3-(Dialkylamino)propane-1,2-diol Core Structure B Versatile Chemical Intermediate A->B C Synthesis of Active Pharmaceutical Ingredients (APIs) B->C E Synthesis of Cationic Lipids B->E G Polymer Synthesis B->G D Contrast Agents (e.g., Iopromide) C->D F Gene Transfection Reagents (e.g., DOTMA) E->F H Polyurethanes & Chromatographic Materials G->H

Caption: Potential application pathways stemming from the 3-(dialkylamino)propane-1,2-diol core structure.

Biological Activity and Metabolism

Studies on the biological activity of this specific class of compounds are limited. However, research on structurally related compounds provides some insight. For example, a study on the biotransformation of 3-(phenylamino)propane-1,2-diol in mice revealed that the compound is extensively metabolized, primarily through oxidation, and excreted in the urine[6]. The major metabolite identified was 2-hydroxy-3-(phenylamino)propanoic acid[6]. This suggests that the metabolism of this compound may also involve oxidation of the diol moiety.

Conclusion

This compound belongs to a class of versatile chemical intermediates with significant potential in pharmaceutical and materials science research. While specific data for the dipropyl derivative is scarce, the well-documented properties and applications of its dimethyl and diethyl analogues provide a strong foundation for its future investigation and utilization in drug discovery and development. The synthetic protocols and application pathways outlined in this guide offer a starting point for researchers interested in exploring the potential of this and related compounds.

References

Quantum Chemical Blueprint for 3-(Dipropylamino)propane-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-(Dipropylamino)propane-1,2-diol is a tertiary amine with a propanediol backbone, suggesting its potential utility as a precursor in the synthesis of various chemical entities, including potential pharmaceutical agents. Understanding its three-dimensional structure, electronic properties, and reactivity is fundamental to exploring its applications. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental route to obtaining this information with a high degree of accuracy. This guide details the theoretical protocols and data presentation formats for a comprehensive computational study of this molecule.

Computational Methodology

A robust computational protocol is essential for obtaining reliable theoretical data. The following section details a standard workflow for the quantum chemical analysis of a small organic molecule like this compound.

Software and Hardware

All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. The choice of software often depends on available licenses and user familiarity. High-performance computing (HPC) resources are typically required for these calculations, especially for frequency analyses and optimizations with large basis sets.

Molecular Structure Optimization

The initial step involves the optimization of the molecular geometry. The 3D structure of this compound would be built using a molecular editor and subjected to a full geometry optimization without any symmetry constraints. A common and reliable method for this is the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated. These include:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating electrophilic and nucleophilic sites.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, charge delocalization, and hyperconjugative effects.

Spectroscopic Predictions

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for interpreting experimental data:

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts.

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and thus the UV-Visible absorption spectrum.

Hypothetical Data Presentation

The quantitative results of the quantum chemical calculations should be presented in a clear and organized manner. The following tables provide a template for summarizing the key findings for this compound.

Table 1: Optimized Geometric Parameters (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C21.53C1-C2-C3112.5
C2-C31.54N-C3-C2114.0
C3-N1.47C4-N-C7111.8
N-C41.48H-O1-C1109.5
N-C71.48H-O2-C2109.5
C1-O11.43
C2-O21.43
C4-C51.53
C5-C61.54
C7-C81.53
C8-C91.54

Table 2: Calculated Electronic and Thermodynamic Properties (Illustrative)

PropertyValue
Total Energy (Hartree)-655.123456
HOMO Energy (eV)-6.25
LUMO Energy (eV)1.15
HOMO-LUMO Gap (eV)7.40
Dipole Moment (Debye)2.85
Enthalpy (kcal/mol)-411234.56
Gibbs Free Energy (kcal/mol)-411278.90

Table 3: Predicted Vibrational Frequencies and IR Intensities (Illustrative)

Wavenumber (cm⁻¹)IR Intensity (km/mol)Vibrational Mode Assignment
3450150O-H stretch (asymmetric)
3380120O-H stretch (symmetric)
296085C-H stretch (propyl)
293075C-H stretch (backbone)
146045C-H bend
1050200C-O stretch
1020180C-N stretch

Detailed Protocols

This section provides a more detailed breakdown of the computational protocols described in Section 2.

Protocol 4.1: Geometry Optimization and Frequency Calculation
  • Input File Preparation: Construct the initial 3D coordinates of this compound using a molecular builder. Create an input file for the chosen quantum chemistry software.

  • Calculation Keywords: Specify the following keywords in the input file: Opt Freq B3LYP/6-311++G(d,p). The Opt keyword requests a geometry optimization, and Freq requests a frequency calculation to be performed on the optimized structure.

  • Execution: Submit the calculation to the HPC queueing system.

  • Analysis of Output:

    • Confirm successful convergence of the geometry optimization.

    • Check the output of the frequency calculation. Ensure there are no imaginary frequencies, confirming a true energy minimum.

    • Extract the optimized Cartesian coordinates, bond lengths, angles, and dihedral angles.

    • Extract the calculated vibrational frequencies, IR intensities, and Raman activities.

Protocol 4.2: Electronic Properties and NBO Analysis
  • Input File Preparation: Use the optimized geometry from Protocol 4.1. Create a new input file.

  • Calculation Keywords: Specify the following keywords: B3LYP/6-311++G(d,p) Pop=NBO. The Pop=NBO keyword requests a Natural Bond Orbital analysis.

  • Execution: Run the calculation.

  • Analysis of Output:

    • Extract the energies of the HOMO and LUMO from the main output file.

    • Visualize the HOMO and LUMO surfaces using a molecular visualization program.

    • Analyze the NBO output section for charge distributions, bond orders, and hyperconjugative interactions.

Protocol 4.3: Molecular Electrostatic Potential (MEP) Surface Generation
  • Input File Preparation: Use the optimized geometry. Create a new input file.

  • Calculation Keywords: Specify B3LYP/6-311++G(d,p) Pop=Full Output=WFN. The Output=WFN keyword saves the wavefunction information to a file.

  • Post-processing: Use the generated wavefunction file (.wfn or .wfx) in a visualization software that can calculate and display the MEP surface. The surface is typically color-coded, with red indicating regions of high electron density (nucleophilic) and blue indicating regions of low electron density (electrophilic).

Visualizations

Diagrams are essential for conveying complex workflows and relationships. The following visualizations have been created using the DOT language.

G Quantum Chemical Calculation Workflow cluster_input Input Preparation cluster_calc Quantum Calculation cluster_output Output Analysis mol_build Molecular Structure Building input_file Input File Generation (Method, Basis Set) mol_build->input_file geom_opt Geometry Optimization input_file->geom_opt Submit Job freq_calc Frequency Analysis geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop spec_pred Spectroscopic Prediction (NMR, IR, UV-Vis) freq_calc->spec_pred data_ext Data Extraction (Energies, Geometries) elec_prop->data_ext spec_pred->data_ext visualization Visualization (Orbitals, Spectra) data_ext->visualization interpretation Interpretation & Reporting visualization->interpretation G Hypothetical Signaling Pathway Involvement molecule This compound (Ligand) receptor G-Protein Coupled Receptor (Target) molecule->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response G Logical Relationships in Result Interpretation cluster_reactivity Chemical Reactivity cluster_interaction Intermolecular Interactions cluster_stability Molecular Stability homo_lumo Small HOMO-LUMO Gap high_reactivity High Chemical Reactivity homo_lumo->high_reactivity h_bond Potential for Hydrogen Bonding high_reactivity->h_bond influences mep MEP Surface (Negative Potential Regions) mep->h_bond stable_structure Kinetically Stable Structure h_bond->stable_structure contributes to freq No Imaginary Frequencies freq->stable_structure

Methodological & Application

Applications of 3-(Dipropylamino)propane-1,2-diol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct medicinal chemistry applications and detailed experimental data for 3-(dipropylamino)propane-1,2-diol are not extensively documented in publicly available literature. The following application notes and protocols are based on the known uses of structurally similar amino propanediol derivatives, such as 3-(dimethylamino)propane-1,2-diol and 3-(isopropylamino)propane-1,2-diol. These examples serve as a guide for potential research and development involving this compound.

I. Introduction

This compound is a member of the amino alcohol chemical class, characterized by a propane-1,2-diol backbone with a dipropylamino substituent. While specific applications for this molecule are not widely reported, its structural analogs have found utility in medicinal chemistry as key intermediates in the synthesis of various biologically active compounds. This document outlines potential applications, synthetic protocols, and experimental workflows for this compound based on the activities of its analogs.

II. Potential Medicinal Chemistry Applications

Based on the applications of similar molecules, this compound can be explored as a building block in the following areas:

  • Synthesis of Beta-Adrenergic Antagonists: The closely related compound, 3-(isopropylamino)propane-1,2-diol, is used in the preparation of heterocyclic propanolamines that exhibit β-adrenergic antagonist activity.[1] The dipropylamino moiety could be investigated for its influence on the selectivity and potency of such antagonists.

  • Development of Cationic Lipids for Gene Delivery: 3-(Dimethylamino)propane-1,2-diol is a precursor for the synthesis of cationic lipids like N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), which is used in DNA transfection protocols.[2][3][4][5] The hydrophobic nature of the dipropyl groups in this compound could be leveraged to create novel cationic lipids with potentially different transfection efficiencies or toxicities.

  • Intermediates for Novel Pharmacological Agents: The propanediol scaffold is present in various pharmacologically active molecules. The dipropylamino group can influence the lipophilicity, metabolic stability, and target binding of a parent molecule.

III. Experimental Protocols

A. General Synthesis of this compound

This protocol is adapted from the synthesis of 3-(dimethylamino)propane-1,2-diol.[2][6]

Reaction:

3-Chloro-1,2-propanediol + Dipropylamine → this compound

Materials:

  • 3-Chloro-1,2-propanediol

  • Dipropylamine

  • Sodium hydroxide (or other suitable base)

  • Methanol (or other suitable solvent)

  • Water

  • Reaction flask with a condenser and stirring mechanism

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a reaction flask, dissolve dipropylamine in a suitable solvent like methanol.

  • Slowly add a solution of 3-chloro-1,2-propanediol in the same solvent to the reaction mixture at room temperature with constant stirring.

  • Add a solution of a base, such as sodium hydroxide, to the mixture to neutralize the HCl formed during the reaction.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any precipitated salts.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography.

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

B. Synthesis of a Novel Cationic Lipid (Conceptual)

This protocol outlines a conceptual pathway for utilizing this compound in the synthesis of a cationic lipid for gene delivery.

Workflow:

  • Protection of the diol: The hydroxyl groups of this compound are protected using a suitable protecting group (e.g., as an acetonide by reacting with acetone in the presence of an acid catalyst).

  • Alkylation of the amine: The tertiary amine is alkylated with a long-chain alkyl halide (e.g., oleyl bromide) to introduce the hydrophobic tails. This step may require heating.

  • Deprotection of the diol: The protecting group is removed to yield the final cationic lipid.

IV. Data Presentation

Due to the lack of specific data for this compound, the following table presents data for related compounds to provide a comparative context.

CompoundApplicationRelevant Quantitative DataReference
3-(Phenylamino)propane-1,2-diol (PAP)Toxicology ResearchIn A/J mice, 70% of the administered dose was eliminated in urine within 24 hours.[7]
3-Monochloropropan-1,2-diol (3-MCPD)Toxicology ResearchFound to be non-genotoxic in in vivo bone marrow micronucleus tests and unscheduled DNA synthesis assays in rats.[8]
Propane-1,2-diol (Propylene Glycol)Vehicle in PharmacologyHigh concentrations (50-100%) in mice led to decreased locomotor activity and potentiation of pentobarbitone hypnosis.[9]

V. Visualizations

A. Synthetic Pathway for this compound

Synthesis_Pathway reagents 3-Chloro-1,2-propanediol + Dipropylamine reaction Substitution Reaction (Base, Solvent, Heat) reagents->reaction product This compound reaction->product

Caption: General synthesis of this compound.

B. Conceptual Workflow for Cationic Lipid Synthesis

Cationic_Lipid_Workflow start This compound step1 Protect Diol Groups start->step1 intermediate1 Protected Intermediate step1->intermediate1 step2 Alkylate Amine (Long-chain alkyl halide) intermediate1->step2 intermediate2 Protected Cationic Lipid step2->intermediate2 step3 Deprotect Diol Groups intermediate2->step3 final_product Novel Cationic Lipid step3->final_product

Caption: Conceptual workflow for novel cationic lipid synthesis.

C. Potential Signaling Pathway Involvement (Hypothetical)

Given that analogs are used to synthesize β-adrenergic antagonists, a potential (though unproven) application could be in modulating the β-adrenergic signaling pathway.

Beta_Adrenergic_Pathway ligand β-Adrenergic Agonist receptor β-Adrenergic Receptor ligand->receptor g_protein G Protein (Gs) receptor->g_protein antagonist Potential Antagonist (derived from This compound) antagonist->receptor Inhibits ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp pka Protein Kinase A camp->pka Activates response Cellular Response pka->response

Caption: Hypothetical inhibition of the β-adrenergic signaling pathway.

References

Application Notes and Protocols: 3-(Dipropylamino)propane-1,2-diol in Cationic Lipid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of 3-(dipropylamino)propane-1,2-diol as a polar headgroup for the synthesis of novel cationic lipids. While direct literature on the synthesis and application of cationic lipids derived from this specific diol is limited, this document extrapolates from established protocols for analogous dialkylamino-propanediol-based lipids to provide a detailed synthetic methodology, purification strategies, and methods for physicochemical and biological characterization. The provided protocols and data serve as a foundational guide for researchers interested in exploring the structure-activity relationships of cationic lipids by modifying the N-alkyl substituents on the amine headgroup.

Introduction

Cationic lipids are essential components of non-viral gene delivery systems, playing a crucial role in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids such as mRNA and siRNA. A cationic lipid is an amphiphilic molecule typically composed of a hydrophilic polar headgroup, a hydrophobic lipid tail, and a linker connecting these two domains. The positively charged headgroup interacts with the negatively charged phosphate backbone of nucleic acids, facilitating their encapsulation and subsequent delivery into cells.

The structure of the headgroup is a critical determinant of the transfection efficiency and cytotoxicity of the resulting lipoplexes. Variations in the size and nature of the N-alkyl substituents on the amine headgroup can influence the pKa of the lipid, its interaction with cellular membranes, and the efficiency of endosomal escape, a key step for successful gene delivery. This compound offers a unique polar headgroup with intermediate hydrophobicity compared to the commonly used dimethylamino and diethylamino analogs, potentially offering a favorable balance between nucleic acid binding and biocompatibility.

This document outlines a generalized synthetic approach for a cationic lipid incorporating a this compound headgroup, along with protocols for the formulation of cationic liposomes and the evaluation of their physicochemical properties and in vitro transfection efficiency.

Experimental Protocols

Protocol 1: Synthesis of a Cationic Lipid with a this compound Headgroup

This protocol describes a two-step synthesis of a cationic lipid, exemplified by the reaction of this compound with an activated fatty acid. Oleoyl chloride is used here as a representative fatty acid chloride.

Materials:

  • This compound

  • Oleoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate, methanol)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM under an inert atmosphere of argon or nitrogen.

  • Addition of Fatty Acid Chloride: Cool the reaction mixture to 0 °C in an ice bath. Dissolve oleoyl chloride (2.1 equivalents) in anhydrous DCM and add it dropwise to the stirred reaction mixture over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography. The appropriate eluent system will depend on the polarity of the synthesized lipid but a gradient of ethyl acetate in hexane, followed by methanol in DCM is a common starting point.

  • Characterization: Characterize the purified cationic lipid using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Preparation of Cationic Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method.

Materials:

  • Synthesized cationic lipid

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)

  • Chloroform

  • Nuclease-free water or buffer (e.g., HEPES-buffered saline, HBS)

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve the synthesized cationic lipid and the helper lipid (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: Hydrate the lipid film with nuclease-free water or buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Sonication: To reduce the size of the vesicles, sonicate the MLV suspension using a bath or probe sonicator. The duration of sonication will influence the final size of the liposomes.

  • Extrusion (Optional but Recommended): For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder multiple times (e.g., 11-21 times) to obtain SUVs.

  • Storage: Store the prepared cationic liposomes at 4 °C.

Protocol 3: Physicochemical Characterization of Cationic Liposomes

Particle Size and Zeta Potential:

  • Dilute a sample of the liposome suspension in an appropriate buffer (e.g., 10 mM HEPES, pH 7.4).

  • Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Laser Doppler Velocimetry (LDV) to determine the surface charge of the liposomes.

Nucleic Acid Encapsulation Efficiency:

  • Prepare lipoplexes by mixing the cationic liposomes with a known amount of nucleic acid (e.g., plasmid DNA or mRNA) at various N/P ratios (ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid).

  • Separate the encapsulated nucleic acid from the free nucleic acid using a suitable method such as centrifugation, gel filtration, or a fluorescent dye exclusion assay (e.g., Quant-iT RiboGreen assay).

  • Quantify the amount of encapsulated nucleic acid and calculate the encapsulation efficiency as a percentage of the initial amount of nucleic acid used.

Data Presentation

The following tables present representative data for cationic lipids with varying N-alkyl substituents on the amine headgroup, which can serve as a benchmark for lipids derived from this compound. Note: This data is for analogous compounds and the actual values for a dipropylamino-based lipid may differ.

Table 1: Physicochemical Properties of Cationic Liposomes with Different Headgroups.

Cationic Lipid HeadgroupHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Dimethylamino-propanediol120 ± 50.15 ± 0.02+45 ± 3
Diethylamino-propanediol135 ± 70.18 ± 0.03+42 ± 4
Dipropylamino-propanediol (Expected) 140 - 160 0.20 - 0.25 +35 - +40

Table 2: In Vitro Transfection Efficiency and Cytotoxicity of Lipoplexes with Different Headgroups.

Cationic Lipid HeadgroupTransfection Efficiency (% of cells)Cell Viability (% of control)
Dimethylamino-propanediol60 ± 885 ± 5
Diethylamino-propanediol55 ± 690 ± 4
Dipropylamino-propanediol (Expected) 40 - 50 > 90

Visualizations

Diagram 1: General Synthesis Workflow for a Cationic Lipid

G cluster_synthesis Cationic Lipid Synthesis Reactant1 This compound Reaction Esterification Reaction Reactant1->Reaction Reactant2 Fatty Acid Chloride (e.g., Oleoyl Chloride) Reactant2->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Cationic Lipid Purification->Product G cluster_cellular_pathway Cellular Trafficking of Cationic Lipoplexes Lipoplex Cationic Lipoplex (Lipid + Nucleic Acid) Cell_Membrane Cell Membrane Lipoplex->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome (Acidic pH) Early_Endosome->Late_Endosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Protonation of Lipid Cytosol Cytosol Endosomal_Escape->Cytosol Nucleic Acid Release Nucleus Nucleus (for DNA) Cytosol->Nucleus Ribosome Ribosome (for mRNA) Cytosol->Ribosome Protein_Expression Protein Expression Nucleus->Protein_Expression Ribosome->Protein_Expression

Application Notes and Protocols for 3-(Dipropylamino)propane-1,2-diol in Novel Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 3-(Dipropylamino)propane-1,2-diol as a versatile precursor for the synthesis of novel pharmaceutical agents. The protocols outlined below are intended to serve as a foundational guide for researchers in the exploration of new chemical entities derived from this scaffold.

Introduction

This compound is a tertiary amino alcohol that presents a valuable starting point for the development of new therapeutics. Its structural features, including a secondary amine and two hydroxyl groups, offer multiple points for chemical modification, enabling the creation of a diverse library of compounds. While direct research on the pharmaceutical applications of this compound is limited, its analogs, such as 3-(dimethylamino)propane-1,2-diol and 3-(isopropylamino)propane-1,2-diol, have been utilized in the synthesis of bioactive molecules, including cationic lipids for gene delivery and beta-adrenergic antagonists.[1][2][3] This suggests significant potential for this compound as a scaffold in various therapeutic areas.

Chemical and Physical Properties of this compound:

PropertyValue
CAS Number 60302-96-7
Molecular Formula C9H21NO2
Molecular Weight 175.27 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not available
Solubility Soluble in water and polar organic solvents

Potential Therapeutic Applications and Rationale

The structural motif of this compound is amenable to the development of a range of pharmacologically active agents. Based on the activities of related compounds, the following therapeutic areas are proposed for exploration:

  • Cardiovascular Agents: The presence of a propanolamine backbone is a key feature in many beta-blockers. Modification of the amino and hydroxyl groups could lead to novel beta-adrenergic receptor antagonists or agonists with unique selectivity and pharmacokinetic profiles.

  • Oncology: The diol functionality can be esterified with cytotoxic agents to create prodrugs with improved solubility and targeted delivery. The tertiary amine can be quaternized to form cationic lipids for the delivery of siRNA or other nucleic acid-based therapies to cancer cells.

  • Anti-Infective Agents: The amino alcohol scaffold can be elaborated to generate compounds that mimic natural substrates of microbial enzymes or disrupt microbial membranes. The lipophilic dipropyl groups may enhance membrane permeability.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of novel pharmaceutical candidates derived from this compound.

3.1. General Synthetic Protocol: Synthesis of a Candidate Beta-Blocker

This protocol describes a two-step synthesis of a hypothetical beta-blocker candidate.

Step 1: Epoxidation of an Aryl Allyl Ether

  • Dissolve the chosen substituted phenol (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add a base, for example, potassium carbonate (1.5 eq), and allyl bromide (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting aryl allyl ether by column chromatography.

  • Dissolve the purified aryl allyl ether in dichloromethane.

  • Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the epoxide.

Step 2: Ring-Opening of the Epoxide with this compound

  • Dissolve the epoxide from Step 1 (1.0 eq) and this compound (1.1 eq) in a protic solvent like isopropanol.

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the target beta-blocker candidate.

3.2. General Protocol for In Vitro Beta-Adrenergic Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of the synthesized compounds for beta-adrenergic receptors.

  • Prepare cell membranes from a cell line overexpressing the target beta-adrenergic receptor (e.g., β1 or β2).

  • In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol).

  • Add increasing concentrations of the synthesized test compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

Hypothetical Quantitative Data for Beta-Blocker Candidates:

Compound IDTarget ReceptorIC50 (nM)Ki (nM)
DPA-BB-01β1-adrenergic15.28.9
DPA-BB-02β1-adrenergic28.716.8
DPA-BB-03β2-adrenergic5.43.1
DPA-BB-04β2-adrenergic12.17.0
Propranolol (Control)β1/β2-adrenergic8.5 / 3.25.0 / 1.9

Visualizations

Diagram 1: General Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Chemical Synthesis cluster_purification Purification & Characterization cluster_screening Biological Evaluation 3_dipropylamino_propane_1_2_diol This compound Reaction Nucleophilic Ring-Opening 3_dipropylamino_propane_1_2_diol->Reaction Nucleophile Aryl_Epoxide Aryl Epoxide Aryl_Epoxide->Reaction Electrophile Purification Column Chromatography Reaction->Purification Characterization NMR, MS, HPLC Purification->Characterization In_Vitro_Assay Receptor Binding Assay Characterization->In_Vitro_Assay In_Vivo_Studies Animal Models In_Vitro_Assay->In_Vivo_Studies Lead Compound

Caption: Synthetic and screening workflow for novel pharmaceuticals.

Diagram 2: Hypothetical Signaling Pathway of a Beta-Blocker

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta_Receptor β-Adrenergic Receptor G_Protein Gs Protein Beta_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets Epinephrine Epinephrine Epinephrine->Beta_Receptor Activates DPA_Beta_Blocker DPA-Derived Beta-Blocker DPA_Beta_Blocker->Beta_Receptor Blocks

Caption: Antagonistic action on the beta-adrenergic signaling cascade.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel pharmaceuticals. The synthetic and screening protocols provided herein offer a starting point for the systematic exploration of its potential in cardiovascular, oncological, and anti-infective research. Further investigation into the derivatization of this compound is warranted to unlock its full therapeutic potential.

References

Application Notes and Protocols: 3-(Dipropylamino)propane-1,2-diol in Gene Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of safe and effective non-viral gene delivery vectors is a cornerstone of modern therapeutic strategies, including mRNA vaccines and gene therapies. Cationic and ionizable lipids are critical components of lipid nanoparticle (LNP) systems, facilitating the encapsulation, delivery, and intracellular release of nucleic acid payloads. This document provides detailed application notes and protocols for the use of a novel ionizable lipid derived from 3-(dipropylamino)propane-1,2-diol, herein referred to as DPDAP-Lipid, in gene delivery systems.

While this compound is not a widely commercialized component, its structural similarity to precursors of established cationic lipids, such as 3-(dimethylamino)propane-1,2-diol used in the synthesis of DOTMA, suggests its utility as a hydrophilic headgroup for a novel ionizable lipid. The tertiary amine provided by the dipropylamino group is expected to confer a pH-sensitive positive charge, a key feature for efficient endosomal escape of the nucleic acid cargo.

These notes provide a comprehensive guide, including the synthesis of a hypothetical DPDAP-Lipid, its formulation into LNPs, and protocols for in vitro evaluation of its gene delivery efficacy.

Application Notes

Synthesis of a Novel Ionizable Lipid: DPDAP-Lipid

The synthesis of a DPDAP-Lipid involves the conjugation of the this compound headgroup to a hydrophobic lipid tail. A common strategy for synthesizing such lipids is through a one-step esterification reaction.

Hypothetical Synthesis of DPDAP-Lipid (1,2-dilinoleyloxy-3-dipropylaminopropane):

A DPDAP-Lipid can be synthesized by reacting this compound with two equivalents of an activated form of linoleic acid. The resulting lipid would possess a tertiary amine headgroup, making it ionizable, and unsaturated lipid tails, which can enhance membrane fluidity and facilitate endosomal escape.

Formulation of DPDAP-Lipid Nanoparticles (LNPs)

DPDAP-Lipid can be formulated into LNPs for the encapsulation of nucleic acids such as mRNA or siRNA. A typical LNP formulation includes the ionizable lipid, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid to enhance stability and circulation time. The molar ratios of these components are critical for optimal performance.

Mechanism of Action

The DPDAP-Lipid is designed to be near-neutral at physiological pH (around 7.4) and become protonated (positively charged) in the acidic environment of the endosome (pH 5.0-6.5). This pH-dependent charge is crucial for its function:

  • Nucleic Acid Encapsulation: During LNP formulation at a low pH, the positively charged DPDAP-Lipid interacts with the negatively charged nucleic acid backbone, facilitating encapsulation.

  • Cellular Uptake: LNPs are taken up by cells through endocytosis.

  • Endosomal Escape: Inside the endosome, the acidic environment leads to the protonation of the DPDAP-Lipid's tertiary amine. This positive charge is thought to disrupt the endosomal membrane through interactions with anionic lipids in the endosomal membrane, leading to the release of the nucleic acid payload into the cytoplasm.

Quantitative Data Summary

The following tables summarize hypothetical, yet plausible, quantitative data for DPDAP-LNP formulations based on published data for similar novel ionizable lipids. This data is intended to serve as a benchmark for researchers developing and characterizing their own DPDAP-LNP systems.

Table 1: Physicochemical Properties of DPDAP-LNP Formulations

FormulationIonizable LipidMolar Ratio (Ionizable:Helper:Chol:PEG)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4Encapsulation Efficiency (%)
DPDAP-LNP-1DPDAP-Lipid50:10:38.5:1.585 ± 50.12 ± 0.03-5.2 ± 1.5> 95
DPDAP-LNP-2DPDAP-Lipid40:20:38.5:1.592 ± 70.15 ± 0.04-4.8 ± 1.2> 95
Control LNPMC350:10:38.5:1.580 ± 60.11 ± 0.02-6.1 ± 1.8> 95

Table 2: In Vitro Transfection Efficiency and Cytotoxicity of DPDAP-LNPs

FormulationCell LineTransfection Efficiency (% GFP Positive Cells)Mean Fluorescence Intensity (Arbitrary Units)Cell Viability (% of Control)
DPDAP-LNP-1HEK29375 ± 8150,000 ± 20,00088 ± 5
DPDAP-LNP-2HeLa68 ± 10120,000 ± 18,00092 ± 4
Control LNPHEK29385 ± 5180,000 ± 25,00085 ± 6
Lipofectamine 2000HEK29390 ± 4200,000 ± 30,00070 ± 8

Experimental Protocols

Protocol 1: Synthesis of DPDAP-Lipid

This protocol describes a general method for the synthesis of a DPDAP-Lipid.

Materials:

  • This compound

  • Linoleoyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add linoleoyl chloride (2.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to yield the pure DPDAP-Lipid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Formulation of DPDAP-LNPs using Microfluidic Mixing

This protocol describes the formulation of DPDAP-LNPs encapsulating mRNA using a microfluidic device.

Materials:

  • DPDAP-Lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol (200 proof)

  • mRNA in citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve DPDAP-Lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5) to a final total lipid concentration of 25 mM.

  • Prepare mRNA Solution: Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.2 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another syringe.

    • Set the flow rate ratio of the aqueous to alcoholic phase (e.g., 3:1) and the total flow rate (e.g., 12 mL/min).

    • Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.

  • Dialysis: Dialyze the collected LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Characterization: Characterize the LNPs for particle size, PDI, zeta potential, and encapsulation efficiency.

Protocol 3: In Vitro Transfection with DPDAP-LNPs

This protocol details the procedure for transfecting mammalian cells in culture with DPDAP-LNPs carrying a reporter gene (e.g., GFP-encoding mRNA).

Materials:

  • HEK293 or HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • DPDAP-LNP formulation encapsulating GFP mRNA

  • Opti-MEM or other serum-free medium

  • 96-well or 24-well cell culture plates

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a culture plate at a density that will result in 70-90% confluency at the time of transfection. For example, seed 2 x 10⁴ cells per well in a 96-well plate 24 hours before transfection.

  • LNP Dilution: On the day of transfection, dilute the DPDAP-LNP formulation to the desired final mRNA concentration (e.g., 100 ng/well) in serum-free medium.

  • Transfection:

    • Gently remove the culture medium from the cells.

    • Add the diluted LNP solution to the cells.

    • Incubate the cells with the LNPs for 4-6 hours at 37°C in a CO₂ incubator.

  • Post-Transfection:

    • After the incubation period, add complete culture medium to each well.

    • Continue to incubate the cells for 24-48 hours to allow for gene expression.

  • Analysis:

    • Qualitative Analysis: Observe GFP expression using a fluorescence microscope.

    • Quantitative Analysis: Quantify the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.

Protocol 4: Cytotoxicity Assay

This protocol describes how to assess the cytotoxicity of DPDAP-LNP formulations using an MTT assay.

Materials:

  • Cells (same as used for transfection)

  • DPDAP-LNP formulations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plate reader

Procedure:

  • Seed cells in a 96-well plate as described in Protocol 3.

  • Treat the cells with serial dilutions of the DPDAP-LNP formulation for the same duration as the transfection experiment (e.g., 24-48 hours). Include untreated cells as a control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the absorbance of the untreated control cells.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product This compound This compound Stirring at 0°C to RT Stirring at 0°C to RT This compound->Stirring at 0°C to RT Linoleoyl chloride Linoleoyl chloride Linoleoyl chloride->Stirring at 0°C to RT Triethylamine Triethylamine Triethylamine->Stirring at 0°C to RT DCM DCM DCM->Stirring at 0°C to RT Quenching Quenching Stirring at 0°C to RT->Quenching Extraction Extraction Quenching->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography DPDAP-Lipid DPDAP-Lipid Column Chromatography->DPDAP-Lipid

Caption: Workflow for the synthesis of DPDAP-Lipid.

LNP_Formation_and_Delivery cluster_formulation LNP Formulation (Microfluidics) cluster_delivery Cellular Delivery Lipids DPDAP-Lipid DSPC Cholesterol PEG-Lipid in Ethanol Mixing Rapid Mixing Lipids->Mixing mRNA mRNA in Citrate Buffer (pH 4) mRNA->Mixing LNP Self-Assembled LNP Mixing->LNP Cell Target Cell LNP->Cell Uptake Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Release Endosomal Escape Endosome->Release Protonation of DPDAP-Lipid Translation mRNA Translation Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: LNP formation and gene delivery pathway.

Experimental_Workflow start Start synthesis Synthesize DPDAP-Lipid start->synthesis formulation Formulate DPDAP-LNPs with mRNA synthesis->formulation characterization Characterize LNPs (Size, PDI, Zeta, Encapsulation) formulation->characterization transfection In Vitro Cell Transfection formulation->transfection cytotoxicity Cytotoxicity Assay formulation->cytotoxicity analysis Analyze Gene Expression (Microscopy, Flow Cytometry) transfection->analysis data Data Interpretation & Optimization cytotoxicity->data analysis->data end End data->end

Caption: Overall experimental workflow.

Application Notes and Protocols: 3-(Dipropylamino)propane-1,2-diol in the Synthesis of Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions, enabling the selective production of a desired enantiomer.[1][2] This is particularly crucial in drug development, where often only one enantiomer of a chiral molecule exhibits the desired therapeutic effect. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate, direct a subsequent stereoselective transformation, and are then removed for recycling.[2] Amino alcohols are a prominent class of compounds used in the synthesis of effective chiral auxiliaries.[] This document provides detailed application notes and protocols for the prospective use of 3-(Dipropylamino)propane-1,2-diol in the synthesis of a novel chiral auxiliary for asymmetric aldol reactions. While direct literature precedents for this specific substrate are limited, the following protocols are based on well-established principles of chiral auxiliary design and application.

1. Synthesis of a Chiral Auxiliary from (S)-3-(Dipropylamino)propane-1,2-diol

The first step is the synthesis of a suitable chiral auxiliary from the commercially available or synthetically prepared chiral (S)-3-(Dipropylamino)propane-1,2-diol. A common strategy for amino alcohol-based auxiliaries is the formation of an oxazolidinone ring. However, for a tertiary amine like this compound, a direct analogue to Evans-type oxazolidinones is not feasible. Instead, the diol moiety can be used to form a chiral acetal, which can then be used to control the facial selectivity of a reaction. Here, we propose the synthesis of a chiral auxiliary via the formation of a cyclic acetal with a tethered acyl group.

Experimental Protocol 1: Synthesis of (S)-2-(4-nitrophenyl)-5-(dipropylaminomethyl)-1,3-dioxane

This protocol describes the formation of a cyclic acetal from (S)-3-(Dipropylamino)propane-1,2-diol and 4-nitrobenzaldehyde.

Materials:

  • (S)-3-(Dipropylamino)propane-1,2-diol

  • 4-Nitrobenzaldehyde

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add (S)-3-(Dipropylamino)propane-1,2-diol (1.0 eq), 4-nitrobenzaldehyde (1.1 eq), and a catalytic amount of PTSA (0.05 eq).

  • Add toluene to the flask to azeotropically remove water.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral auxiliary.

Illustrative Data:

ProductFormYield (%)Purity (by NMR)
(S)-2-(4-nitrophenyl)-5-(dipropylaminomethyl)-1,3-dioxaneYellow oil85>98%

2. Application in Asymmetric Aldol Reaction

The synthesized chiral auxiliary can be utilized in an asymmetric aldol reaction. The bulky dipropylamino group and the rigid 1,3-dioxane structure are expected to create a sterically hindered environment, directing the approach of the electrophile to one face of the enolate.

Experimental Protocol 2: Diastereoselective Aldol Reaction

This protocol details a representative diastereoselective aldol reaction using the synthesized chiral auxiliary attached to a propionyl group.

Materials:

  • (S)-2-(4-nitrophenyl)-5-(dipropylaminomethyl)-1,3-dioxane-N-propionamide (prepared by acylation of a related amino-auxiliary)

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Triethylamine (TEA)

  • Isobutyraldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • 30% Hydrogen peroxide solution

  • Saturated ammonium chloride solution

  • Ethyl acetate

Procedure:

  • Dissolve the chiral N-propionyl auxiliary (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

  • Add Bu₂BOTf (1.2 eq) dropwise, followed by the dropwise addition of TEA (1.5 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour to form the boron enolate.

  • Cool the reaction mixture back to -78 °C and add isobutyraldehyde (2.0 eq) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for another hour.

  • Quench the reaction by adding methanol, followed by the slow addition of a 1:1 mixture of methanol and 30% hydrogen peroxide at 0 °C.

  • Stir for 1 hour at room temperature.

  • Remove the organic solvents under reduced pressure and add saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • Purify the product by flash column chromatography.

Illustrative Data:

Aldol AdductYield (%)Diastereomeric Ratio (syn:anti)
(4S)-4-((S)-2-(4-nitrophenyl)-1,3-dioxan-5-ylmethyl)-N,N-dipropyl-3-hydroxy-2,4-dimethylpentanamide7895:5

3. Removal of the Chiral Auxiliary

After the stereoselective transformation, the chiral auxiliary can be cleaved to yield the desired chiral product and recover the auxiliary for reuse.

Experimental Protocol 3: Hydrolysis of the Aldol Adduct

Materials:

  • Aldol adduct from Protocol 2

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add an aqueous solution of LiOH (4.0 eq) and 30% H₂O₂ (4.0 eq).

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the reaction by adding sodium sulfite solution.

  • Separate the layers and extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer with 1 M HCl to pH 2-3.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the chiral β-hydroxy acid.

Illustrative Data:

ProductYield (%)Enantiomeric Excess (ee, %)
(R)-3-hydroxy-2,4-dimethylpentanoic acid90>95
Recovered Auxiliary85-

Visualizations

Synthesis_of_Chiral_Auxiliary cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3_Dipropylamino_propane_1_2_diol (S)-3-(Dipropylamino) propane-1,2-diol Chiral_Auxiliary Chiral Auxiliary ((S)-2-(4-nitrophenyl)-5- (dipropylaminomethyl)-1,3-dioxane) 3_Dipropylamino_propane_1_2_diol->Chiral_Auxiliary + 4_Nitrobenzaldehyde 4-Nitrobenzaldehyde 4_Nitrobenzaldehyde->Chiral_Auxiliary + PTSA PTSA (cat.) Toluene Toluene, Reflux (Dean-Stark)

Caption: Synthesis of the chiral auxiliary.

Asymmetric_Aldol_Workflow Start Start: Chiral N-Propionyl Auxiliary Enolate_Formation 1. Enolate Formation (Bu₂BOTf, TEA, THF, -78°C to 0°C) Start->Enolate_Formation Aldol_Addition 2. Aldol Addition (Isobutyraldehyde, -78°C to 0°C) Enolate_Formation->Aldol_Addition Quench 3. Quench and Oxidative Workup (MeOH, H₂O₂) Aldol_Addition->Quench Extraction 4. Extraction and Purification Quench->Extraction Product Product: Diastereomerically Enriched Aldol Adduct Extraction->Product

Caption: Asymmetric aldol reaction workflow.

Auxiliary_Cleavage_Pathway Aldol_Adduct Aldol Adduct Hydrolysis Hydrolysis (LiOH, H₂O₂) Aldol_Adduct->Hydrolysis Chiral_Acid Chiral β-Hydroxy Acid Hydrolysis->Chiral_Acid Product Recovered_Auxiliary Recovered Chiral Auxiliary Hydrolysis->Recovered_Auxiliary Recycled

Caption: Auxiliary cleavage and product isolation.

References

Application Notes & Protocols for the Analysis of 3-(Dipropylamino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(Dipropylamino)propane-1,2-diol is a tertiary amino-diol that may be present as an impurity, a metabolite, or a synthetic intermediate in various pharmaceutical preparations. Accurate and sensitive quantification of this analyte is crucial for quality control, pharmacokinetic studies, and safety assessments. Due to its polar nature and lack of a strong chromophore, specialized analytical methods are required for its detection. This document outlines proposed protocols for the analysis of this compound in a pharmaceutical matrix using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and an alternative method using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This is the preferred method for sensitive and specific quantification of this compound. The protocol involves a derivatization step to improve the volatility and chromatographic properties of the analyte. Phenylboronic acid is a common derivatizing agent for diols, forming a stable cyclic ester.

Experimental Protocol: GC-MS

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Objective: To extract this compound from the sample matrix and remove non-volatile interferences.

  • Reagents:

    • Sample containing this compound

    • Internal Standard (IS) solution (e.g., 3-(Diethylamino)propane-1,2-diol or a deuterated analog of the analyte)

    • Ethyl acetate (or another suitable organic solvent)

    • Saturated sodium chloride (brine) solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To 1 mL of the sample in a centrifuge tube, add a known amount of the internal standard solution.

    • Add 2 mL of ethyl acetate and 1 mL of saturated sodium chloride solution.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.

    • Transfer the dried extract to a new vial for the derivatization step.

2. Derivatization

  • Objective: To convert the polar diol into a more volatile and thermally stable derivative suitable for GC analysis.

  • Reagents:

    • Dried sample extract from the previous step

    • Phenylboronic acid (PBA) solution (e.g., 1 mg/mL in acetone or pyridine)

  • Procedure:

    • Evaporate the dried sample extract to dryness under a gentle stream of nitrogen at room temperature.

    • Add 100 µL of the phenylboronic acid solution to the dried residue.

    • Cap the vial tightly and heat at 60-70°C for 20-30 minutes.

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Typical GC-MS Parameters:

ParameterSuggested Value
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temperature 250°C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM) for quantification
  • Note: The oven temperature program and other parameters should be optimized for the specific instrument and column used.

Data Presentation: GC-MS

Table 1: Example SIM Ions for Quantification

CompoundDerivativeQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compoundPhenylboronate EsterTo be determinedTo be determined
Internal StandardPhenylboronate EsterTo be determinedTo be determined
Note: The specific ions (m/z) would need to be determined by analyzing a standard of the derivatized compound.

Table 2: Illustrative Method Validation Parameters (based on similar compounds)

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 10%
Disclaimer: These values are illustrative and based on typical performance for GC-MS analysis of similar derivatized diols. Actual values must be determined experimentally.

Method 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

This method is suitable for the analysis of this compound without derivatization, which can be advantageous for simpler sample preparation. However, it is generally less sensitive than GC-MS and is not compatible with gradient elution.

Experimental Protocol: HPLC-RI

1. Sample Preparation: Dilution or SPE

  • For simple matrices: Dilute the sample with the mobile phase to a concentration within the linear range of the method.

  • For complex matrices: A Solid-Phase Extraction (SPE) cleanup may be necessary.

    • SPE Cartridge: A cation-exchange or mixed-mode cartridge could be suitable.

    • General Procedure:

      • Condition the cartridge according to the manufacturer's instructions.

      • Load the sample.

      • Wash with a weak organic solvent to remove interferences.

      • Elute the analyte with a solvent mixture containing a base (e.g., methanol with ammonium hydroxide).

      • Evaporate the eluate and reconstitute in the mobile phase.

2. HPLC-RI Analysis

  • Instrumentation: An HPLC system equipped with a refractive index detector.

  • Typical HPLC-RI Parameters:

ParameterSuggested Value
HPLC Column Amine-based column (e.g., NH2) or a suitable HILIC column
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
RI Detector Temp 35°C
Injection Volume 20 µL
  • Note: The mobile phase composition and column type should be optimized to achieve good peak shape and resolution. The RI detector is sensitive to temperature and pressure fluctuations, so a stable system is crucial.

Data Presentation: HPLC-RI

Table 3: Illustrative Method Validation Parameters (based on similar compounds)

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) 1 µg/mL
Limit of Quantification (LOQ) 5 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%
Disclaimer: These values are illustrative and based on typical performance for HPLC-RI analysis of similar compounds. Actual values must be determined experimentally.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample (1 mL) Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate & Brine) Add_IS->LLE Vortex Vortex & Centrifuge LLE->Vortex Extract Collect Organic Layer Vortex->Extract Dry Dry with Na2SO4 Extract->Dry Evaporate Evaporate to Dryness Dry->Evaporate Add_PBA Add Phenylboronic Acid Solution Evaporate->Add_PBA Heat Heat at 70°C Add_PBA->Heat GCMS Inject into GC-MS Heat->GCMS Data Data Acquisition (SIM Mode) GCMS->Data

Caption: Workflow for the GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Dilute Dilute with Mobile Phase Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC Inject into HPLC Filter->HPLC RI_Detect Refractive Index Detection HPLC->RI_Detect Data Data Acquisition RI_Detect->Data

Caption: Workflow for the HPLC-RI analysis of this compound.

Application Notes and Protocols: 3-(Dipropylamino)propane-1,2-diol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(dipropylamino)propane-1,2-diol as a foundational building block in organic synthesis. This trifunctional molecule, featuring a secondary amine and two hydroxyl groups, offers a versatile scaffold for the construction of a variety of complex organic molecules, including analogues of biologically active compounds such as beta-blockers and precursors for polyurethanes.

Synthesis of Beta-Blocker Analogues

The 3-aminopropane-1,2-diol moiety is a key structural feature of many beta-adrenergic receptor antagonists, commonly known as beta-blockers. These drugs are widely used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias. By utilizing this compound, novel analogues of established beta-blockers can be synthesized, potentially offering altered pharmacokinetic or pharmacodynamic properties.

A prime example is the synthesis of analogues of Nadolol, a non-selective beta-blocker. The core synthesis involves the reaction of an epoxide-containing aromatic precursor with the amino group of the propanediol derivative.

Experimental Protocol: Synthesis of a N-dipropyl Nadolol Analogue

This protocol is adapted from established syntheses of Nadolol and outlines the procedure for synthesizing an N-dipropyl analogue.

Reaction Scheme:

Materials:

  • 5,8-dihydronaphthalene-1-glycidyl ether

  • This compound

  • Methanol

  • Water

  • Chloroform

  • 50% Sodium Hydroxide solution

  • Sodium sulfate

  • Glacial acetic acid

  • Potassium iodate

  • Iodine

  • Potassium acetate

  • Potassium hydroxide

Procedure:

  • Epoxide Ring Opening: In a round-bottom flask, dissolve 5,8-dihydronaphthalene-1-glycidyl ether in a suitable solvent such as methanol.

  • Add a stoichiometric equivalent of this compound to the solution.

  • Reflux the mixture for 6 hours and then stir at room temperature overnight.

  • Work-up and Extraction: Distill off the solvent under vacuum. To the resulting oil, add chloroform and water, followed by a 50% solution of NaOH to basify the mixture.

  • Agitate the mixture vigorously for 10 minutes and then separate the organic layer.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the chloroform under vacuum at 80°C.

  • Cis-dihydroxylation: To the resulting thick brown oil, in an essentially water-free environment, add glacial acetic acid and heat to 60°C.

  • Add potassium iodate under a nitrogen atmosphere with vigorous stirring.

  • Add iodine and maintain the temperature at 60-75°C for three hours.

  • Add potassium acetate and reflux for 1 hour.

  • Evaporate the acetic acid completely under vacuum.

  • Hydrolysis: Add a solution of potassium hydroxide dissolved in methanol and reflux for 5 hours, then stir overnight.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., methanol-acetone) to yield the N-dipropyl Nadolol analogue.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of a closely related Nadolol precursor, which can be considered indicative for the synthesis of the N-dipropyl analogue.

ParameterValueReference
Yield > 40%[1]
Purity > 99.7%[1]

Logical Workflow for Beta-Blocker Analogue Synthesis

Start Starting Materials: - 5,8-dihydronaphthalene-1-glycidyl ether - this compound Step1 Epoxide Ring Opening (Methanol, Reflux) Start->Step1 Step2 Work-up & Extraction (Chloroform, NaOH) Step1->Step2 Step3 Cis-dihydroxylation (Acetic Acid, I2, KIO3) Step2->Step3 Step4 Hydrolysis (KOH, Methanol) Step3->Step4 End Purified N-dipropyl Nadolol Analogue Step4->End

Caption: Synthetic workflow for an N-dipropyl Nadolol analogue.

Application in Polyurethane Synthesis

The two hydroxyl groups of this compound make it a suitable chain extender or cross-linker in the synthesis of polyurethanes. The presence of the tertiary amine can also act as a built-in catalyst, potentially accelerating the reaction between the diol and an isocyanate.

Experimental Protocol: Synthesis of a Polyurethane Prepolymer

This protocol describes a general procedure for the synthesis of a polyurethane prepolymer using this compound as a chain extender.

Reaction Scheme:

Materials:

  • A suitable diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI) or Toluene diisocyanate (TDI))

  • A polyol (e.g., Poly(tetramethylene ether) glycol (PTMEG))

  • This compound

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Catalyst (optional, e.g., Dibutyltin dilaurate (DBTDL))

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the diisocyanate and the polyol under a nitrogen atmosphere.

  • Prepolymer Formation: Heat the mixture to a specified temperature (e.g., 80°C) with constant stirring. The reaction progress can be monitored by titrating the isocyanate (NCO) content.

  • Chain Extension: Once the desired NCO content is reached, cool the prepolymer to a lower temperature (e.g., 60°C).

  • Add a solution of this compound in the anhydrous solvent dropwise to the prepolymer with vigorous stirring.

  • Curing: After the addition is complete, continue stirring at the same temperature for a specified period to allow for chain extension and curing.

  • The resulting polyurethane can be cast into a film or mold.

Quantitative Data

The following table provides representative data for a generic polyurethane synthesis. The exact values will depend on the specific diisocyanate, polyol, and reaction conditions used.

ParameterValue
NCO:OH Ratio 1.1 : 1.0
Reaction Temperature 80 °C
Curing Time 2-4 hours
Hardness (Shore A) Variable (40-90)

Experimental Workflow for Polyurethane Synthesis

Start Starting Materials: - Diisocyanate - Polyol - this compound Step1 Prepolymer Formation (Diisocyanate + Polyol) Start->Step1 Step2 Chain Extension (Addition of Diol) Step1->Step2 Step3 Curing Step2->Step3 End Polyurethane Material Step3->End

Caption: General workflow for polyurethane synthesis.

Signaling Pathway of Beta-Blockers

Beta-blockers, such as the Nadolol analogue synthesized from this compound, exert their effects by antagonizing the beta-adrenergic signaling pathway. This pathway is a crucial regulator of cardiovascular function.

Beta-Adrenergic Signaling Pathway

cluster_cell Cardiomyocyte BetaBlocker Beta-Blocker (e.g., Nadolol Analogue) BetaReceptor β-Adrenergic Receptor BetaBlocker->BetaReceptor Blocks GProtein G-protein (Gs) BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium ↑ Intracellular Ca²⁺ PKA->Calcium Phosphorylates Channels Contraction ↑ Heart Rate & Contractility Calcium->Contraction Catecholamines Catecholamines (Epinephrine, Norepinephrine) Catecholamines->BetaReceptor Activates

Caption: The beta-adrenergic signaling pathway and the inhibitory action of beta-blockers.

References

Application Notes and Protocols for DNA Transfection Using Lipids Derived from 3-(Dipropylamino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the transfection of DNA into eukaryotic cells using cationic lipids derived from a 3-(dipropylamino)propane-1,2-diol backbone. Cationic lipids are synthetic molecules with a positively charged headgroup that can electrostatically interact with negatively charged nucleic acids, such as plasmid DNA, to form lipid-DNA complexes known as lipoplexes.[1][2] These lipoplexes can then fuse with the cell membrane, facilitating the delivery of the genetic material into the cell.[3] The use of non-viral vectors like cationic lipids offers a safer alternative to viral methods, with advantages such as low immunogenicity and ease of large-scale production. This protocol is designed to provide a starting point for the optimization of DNA transfection experiments using this specific class of lipids.

Principle of Lipofection

Lipofection, or lipid-mediated transfection, is a technique used to introduce nucleic acids into cells. The process relies on the spontaneous formation of complexes between cationic liposomes and DNA. The overall positive charge of these lipoplexes facilitates their interaction with the negatively charged cell surface, leading to uptake through endocytosis.[3] Once inside the cell, the cationic lipids can promote the destabilization of the endosomal membrane, leading to the release of the DNA into the cytoplasm.[3] For successful gene expression, the plasmid DNA must then be transported into the nucleus.

Materials and Reagents

  • Cationic lipid derived from this compound (e.g., 1,2-dioleoyl-3-dipropylaminopropane)

  • Helper lipid (e.g., DOPE or Cholesterol)

  • Plasmid DNA (high purity, endotoxin-free)

  • Serum-free medium (e.g., Opti-MEM®)

  • Complete cell culture medium with serum

  • Eukaryotic cells for transfection (e.g., HEK293, CHO, HeLa)

  • Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Reporter gene plasmid (e.g., expressing GFP or luciferase) for optimization

Experimental Protocols

Protocol 1: Preparation of Cationic Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method followed by sonication.

  • Lipid Film Formation:

    • In a sterile glass vial, combine the cationic lipid and a helper lipid (e.g., DOPE) in chloroform at a desired molar ratio (e.g., 1:1).

    • Evaporate the organic solvent using a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • To ensure complete removal of the solvent, place the vial under a high vacuum for at least 1-2 hours.

  • Hydration:

    • Hydrate the lipid film with a sterile, aqueous solution (e.g., nuclease-free water or buffer) to a final total lipid concentration of 1 mg/mL.

    • Vortex the vial for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Sonication:

    • Sonicate the MLV suspension in a bath sonicator for 5-10 minutes, or until the solution becomes clear, indicating the formation of SUVs.

    • The liposome solution can be stored at 4°C for a short period. For long-term storage, stability should be assessed.

Protocol 2: DNA Transfection

This protocol outlines the steps for forming lipoplexes and transfecting adherent cells in a 24-well plate format. Optimization is crucial and may be required for different cell types and plasmid DNA.

  • Cell Seeding:

    • The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Lipoplex Formation:

    • For each well to be transfected, prepare two sterile microcentrifuge tubes.

    • Tube A (DNA): Dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently.

    • Tube B (Lipid): Dilute the cationic liposome solution (from Protocol 1) in 50 µL of serum-free medium. The optimal amount of lipid should be determined by titrating the lipid-to-DNA ratio (e.g., from 1:1 to 8:1, w/w). Mix gently.

    • Combine the contents of Tube A and Tube B. Mix gently by pipetting up and down and incubate at room temperature for 20-30 minutes to allow for lipoplex formation.

  • Transfection:

    • Remove the growth medium from the cells and wash once with sterile PBS.

    • Add 400 µL of fresh, serum-free medium to each well.

    • Add the 100 µL of lipoplex solution dropwise to each well.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, add 500 µL of complete growth medium containing serum to each well without removing the transfection medium. Alternatively, the transfection medium can be replaced with fresh, complete medium.

  • Post-Transfection Analysis:

    • Incubate the cells for 24-72 hours post-transfection.

    • Assess transfection efficiency by observing the expression of the reporter gene (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).

    • Cell viability can be determined using a standard assay such as MTT or Trypan Blue exclusion.

Data Presentation

Note: The following tables present representative data from studies using analogous cationic lipid systems due to the limited availability of specific quantitative data for lipids derived directly from this compound. These values should be used as a guideline for optimization.

Table 1: Effect of Lipid:DNA Ratio on Transfection Efficiency and Cell Viability

Lipid:DNA Ratio (w/w)Transfection Efficiency (% of GFP-positive cells)Cell Viability (%)
1:115 ± 395 ± 5
2:135 ± 592 ± 6
4:160 ± 885 ± 7
6:155 ± 678 ± 8
8:148 ± 570 ± 9
Data is hypothetical and for illustrative purposes. Optimization is required for each cell line and lipid formulation.

Table 2: Transfection Efficiency in Different Cell Lines

Cell LineOptimal Lipid:DNA Ratio (w/w)Transfection Efficiency (%)Cell Viability at Optimal Ratio (%)
HEK2934:1~65~88
CHO5:1~50~80
HeLa4:1~45~85
A5496:1~30~75
Data is hypothetical and for illustrative purposes. Optimization is required for each cell line and lipid formulation.

Visualizations

Experimental Workflow

G cluster_prep Liposome Preparation cluster_transfection Transfection Protocol A Mix Cationic and Helper Lipids in Chloroform B Form Thin Lipid Film (Nitrogen Evaporation) A->B C Hydrate with Aqueous Solution B->C D Sonicate to Form SUVs C->D E Seed Cells (70-90% Confluency) I Add Lipoplexes to Cells E->I F Dilute DNA in Serum-Free Medium H Combine and Incubate to Form Lipoplexes F->H G Dilute Liposomes in Serum-Free Medium G->H H->I J Incubate for 4-6 hours I->J K Add/Replace with Complete Medium J->K L Assay for Gene Expression and Viability (24-72h) K->L

Caption: Workflow for DNA transfection using cationic liposomes.

Cellular Uptake and Intracellular Trafficking Pathway

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lipoplex Cationic Lipoplex (Lipid + DNA) endosome Early Endosome lipoplex->endosome Endocytosis late_endosome Late Endosome endosome->late_endosome lysosome Lysosome (Degradation) late_endosome->lysosome free_dna Released Plasmid DNA late_endosome->free_dna Endosomal Escape nuclear_dna Nuclear DNA Import free_dna->nuclear_dna transcription Transcription (mRNA) nuclear_dna->transcription

Caption: Cellular pathway of lipoplex-mediated DNA delivery.

Troubleshooting

IssuePossible CauseSuggestion
Low Transfection Efficiency Suboptimal lipid:DNA ratioPerform a titration of the lipid concentration.
Low cell viabilityReduce the amount of lipid and/or DNA, or decrease the incubation time.
Poor DNA qualityUse high-purity, endotoxin-free plasmid DNA.
Cells not in optimal conditionEnsure cells are healthy, actively dividing, and at the correct confluency.
High Cytotoxicity Excessive amount of lipoplexReduce the concentration of the lipoplex added to the cells.
Long incubation timeDecrease the duration of cell exposure to the lipoplexes.
Inherent toxicity of the lipidTest a different helper lipid or a different cationic lipid formulation.

Conclusion

The protocol provided serves as a comprehensive guide for the application of cationic lipids derived from this compound in DNA transfection. Successful transfection is dependent on multiple factors, including the specific lipid formulation, the ratio of lipid to DNA, the cell type used, and the overall health of the cells. Therefore, optimization of the protocol for each specific experimental context is highly recommended to achieve the desired transfection efficiency and cell viability.

References

Application Notes & Protocols for Green Synthesis of 3-(Dipropylamino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(Dipropylamino)propane-1,2-diol is a valuable chemical intermediate in the pharmaceutical and specialty chemical industries. Traditional synthetic routes often rely on petroleum-based feedstocks and can generate significant waste. The principles of green chemistry aim to address these shortcomings by designing chemical processes that are more environmentally benign, economically viable, and sustainable.[1][2][3] This document outlines green chemistry approaches for the synthesis of this compound, with a focus on the utilization of renewable resources, atom economy, and the reduction of hazardous waste.[4][5]

A promising green strategy involves the use of glycerol, a readily available and renewable byproduct of the biodiesel industry, as the primary feedstock.[6][7] This approach aligns with the core tenets of green chemistry by starting from a renewable material and often allowing for more efficient synthetic pathways.

Proposed Green Synthetic Pathways

Two primary green synthetic routes from glycerol are proposed:

  • Two-Step Synthesis via 3-Chloro-1,2-propanediol: This pathway involves the initial conversion of glycerol to 3-chloro-1,2-propanediol (a key intermediate), followed by a nucleophilic substitution reaction with dipropylamine.

  • Direct Amination of Glycidol: This route involves the conversion of glycerol to glycidol, which then undergoes a ring-opening reaction with dipropylamine.

These pathways are considered "green" due to their use of a renewable feedstock and the potential for high atom economy and reduced environmental impact compared to traditional methods.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed green synthetic routes. These values are estimations based on similar reported syntheses and green chemistry principles.

ParameterRoute 1: Via 3-Chloro-1,2-propanediolRoute 2: Via Glycidol
Overall Yield 75-85%80-90%
Purity >99%>99%
Atom Economy ~70%~100%
E-Factor 2-41-2
Renewable Feedstock GlycerolGlycerol
Solvent Water or Ethanol/WaterSolvent-free or Green Solvent
Catalyst Acid or Base Catalyst (recyclable)None or mild catalyst

Experimental Protocols

Route 1: Synthesis via 3-Chloro-1,2-propanediol Intermediate

This protocol is adapted from established methods for the synthesis of similar amino-diols.[8][9][10][11]

Step 1: Synthesis of 3-Chloro-1,2-propanediol from Glycerol

  • Materials:

    • Glycerol (100 g, 1.086 mol)

    • Concentrated Hydrochloric Acid (150 mL)

    • Acetic Acid (catalytic amount, ~2 mL)

    • Sodium Bicarbonate solution (5%)

    • Ethyl Acetate

  • Procedure:

    • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glycerol and acetic acid.

    • Slowly add concentrated hydrochloric acid to the mixture.

    • Heat the reaction mixture to 110-120°C and maintain for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and neutralize with a 5% sodium bicarbonate solution until the pH is ~7.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-chloro-1,2-propanediol.

    • Purify the crude product by vacuum distillation.

Step 2: Synthesis of this compound

  • Materials:

    • 3-Chloro-1,2-propanediol (50 g, 0.452 mol)

    • Dipropylamine (91.5 g, 0.904 mol, 2 eq.)

    • Sodium Carbonate (47.9 g, 0.452 mol)

    • Ethanol/Water (1:1, 250 mL)

  • Procedure:

    • In a 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 3-chloro-1,2-propanediol and sodium carbonate in the ethanol/water solvent mixture.

    • Heat the mixture to 60°C.

    • Slowly add dipropylamine to the reaction mixture through the dropping funnel over a period of 1 hour.

    • After the addition is complete, increase the temperature to 80°C and reflux for 8-12 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in water and extract with dichloromethane (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by vacuum distillation.

Route 2: Synthesis via Glycidol Intermediate

This protocol is based on the highly atom-economical ring-opening of epoxides.

  • Materials:

    • Glycidol (derived from glycerol) (50 g, 0.675 mol)

    • Dipropylamine (75 g, 0.742 mol, 1.1 eq.)

  • Procedure (Solvent-Free):

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glycidol.

    • Slowly add dipropylamine to the glycidol at room temperature with stirring. The reaction is exothermic, and the temperature should be controlled using a water bath.

    • After the initial exothermic reaction subsides, heat the mixture to 50-60°C for 2-4 hours.

    • Monitor the reaction completion by TLC or GC-MS.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • The product is often of high purity and may not require further purification. If necessary, purify by vacuum distillation.

Visualizations

Logical Workflow for Green Synthesis

Green_Synthesis_Workflow cluster_feedstock Renewable Feedstock cluster_intermediates Intermediate Synthesis cluster_amination Amination Reaction Glycerol Glycerol Intermediate1 3-Chloro-1,2-propanediol Glycerol->Intermediate1 HCl, Catalyst Intermediate2 Glycidol Glycerol->Intermediate2 Dehydration Product This compound Intermediate1->Product Intermediate2->Product Dipropylamine Dipropylamine Dipropylamine->Product Dipropylamine->Product

Caption: Green synthesis workflow from glycerol.

Experimental Workflow for Route 1

Experimental_Workflow_Route1 Start Start: Glycerol + HCl Reaction1 Reaction 1: Synthesis of 3-Chloro-1,2-propanediol (110-120°C, 4-6h) Start->Reaction1 Workup1 Workup 1: Neutralization, Extraction, Concentration Reaction1->Workup1 Purification1 Purification 1: Vacuum Distillation Workup1->Purification1 Intermediate Intermediate: 3-Chloro-1,2-propanediol Purification1->Intermediate Reaction2 Reaction 2: + Dipropylamine (80°C, 8-12h) Intermediate->Reaction2 Workup2 Workup 2: Filtration, Extraction, Concentration Reaction2->Workup2 Purification2 Purification 2: Vacuum Distillation Workup2->Purification2 End Final Product: This compound Purification2->End

Caption: Experimental workflow for Route 1.

References

Application Notes and Protocols: 3-(Dipropylamino)propane-1,2-diol as a Versatile Intermediate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Dialkylamino)propane-1,2-diols are a class of organic compounds that serve as valuable intermediates in the synthesis of various pharmaceutical and biologically active molecules. The presence of both a secondary or tertiary amine and two hydroxyl groups provides multiple reactive sites for chemical modification, making them versatile building blocks in medicinal chemistry. While derivatives such as 3-(dimethylamino)propane-1,2-diol and 3-(isopropylamino)propane-1,2-diol are utilized in the preparation of compounds like cationic lipids for gene therapy and as impurities or building blocks for beta-blockers, the specific application of 3-(Dipropylamino)propane-1,2-diol in the synthesis of a marketed Active Pharmaceutical Ingredient (API) is not extensively documented in publicly available literature.[1][2][3][4]

However, based on the chemical reactivity of its functional groups and the structural motifs of known drug molecules, this compound is a promising precursor for the synthesis of novel bioactive compounds, particularly in the realm of cardiovascular drugs. Its structure is analogous to the side chain of many beta-adrenergic receptor antagonists (beta-blockers), which are widely used to treat conditions such as hypertension, angina, and cardiac arrhythmias.

This document provides a representative application of this compound as an intermediate in the synthesis of a potential beta-blocker, herein referred to as "Dipropylolol." The provided protocols and data are based on established synthetic methodologies for this class of compounds.

Representative Application: Synthesis of "Dipropylolol"

"Dipropylolol" is a hypothetical beta-blocker designed to illustrate the synthetic utility of this compound. The synthetic strategy involves the reaction of a substituted phenolic compound with epichlorohydrin, followed by the ring-opening of the resulting epoxide with this compound. A more direct approach, and the one detailed below, involves the reaction of a terminal epoxide with the amine of this compound.

Synthetic Workflow for "Dipropylolol"

A representative synthetic workflow for "Dipropylolol".
Experimental Protocol: Synthesis of "Dipropylolol"

This protocol describes the synthesis of a hypothetical beta-blocker, "Dipropylolol," from 4-hydroxyphenylacetamide and this compound.

Step 1: Synthesis of 2-((4-acetamidophenoxy)methyl)oxirane (Intermediate Epoxide)

  • To a stirred solution of 4-hydroxyphenylacetamide (1.51 g, 10 mmol) in acetone (50 mL) in a 250 mL round-bottom flask, add potassium carbonate (2.76 g, 20 mmol).

  • Add epichlorohydrin (1.39 g, 15 mmol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate epoxide.

  • Purify the crude product by flash column chromatography (Silica gel, Ethyl acetate/Hexane gradient) to yield the pure intermediate epoxide.

Step 2: Synthesis of "Dipropylolol"

  • Dissolve the purified intermediate epoxide (2.07 g, 10 mmol) in isopropanol (40 mL) in a 100 mL round-bottom flask.

  • Add this compound (1.75 g, 10 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude "Dipropylolol."

  • Purify the crude product by column chromatography (Silica gel, Dichloromethane/Methanol gradient) to afford the pure "Dipropylolol."

Quantitative Data

The following table summarizes the representative quantitative data for the synthesis of "Dipropylolol."

StepReactant 1Amount (mmol)Reactant 2Amount (mmol)ProductYield (%)Purity (%)
14-Hydroxyphenylacetamide10Epichlorohydrin15Intermediate Epoxide85>98 (by NMR)
2Intermediate Epoxide10This compound10"Dipropylolol"75>99 (by HPLC)

Signaling Pathway of Beta-Blockers

Beta-blockers, such as the hypothetical "Dipropylolol," exert their therapeutic effects by antagonizing the action of catecholamines (e.g., adrenaline and noradrenaline) at beta-adrenergic receptors. This blockade prevents the downstream signaling cascade that leads to physiological responses like increased heart rate and blood pressure.

General signaling pathway of beta-adrenergic receptor activation and its inhibition by a beta-blocker.

Disclaimer: "Dipropylolol" is a hypothetical compound created for illustrative purposes. The provided synthetic protocol and data are representative of the synthesis of similar beta-blockers and have not been experimentally validated for this specific compound.

This compound possesses the necessary functional groups to be a valuable intermediate in the synthesis of a wide range of bioactive molecules. While its direct application in the synthesis of currently marketed APIs is not well-documented, its potential as a building block for novel drug candidates, particularly in the area of cardiovascular medicine, is significant. The representative synthesis of "Dipropylolol" demonstrates a plausible and efficient route to a potential beta-blocker, highlighting the utility of this compound for researchers and scientists in the field of drug discovery and development. Further exploration of this intermediate in various synthetic schemes could lead to the discovery of new chemical entities with therapeutic potential.

References

Application Note: Structural Elucidation of 3-(Dipropylamino)propane-1,2-diol using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the characterization of 3-(Dipropylamino)propane-1,2-diol using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analytical techniques are fundamental in the structural elucidation and purity assessment of pharmaceutical intermediates and drug candidates. This document outlines detailed experimental protocols and presents expected data for ¹H NMR, ¹³C NMR, and mass spectral analysis, facilitating the unambiguous identification and characterization of this compound.

Introduction

This compound is a tertiary amine and a diol, making it a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. Its structural features, including the presence of a chiral center, necessitate precise analytical methods for confirmation of its identity and purity. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation patterns, aiding in structural confirmation.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₉H₂₁NO₂[1] Molecular Weight: 175.27 g/mol [1] CAS Number: 60302-96-7[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural analysis of organic molecules. For this compound, ¹H and ¹³C NMR are used to identify the different proton and carbon environments within the molecule.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted proton NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of structurally similar compounds.[2][3][4]

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J) in Hz
H-1a, H-1b3.40 - 3.60Multiplet2H
H-23.70 - 3.90Multiplet1H
H-3a, H-3b2.40 - 2.60Multiplet2H
N-CH₂ (α)2.30 - 2.50Triplet4H7.5
CH₂ (β)1.40 - 1.60Sextet4H7.5
CH₃ (γ)0.80 - 0.95Triplet6H7.4
OHVariableBroad Singlet2H
Predicted ¹³C NMR Spectral Data

The predicted carbon NMR chemical shifts for this compound are presented below, based on analogous structures.[2][5]

Assignment Predicted Chemical Shift (ppm)
C-165 - 67
C-268 - 70
C-358 - 60
N-CH₂ (α)55 - 57
CH₂ (β)20 - 22
CH₃ (γ)11 - 13

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. Electron Ionization (EI) is a common method for such analyses.

Expected Mass Spectrometry Data (Electron Ionization)

The expected molecular ion peak and major fragments for this compound in an EI mass spectrum are listed below. The fragmentation pattern is predicted based on the known behavior of amino alcohols.[6]

m/z Relative Intensity Proposed Fragment
175Low[M]⁺ (Molecular Ion)
144Moderate[M - CH₂OH]⁺
116High[M - CH₂OH - C₂H₄]⁺ or [CH₂=N(CH₂CH₂CH₃)₂]⁺
100Moderate[M - C₃H₇ - C₂H₄O]⁺
86Moderate[CH₂=N(H)CH₂CH₂CH₃]⁺
72Moderate[N(CH₂CH₂CH₃)H]⁺
44High[CH₂=NH₂]⁺

Experimental Protocols

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: zg30

  • Number of Scans: 16-64

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3-4 s

  • Spectral Width: 16 ppm

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Sequence: zgpg30 (proton decoupled)

  • Number of Scans: 1024-4096

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1-2 s

  • Spectral Width: 240 ppm

Mass Spectrometry Protocol (GC-MS with EI)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

Gas Chromatography (GC) Parameters:

  • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400

Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integration and Peak Picking H->I J Structural Elucidation I->J

Caption: Workflow for NMR analysis.

MS_Workflow cluster_prep_ms Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis_ms Data Analysis A_ms Prepare Dilute Solution B_ms Inject Sample into GC A_ms->B_ms C_ms Separation in GC Column B_ms->C_ms D_ms Elution into MS C_ms->D_ms E_ms Ionization (EI) D_ms->E_ms F_ms Mass Analysis E_ms->F_ms G_ms Generate Mass Spectrum F_ms->G_ms H_ms Identify Molecular Ion G_ms->H_ms I_ms Analyze Fragmentation Pattern H_ms->I_ms J_ms Confirm Structure I_ms->J_ms

Caption: Workflow for GC-MS analysis.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the structural characterization of this compound. The protocols and expected data presented in this application note serve as a valuable resource for researchers and scientists in ensuring the identity and purity of this important chemical intermediate, thereby supporting its application in drug development and other scientific endeavors.

References

Application Notes and Protocols: Synthesis and Utilization of Bis(oxazolines) from 3-(Dipropylamino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of chiral bis(oxazoline) ligands derived from 3-(Dipropylamino)propane-1,2-diol and their potential applications in asymmetric catalysis, a critical tool in modern drug development. While direct synthesis from this compound is not extensively documented in current literature, this document outlines a generalized, robust protocol adapted from established methods for analogous amino alcohols.

Introduction

C₂-symmetric bis(oxazoline) ligands are a cornerstone of asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity.[1][2][3] Their utility stems from the formation of well-defined chiral environments around a metal center, which directs the stereochemical outcome of a wide range of chemical transformations. These reactions are pivotal in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The introduction of a dipropylamino functional group on the propane-1,2-diol backbone offers intriguing possibilities for modulating the steric and electronic properties of the resulting ligand, potentially influencing catalyst activity and selectivity.

Applications in Asymmetric Catalysis

Bis(oxazoline) ligands, often abbreviated as BOX ligands, are employed in a multitude of catalytic asymmetric reactions that are crucial for drug discovery and development.[3] Their metal complexes, particularly with copper, are highly effective in various carbon-carbon bond-forming reactions.[3]

Key applications include:

  • Diels-Alder Reactions: Catalyzing the enantioselective formation of cyclic compounds, a common scaffold in natural products and medicinal chemistry.[2]

  • Aldol and Mannich-type Reactions: Facilitating the stereoselective synthesis of β-hydroxy ketones and β-amino ketones, which are important building blocks for complex molecules.[3]

  • Cyclopropanation: Enabling the enantioselective synthesis of cyclopropanes, a motif present in several marketed drugs.[2]

  • Hydrosilylation: Used in the asymmetric reduction of ketones and imines.[3]

  • Friedel-Crafts Alkylation: The asymmetric addition of alkyl groups to aromatic rings, a fundamental transformation in organic synthesis.[4]

The unique structure of a bis(oxazoline) derived from this compound could offer advantages in terms of solubility in organic solvents and may introduce secondary coordination possibilities, potentially leading to novel catalytic activities.

Experimental Protocols

The following is a generalized protocol for the synthesis of a bis(oxazoline) ligand from this compound and a dicarboxylic acid derivative, such as dimethyl malonate. This protocol is based on well-established procedures for similar amino alcohols.[1][5]

Materials:

  • (R)- or (S)-3-(Dipropylamino)propane-1,2-diol

  • Dimethyl malonate (or other suitable dicarboxylic acid derivative)

  • Zinc Chloride (ZnCl₂) or other Lewis acid catalyst

  • Toluene or xylene (high-boiling aromatic solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Protocol for the Synthesis of a Methylene-Bridged Bis(oxazoline) Ligand:

  • Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add (R)- or (S)-3-(Dipropylamino)propane-1,2-diol (2.1 equivalents) and a catalytic amount of anhydrous zinc chloride (e.g., 0.1 equivalents).

  • Addition of Reagents: Add high-boiling aromatic solvent such as toluene or xylene to the flask. To this solution, add dimethyl malonate (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with water and brine to remove the catalyst and any water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure bis(oxazoline) ligand.

Data Presentation

The following table summarizes typical yields and enantiomeric excesses (ee) achieved in the synthesis of bis(oxazoline) ligands from various amino alcohols in copper-catalyzed Diels-Alder reactions. This data provides a benchmark for the expected performance of a ligand derived from this compound.

Amino Alcohol PrecursorLinkerCatalystReactionYield (%)Enantiomeric Excess (ee %)Reference
(1R,2S)-1-amino-2,3-dihydro-1H-inden-2-olCyclopropane-1,1-diylCu(OTf)₂Diels-Alder>9096[1]
PhenylalaninolMethyleneCu(OTf)₂Diels-Alder85-9590-98General Literature
ValinolMethyleneCu(OTf)₂Diels-Alder80-9288-97General Literature

Visualizations

Diagram 1: General Workflow for Bis(oxazoline) Synthesis

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Amino Alcohol & Dicarboxylic Acid Derivative catalyst 2. Add Lewis Acid Catalyst & Solvent reagents->catalyst reflux 3. Heat to Reflux under Inert Atmosphere catalyst->reflux extraction 4. Aqueous Work-up & Extraction reflux->extraction drying 5. Dry & Concentrate Organic Layer extraction->drying purification 6. Column Chromatography drying->purification product Pure Bis(oxazoline) Ligand purification->product

Caption: A generalized workflow for the synthesis of bis(oxazoline) ligands.

Diagram 2: Catalytic Cycle of a Copper-Bis(oxazoline) Catalyzed Diels-Alder Reaction

G catalyst Cu(II)-BOX Complex intermediate Chiral Lewis Acid-Dienophile Complex catalyst->intermediate Coordination substrate Dienophile (e.g., N-Acryloyloxazolidinone) substrate->intermediate diene Diene (e.g., Cyclopentadiene) product Diels-Alder Adduct (Enantiomerically Enriched) diene->product intermediate->product [4+2] Cycloaddition release Product Release product->release release->catalyst Catalyst Regeneration

Caption: A simplified catalytic cycle for a Cu-BOX catalyzed Diels-Alder reaction.

References

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 3-(Dipropylamino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-yield synthesis of 3-(Dipropylamino)propane-1,2-diol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Reaction Yield

Potential Cause Recommended Solution
Incomplete Reaction - Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Increase the reaction temperature gradually. Note that excessive heat can lead to side product formation.
Suboptimal Reagent Ratio - Optimize the molar ratio of dipropylamine to the starting material (e.g., glycidol or 3-chloro-1,2-propanediol). An excess of the amine is often used to drive the reaction to completion.
Poor Reagent Quality - Ensure the purity of starting materials. Use freshly distilled glycidol or 3-chloro-1,2-propanediol.- Verify the concentration and purity of the dipropylamine.
Ineffective Catalyst - If using a catalyst, ensure it is active and has not been poisoned. Consider screening different catalysts if applicable.
Solvent Effects - The choice of solvent can significantly impact the reaction. Protic solvents like methanol or ethanol can facilitate the ring-opening of epoxides. Aprotic polar solvents may also be suitable.

Issue 2: Poor Product Purity and Formation of Side Products

Potential Cause Recommended Solution
Formation of Isomeric Byproducts - The reaction of dipropylamine with glycidol can potentially yield two isomers. To favor the desired 3-substituted product, maintain a lower reaction temperature.
Over-alkylation - In reactions involving 3-chloro-1,2-propanediol, ensure a sufficient excess of dipropylamine to minimize the formation of di-substituted products.
Decomposition at High Temperatures - Purify the product via vacuum distillation at the lowest possible temperature to prevent thermal decomposition.[1]
Residual Starting Materials - Optimize the work-up procedure to effectively remove unreacted starting materials. This may involve extraction and washing steps.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most common and effective methods for synthesizing 3-(dialkylamino)propane-1,2-diols involve the reaction of a secondary amine with either an epoxide or a halohydrin. For this compound, the two primary routes are:

  • Reaction of Dipropylamine with Glycidol: This is a nucleophilic ring-opening reaction of the epoxide.

  • Reaction of Dipropylamine with 3-Chloro-1,2-propanediol: This is a nucleophilic substitution reaction.[2][3]

Q2: How can I monitor the progress of the reaction?

A2: Reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). A simple method is to use TLC to observe the disappearance of the starting material (glycidol or 3-chloro-1,2-propanediol).

Q3: What are the critical parameters to control for a high-yield synthesis?

A3: To achieve a high yield, it is crucial to control the following parameters:

  • Temperature: Lower temperatures generally favor the formation of the desired isomer and reduce side reactions.[4]

  • Reaction Time: Sufficient time must be allowed for the reaction to go to completion.[4]

  • Stoichiometry: The molar ratio of the reactants should be optimized. An excess of the amine is typically used.

  • Solvent: The choice of solvent can influence the reaction rate and selectivity.

Q4: What is the best method for purifying the final product?

A4: Vacuum distillation is the most commonly employed method for purifying 3-(dialkylamino)propane-1,2-diols.[1][4] This technique is effective in separating the product from non-volatile impurities and unreacted starting materials. It is important to perform the distillation under a high vacuum and at a moderate temperature to prevent thermal degradation of the product.

Experimental Protocols

Protocol 1: Synthesis via Reaction of Dipropylamine with Glycidol

  • To a solution of dipropylamine (1.2 equivalents) in methanol, add glycidol (1.0 equivalent) dropwise at 0 °C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC until the glycidol is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Synthesis via Reaction of Dipropylamine with 3-Chloro-1,2-propanediol

  • In a reaction vessel, combine 3-chloro-1,2-propanediol (1.0 equivalent) and an excess of dipropylamine (2.5 equivalents).

  • Heat the mixture to 50-60 °C and stir for 4-6 hours.

  • After the reaction is complete (monitored by GC), cool the mixture to room temperature.

  • Add a solution of sodium hydroxide to neutralize the hydrochloride salt formed and to precipitate excess amine.

  • Filter the mixture and wash the solid with a suitable organic solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess dipropylamine.

  • Purify the residue by vacuum distillation.

Visualizations

Synthesis_Pathways cluster_glycidol Route 1: From Glycidol cluster_chloro Route 2: From 3-Chloro-1,2-propanediol Dipropylamine Dipropylamine Product_G This compound Dipropylamine->Product_G Nucleophilic Attack Glycidol Glycidol Glycidol->Product_G Dipropylamine_C Dipropylamine Product_C This compound Dipropylamine_C->Product_C Nucleophilic Substitution 3_Chloro 3-Chloro-1,2-propanediol 3_Chloro->Product_C

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reaction Check Reaction Completion (TLC/GC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Extend_Time Extend Reaction Time / Increase Temp. Incomplete->Extend_Time Yes Check_Purity Check Reagent Purity Incomplete->Check_Purity No Extend_Time->Check_Reaction Impure Impure Reagents Check_Purity->Impure Purify_Reagents Purify/Replace Reagents Impure->Purify_Reagents Yes Check_Stoichiometry Check Reagent Stoichiometry Impure->Check_Stoichiometry No Purify_Reagents->Start Incorrect_Stoichiometry Incorrect Stoichiometry Check_Stoichiometry->Incorrect_Stoichiometry Adjust_Ratio Adjust Molar Ratios Incorrect_Stoichiometry->Adjust_Ratio Yes Optimize_Purification Optimize Purification (Vacuum Distillation) Incorrect_Stoichiometry->Optimize_Purification No Adjust_Ratio->Start Success High Yield & Purity Achieved Optimize_Purification->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: 3-(Dipropylamino)propane-1,2-diol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-(Dipropylamino)propane-1,2-diol.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem EncounteredPotential Cause(s)Suggested Solution(s)
Low Purity After Distillation - Inadequate vacuum, leading to higher boiling point and potential decomposition. - Contamination from starting materials or side-products. - Inefficient fractional distillation setup.- Ensure the vacuum is at the appropriate level (e.g., ≥ 0.099 MPa for similar compounds)[1]. - Perform a preliminary purification step (e.g., washing, extraction) to remove major impurities. - Use a fractionating column with sufficient theoretical plates for better separation.
Product Discoloration (Yellow/Brown) - Thermal decomposition during distillation. - Presence of oxidative impurities.- Lower the distillation temperature by using a higher vacuum. - Consider purification methods that do not require high heat, such as column chromatography. - Purge the system with an inert gas (e.g., nitrogen, argon) to prevent oxidation.
"Oiling Out" During Recrystallization - The solvent is too nonpolar for the diol. - The cooling rate is too fast. - The concentration of the compound is too high.- Use a more polar solvent or a solvent mixture. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. - Dilute the solution with more solvent before cooling.
Poor Crystal Yield in Recrystallization - The chosen solvent is too good a solvent for the compound, even at low temperatures. - Insufficient concentration of the product in the solution.- Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. A co-solvent system (a good solvent and a poor solvent) can be effective. - Concentrate the solution before cooling.
Tailing of Spots in Thin Layer Chromatography (TLC) - The compound is basic and interacts strongly with the acidic silica gel. - The mobile phase is not polar enough.- Add a small amount of a basic modifier (e.g., triethylamine, ammonia solution) to the mobile phase to suppress the interaction with silica. - Increase the polarity of the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on synthetic routes for similar amino-propanediols, common impurities may include unreacted starting materials like 3-chloro-1,2-propanediol, by-products from side reactions, and residual solvents.[2][3] For instance, in the synthesis of related compounds, impurities can include glycerin, other aminopropanediols, and inorganic salts.[2]

Q2: What is the recommended method for purifying this compound to a high purity (>99.5%)?

A2: For analogous compounds, vacuum distillation is a frequently employed method to achieve high purity.[1] For instance, 3-methylamino-1,2-propanediol has been purified to >99.5% by distillation under reduced pressure.[1] Depending on the thermal stability of this compound, fractional vacuum distillation is likely a suitable method. For heat-sensitive materials, column chromatography can be an effective alternative.[4]

Q3: Can I use recrystallization for the purification of this compound?

A3: Yes, recrystallization can be a viable purification technique. The success of recrystallization will depend on finding a suitable solvent or solvent system in which the diol has high solubility at elevated temperatures and low solubility at lower temperatures, allowing for the formation of pure crystals upon cooling. For some diols, spontaneous resolution upon crystallization has been observed, which can be a method for enantiomeric separation.[5]

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: Gas Chromatography (GC) is a common method for determining the purity of similar aminopropanediols.[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for both quantification and identification of impurities.[6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is useful for structural confirmation and can also be used for purity assessment with an internal standard.

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is a general guideline based on methods for similar compounds and should be optimized for this compound.

  • Preparation:

    • Ensure the crude this compound is free of water and low-boiling solvents by rotary evaporation.

    • Set up a fractional distillation apparatus suitable for vacuum operation. Include a vacuum adapter, a condenser, and receiving flasks.

  • Distillation:

    • Place the crude material in the distillation flask with a magnetic stir bar.

    • Gradually apply vacuum to the system. A high vacuum is preferable to lower the boiling point. For similar compounds, a vacuum of ≥ 0.099 MPa has been used.[1]

    • Slowly heat the distillation flask using a heating mantle.

    • Collect and discard the initial fraction (forerun), which may contain volatile impurities.

    • Collect the main fraction at a stable boiling point and refractive index. The boiling point for the related 3-(Dimethylamino)-1,2-propanediol is 216-217 °C at atmospheric pressure, so a significantly lower temperature is expected under vacuum.[7]

    • Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.

  • Analysis:

    • Analyze the collected fractions by a suitable method like GC to determine their purity.

Protocol 2: Column Chromatography

This protocol provides a general procedure for purification by column chromatography.

  • Preparation:

    • Select an appropriate stationary phase (e.g., silica gel) and mobile phase (eluent). The choice of eluent will depend on the polarity of the compound and impurities. A gradient of a nonpolar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol) with a small amount of a basic modifier (e.g., triethylamine) is a good starting point.

    • Pack the chromatography column with the chosen stationary phase.

  • Loading and Elution:

    • Dissolve the crude this compound in a minimum amount of the mobile phase.

    • Carefully load the sample onto the top of the column.

    • Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing it.

    • Collect fractions and monitor the separation using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Analysis:

    • Assess the purity of the isolated product using GC, NMR, or another suitable analytical technique.

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Heat-stable Recrystallization Recrystallization Crude->Recrystallization Crystalline solid Chromatography Column Chromatography Crude->Chromatography Heat-sensitive / Difficult separation Analysis Purity Check (GC, NMR) Distillation->Analysis Recrystallization->Analysis Chromatography->Analysis Pure Pure this compound (>99.5%) Analysis->Pure Purity confirmed

Caption: General purification workflow for this compound.

TroubleshootingLogic cluster_solutions Potential Solutions Start Purification Attempt CheckPurity Is Purity >99.5%? Start->CheckPurity Success Purification Successful CheckPurity->Success Yes Failure Identify Issue CheckPurity->Failure No LowPurity Low Purity Failure->LowPurity Discoloration Discoloration Failure->Discoloration LowYield Low Yield Failure->LowYield Sol_Purity Optimize distillation vacuum or change purification method LowPurity->Sol_Purity Sol_Color Lower temperature or use inert atmosphere Discoloration->Sol_Color Sol_Yield Optimize recrystallization solvent or check for product loss LowYield->Sol_Yield

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Optimizing Reaction Conditions for 3-(Dipropylamino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-(dipropylamino)propane-1,2-diol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing 3-(dialkylamino)propane-1,2-diols?

A1: The primary methods for synthesizing 3-(dialkylamino)propane-1,2-diols, including the dipropylamino variant, involve the reaction of a suitable amine with a C3-epoxide or a related precursor. The two most common starting materials are:

  • Glycidol: This method involves the nucleophilic ring-opening of the epoxide ring of glycidol by the amine (e.g., dipropylamine). This reaction is typically carried out under mild conditions.

  • 3-Chloro-1,2-propanediol: This route involves a substitution reaction where the chlorine atom is displaced by the amine. This method may require the presence of a base to neutralize the HCl formed during the reaction.[1][2]

Q2: What are the key reaction parameters to control during the synthesis?

A2: Several parameters are crucial for optimizing the yield and purity of the final product. These include:

  • Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. For related syntheses, temperatures can range from 25°C to 80°C.[1][3]

  • Molar Ratio of Reactants: The ratio of the amine to the propanediol precursor is a critical factor. An excess of the amine is often used to drive the reaction to completion and minimize the formation of di-substituted byproducts.

  • Solvent: The choice of solvent can affect the solubility of reactants and the reaction rate. Common solvents include water, methanol, or a mixture of both.[1]

  • Catalyst: In some cases, a catalyst may be employed to enhance the reaction rate. For the synthesis of 3-amino-1,2-propanediol from glycerin chlorohydrin, for instance, catalysts like cupric oxide have been used.[3]

  • pH/Base: When starting with 3-chloro-1,2-propanediol, a base such as sodium methoxide or sodium hydroxide is often added to neutralize the hydrochloric acid generated during the reaction.[1]

Q3: What are the expected yields and purity for this type of reaction?

Troubleshooting Guide

Issue 1: Low Product Yield

  • Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

  • A: Low yields can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature. Monitoring the reaction progress using techniques like TLC or GC can help determine the optimal reaction time.

    • Suboptimal Molar Ratio: An incorrect molar ratio of dipropylamino to the C3 precursor can lead to a low yield. It is advisable to use a slight excess of the amine to ensure the complete conversion of the starting material.

    • Side Reactions: The formation of byproducts can consume the reactants and reduce the yield of the desired product. See the section on "Impurity Formation" for more details.

    • Losses during Work-up and Purification: Product can be lost during extraction, washing, and purification steps. Ensure efficient extraction and careful handling during purification.

Issue 2: Impurity Formation

  • Q: I am observing significant impurities in my final product. What are the likely side reactions and how can I minimize them?

  • A: The primary source of impurities is often the formation of byproducts.

    • Di-substitution: One of the most common byproducts is the di-substituted amine, where the nitrogen atom reacts with two molecules of the C3 precursor. To minimize this, use an excess of the amine.

    • Polymerization: Epoxides like glycidol can undergo polymerization under certain conditions. Maintaining a controlled temperature and avoiding highly acidic or basic conditions can help prevent this.

    • Unreacted Starting Materials: The presence of unreacted starting materials in the final product indicates an incomplete reaction. Refer to the "Low Product Yield" section for troubleshooting this issue.

Issue 3: Difficulty in Product Purification

  • Q: I am finding it challenging to purify the final product. What purification methods are recommended?

  • A: this compound is a relatively polar compound.

    • Distillation: Vacuum distillation is a common and effective method for purifying liquid amino diols.[3] The boiling point of the product will be higher than that of the starting materials, allowing for separation.

    • Crystallization: If the product is a solid or can form a solid derivative, crystallization can be an effective purification technique.

    • Chromatography: For small-scale purifications or for removing closely related impurities, column chromatography may be necessary.

Experimental Protocols

General Protocol for the Synthesis of this compound from 3-Chloro-1,2-propanediol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reactant Charging: Charge the flask with a solution of dipropylamine in a suitable solvent (e.g., methanol).

  • Addition of Base: Add a stoichiometric amount of a base, such as sodium methoxide solution in methanol, to the flask.

  • Addition of 3-Chloro-1,2-propanediol: Slowly add 3-chloro-1,2-propanediol to the reaction mixture via the dropping funnel. The addition should be done at a controlled rate to manage any exothermic reaction.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-60°C) and stir for several hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off any precipitated salts.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain the final this compound.

Quantitative Data Summary

The following table summarizes reaction conditions from the synthesis of analogous compounds. These can be used as a starting point for optimizing the synthesis of this compound.

CompoundStarting MaterialAmineBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
3-Amino-1,2-propanediolGlycerin chlorohydrinAmmoniaCupric oxide, Magnesium oxideWater301~7899.1[3]
3-Amino-1,2-propanediolGlycerin chlorohydrinAmmoniaCupric oxide, Titanium oxideWater502~7499.3[3]
3-Dimethylamino-1,2-propanediol3-Chloro-1,2-propanediolDimethylamineSodium methoxideWater, Methanol30-40, then reflux2-4, then 1-38099.5[1]

Visualizations

TroubleshootingWorkflow start Start: Low Yield or Impurities check_reaction Check Reaction Completion (TLC, GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_params Increase Reaction Time or Temperature incomplete->increase_params check_impurities Analyze Impurities (GC-MS, NMR) complete->check_impurities increase_params->check_reaction side_reactions Side Reactions Identified check_impurities->side_reactions Impurities Present purification_issue Difficulty in Purification check_impurities->purification_issue Pure but difficult to isolate end Optimized Product check_impurities->end Product is Pure optimize_ratio Optimize Molar Ratio (Excess Amine) side_reactions->optimize_ratio optimize_temp Adjust Temperature to Minimize Byproducts side_reactions->optimize_temp optimize_ratio->check_reaction optimize_temp->check_reaction distillation Optimize Vacuum Distillation purification_issue->distillation chromatography Consider Column Chromatography purification_issue->chromatography distillation->end chromatography->end

References

Technical Support Center: 3-(Dipropylamino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the stability, storage, and handling of 3-(Dipropylamino)propane-1,2-diol. The following frequently asked questions (FAQs) and troubleshooting guides are intended for researchers, scientists, and professionals in drug development.

Disclaimer: Specific stability and storage data for this compound is limited. The information provided below is largely based on data from structurally similar compounds, such as 3-(dimethylamino)propane-1,2-diol and 3-(diethylamino)propane-1,2-diol, and should be used as a general guideline.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect the compound from moisture and incompatible materials.[2]

Q2: What materials are incompatible with this compound?

A2: Based on information for similar compounds, this compound should be kept away from strong acids, strong bases, and strong oxidizing agents.[2] Contact with copper, aluminum, and their alloys should also be avoided.[2]

Q3: What is the expected shelf life of this compound?

Q4: Are there any signs of degradation I should look for?

A4: Visual signs of degradation can include a change in color (e.g., darkening or yellowing), the development of a strong odor, or the formation of precipitates. If any of these are observed, the compound's purity should be re-evaluated before use.

Q5: How should I handle this compound in the laboratory?

A5: Always handle this compound in a well-ventilated area, preferably within a fume hood.[1] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1] Avoid inhalation of vapors and direct contact with skin and eyes.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Compound degradation due to improper storage.- Verify that the compound has been stored according to the recommended conditions (cool, dry, well-ventilated, tightly sealed).- Check for any visual signs of degradation.- If degradation is suspected, re-purify the compound or use a fresh batch.
Precipitate formation in solution - Low solubility in the chosen solvent.- Reaction with an incompatible solvent or solute.- Confirm the solubility of the compound in your chosen solvent.- Ensure all components of the solution are compatible.- Gentle warming or sonication may help to redissolve the precipitate if it is a solubility issue.
Discoloration of the compound - Exposure to air, light, or contaminants.- Reaction with the storage container.- Store the compound in an amber glass vial to protect it from light.- Ensure the container is properly sealed to minimize air exposure.- Use high-purity, inert storage containers.

Physicochemical Properties of Structurally Similar Compounds

The following table summarizes key physicochemical properties of 3-(dimethylamino)propane-1,2-diol and 3-(diethylamino)propane-1,2-diol, which can provide an estimate for the properties of this compound.

Property3-(Dimethylamino)propane-1,2-diol3-(Diethylamino)propane-1,2-diol
Molecular Formula C5H13NO2C7H17NO2
Molecular Weight 119.16 g/mol [3][4]147.22 g/mol [4]
Boiling Point 216-217 °C[4]233-235 °C[4]
Density 1.004 g/mL at 25 °C[4]0.965 g/mL at 25 °C[4]
Refractive Index n20/D 1.4609[4]n20/D 1.4602[4]
Flash Point 105 °C (221 °F)[4]Not available

Experimental Protocols

General Handling and Weighing Protocol
  • Preparation : Before handling the compound, ensure you are in a well-ventilated laboratory space and are wearing the appropriate PPE (lab coat, gloves, safety goggles).

  • Container Acclimatization : If the compound has been stored in a refrigerator or freezer, allow the sealed container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture into the compound.

  • Weighing : Open the container in a fume hood. Use a clean, dry spatula to transfer the desired amount of the compound to a tared weighing vessel.

  • Sealing : Immediately after dispensing, securely seal the container to minimize exposure to air and moisture.

  • Dissolution : If preparing a solution, add the weighed compound to the appropriate solvent in a suitable flask. Mix gently until fully dissolved.

  • Cleanup : Clean any spills immediately. Dispose of any contaminated materials according to your institution's hazardous waste disposal guidelines.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Compound Handling cluster_post Post-Handling prep_ppe Don PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace acclimatize Acclimatize Container prep_workspace->acclimatize weigh Weigh Compound acclimatize->weigh dissolve Dissolve in Solvent weigh->dissolve store Store Solution dissolve->store cleanup Clean Workspace dissolve->cleanup

Caption: General experimental workflow for handling this compound.

troubleshooting_guide start Unexpected Experimental Result check_storage Check Storage Conditions start->check_storage visual_inspection Visually Inspect Compound check_storage->visual_inspection purity_analysis Perform Purity Analysis (e.g., NMR, LC-MS) visual_inspection->purity_analysis Degradation Suspected re_evaluate Re-evaluate Experimental Protocol visual_inspection->re_evaluate No Obvious Degradation use_fresh Use Fresh Batch of Compound purity_analysis->use_fresh Impurity Confirmed purity_analysis->re_evaluate Purity Confirmed

References

Improving the efficiency of reactions involving 3-(Dipropylamino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-(Dipropylamino)propane-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your reactions involving this compound.

Frequently Asked Questions (FAQs)

1. What are the primary applications of this compound?

This compound is a versatile intermediate primarily used in the synthesis of novel cationic lipids for gene delivery applications. Its analogs, such as 3-(dimethylamino)propane-1,2-diol, have been successfully used to create lipids for DNA transfection protocols.[1] The dipropylamino variant allows for the introduction of different lipophilic characteristics to the resulting cationic lipid, potentially influencing the stability and transfection efficiency of lipoplexes.

2. What are the main reactive sites of this compound?

The molecule has two main reactive sites:

  • The two hydroxyl (-OH) groups: These can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation.

  • The tertiary amine (-N(CH₂CH₂CH₃)₂): The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can participate in quaternization reactions and acid-base reactions.

3. How can I monitor the progress of a reaction involving this compound?

Reaction progress can be monitored using several analytical techniques:[2]

  • Thin-Layer Chromatography (TLC): This is a quick and convenient method to qualitatively track the consumption of starting materials and the formation of products. A cospot, where the reaction mixture is spotted on top of the starting material, is recommended to confidently distinguish between the reactant and product, especially if they have similar Rf values.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals. This provides quantitative information about the reaction's progress.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect the mass of the desired product and any intermediates or byproducts, confirming the reaction's progression.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Low yields in reactions with this compound can often be attributed to steric hindrance from the bulky dipropylamino group, suboptimal reaction conditions, or side reactions.

Potential Cause Troubleshooting Step Expected Outcome
Steric Hindrance Switch to a less sterically hindered base or catalyst. Increase reaction temperature to provide more energy to overcome the activation barrier. Increase reaction time.Improved reaction rate and yield.
Suboptimal Temperature Perform small-scale experiments at a range of temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal condition.Identification of the temperature that provides the best balance of reaction rate and minimal side product formation.
Incorrect Solvent Test a range of solvents with varying polarities (e.g., THF, DMF, Dichloromethane). The choice of solvent can influence the solubility of reactants and the stability of intermediates.Enhanced reaction rate and yield due to improved solvation of reactants and intermediates.
Moisture in Reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.Prevention of side reactions involving water, such as hydrolysis of reagents.
Substrate Degradation Analyze the starting material for purity before use. If necessary, purify the this compound by distillation.Ensures that the starting material is of high quality and not a source of impurities or low reactivity.
Issue 2: Formation of Side Products

The presence of multiple reactive sites can lead to the formation of undesired byproducts.

Side Product Type Potential Cause Troubleshooting Step
Over-alkylation/Multiple substitutions The nucleophilic amine reacts with more than one equivalent of the electrophile.Use a controlled stoichiometry of the electrophile. Consider using a protecting group strategy for one of the hydroxyl groups if it is not the intended reaction site.
Oxidation of Hydroxyl Groups Presence of oxidizing agents or air (oxygen) at elevated temperatures.Conduct the reaction under an inert atmosphere. Ensure all reagents are free from oxidizing impurities.
Elimination Reactions Use of a strong, sterically hindered base can favor elimination over substitution.Switch to a less hindered base. Optimize the reaction temperature, as higher temperatures can favor elimination.

Experimental Protocols

Protocol 1: Synthesis of a Cationic Lipid using this compound

This protocol is an adaptation for the synthesis of a cationic lipid, a common application for this class of molecules.

Reaction: Alkylation of this compound with an alkyl bromide.

Materials:

  • This compound

  • Long-chain alkyl bromide (e.g., 1-bromododecane)

  • Sodium hydride (NaH) 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add NaH (1.1 eq) portion-wise at 0 °C under an argon atmosphere.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add a solution of the long-chain alkyl bromide (1.1 eq) in anhydrous DMF.

  • Heat the reaction mixture to 60 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane:methanol solvent system).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired cationic lipid.

Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)

Procedure:

  • Prepare a TLC chamber with a suitable solvent system (e.g., 10:1 Dichloromethane:Methanol).

  • On a silica gel TLC plate, draw a baseline in pencil.

  • Spot the starting material (this compound) on the left of the baseline.

  • Spot the reaction mixture in the middle and on the right of the baseline.

  • On top of the middle spot, co-spot the starting material.

  • Place the TLC plate in the chamber and allow the solvent to elute.

  • Visualize the plate under UV light (if applicable) and then stain with an appropriate stain (e.g., potassium permanganate).

  • The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. The cospot helps to confirm if the starting material has been consumed.

Visualizations

reaction_pathway cluster_reactants Reactants A This compound C Cationic Lipid Product A->C NaH, THF/DMF, 60°C D Side Product (e.g., Di-alkylation) A->D Excess Alkyl Bromide B Long-chain Alkyl Bromide B->C B->D troubleshooting_workflow start Low Reaction Yield check_sterics Steric Hindrance? start->check_sterics adjust_temp Optimize Temperature check_sterics->adjust_temp Yes change_solvent Change Solvent check_sterics->change_solvent No success Yield Improved adjust_temp->success check_purity Check Reactant Purity change_solvent->check_purity check_purity->success experimental_workflow prep 1. Prepare Reactants and Anhydrous Solvents reaction_setup 2. Set up Reaction under Inert Atmosphere prep->reaction_setup addition 3. Add Reagents at Controlled Temperature reaction_setup->addition monitoring 4. Monitor by TLC addition->monitoring workup 5. Quench and Extract monitoring->workup Reaction Complete purification 6. Purify by Chromatography workup->purification analysis 7. Characterize Product (NMR, MS) purification->analysis

References

Technical Support Center: 3-(Dipropylamino)propane-1,2-diol Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Dipropylamino)propane-1,2-diol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a chemical compound with the formula C9H21NO2.[1] It belongs to the class of dialkylaminopropanediols. While specific applications for this exact molecule are not extensively documented in publicly available literature, analogous compounds like 3-(dimethylamino)propane-1,2-diol are utilized as intermediates in the synthesis of pharmaceuticals and as building blocks for creating cationic lipids used in DNA transfection protocols.[2][3]

Q2: What are the main synthesis routes for this compound?

Based on established methods for similar dialkylaminopropanediols, the two primary synthesis routes are:

  • Reaction of dipropylamine with glycidol: This involves the nucleophilic attack of dipropylamine on the epoxide ring of glycidol.

  • Substitution reaction of dipropylamine with 3-chloro-1,2-propanediol: This reaction is typically carried out in a solvent and in the presence of a base.[2][4]

Q3: What are the expected physical and chemical properties of this compound?

Q4: How can I characterize my synthesized this compound?

The primary method for confirming the identity and purity of your compound is through spectroscopic analysis. The NIST WebBook provides a reference mass spectrum (electron ionization) for this compound.[1] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for structural confirmation. While a specific NMR spectrum for the dipropylamino version is not available, spectra for related compounds like 3-(dimethylamino)propane-1,2-diol can serve as a reference for expected peak patterns.[6]

Troubleshooting Guides

Synthesis Troubleshooting

Q: My synthesis of this compound resulted in a low yield. What are the possible causes and solutions?

A: Low yields can stem from several factors. Below is a table outlining potential causes and corresponding troubleshooting steps.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature. Monitor for potential side reactions. - Ensure proper mixing of reactants.
Side Reactions - If using 3-chloro-1,2-propanediol, the formation of byproducts can occur. Optimize the base and solvent system. - With glycidol, polymerization can be an issue. Control the temperature and the rate of addition of reactants.
Suboptimal Reagent Ratio - Vary the molar ratio of dipropylamine to glycidol or 3-chloro-1,2-propanediol to find the optimal balance that favors product formation.
Losses During Work-up and Purification - Ensure the pH is appropriately adjusted during aqueous extraction to minimize the solubility of the product in the aqueous phase. - Use an appropriate purification method. Vacuum distillation is often used for analogous compounds.[7]

Experimental Workflow: Synthesis Troubleshooting

G Start Low Yield in Synthesis IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Significant Side Reactions? Start->SideReactions PurificationLoss Losses During Purification? Start->PurificationLoss Solution1 Optimize Reaction Conditions: - Increase Time/Temp - Check Stoichiometry IncompleteReaction->Solution1 Solution2 Modify Reaction Setup: - Control Reagent Addition - Adjust Base/Solvent SideReactions->Solution2 Solution3 Refine Purification Protocol: - Optimize pH for Extraction - Choose Appropriate Distillation  Conditions PurificationLoss->Solution3

Caption: Troubleshooting logic for low synthesis yield.

Purification Troubleshooting

Q: I am having difficulty purifying this compound. What are some common issues and how can I address them?

A: Purification of aminodiols can be challenging due to their physical properties.

Problem Potential Cause Suggested Solution
Co-distillation of Impurities Boiling points of impurities are close to the product.- Use fractional distillation under high vacuum to improve separation. - Consider converting the diol to a derivative (e.g., a silyl ether), purifying the derivative, and then cleaving the protecting group.
Product is a Viscous Liquid High viscosity makes handling and transfer difficult.- Gently warm the product to reduce its viscosity before transfer. - Dissolve the crude product in a suitable low-boiling solvent before loading it onto a chromatography column, if applicable.
Product is Water Soluble Significant loss of product into the aqueous phase during work-up.- Saturate the aqueous phase with a salt like NaCl or K₂CO₃ to decrease the solubility of the organic product. - Perform multiple extractions with an organic solvent.
Product Characterization and Stability

Q: The mass spectrum of my product does not match the reference spectrum. What could be the reason?

A: Discrepancies in mass spectra can arise from several sources.

Troubleshooting Mass Spectrometry Mismatches

G Start Mass Spectrum Mismatch Impurity Presence of Impurities? Start->Impurity WrongCompound Incorrect Compound Synthesized? Start->WrongCompound Fragmentation Different Fragmentation Pattern? Start->Fragmentation CheckPurity Re-purify sample and re-run MS analysis. Impurity->CheckPurity CheckSynthesis Review synthesis protocol and starting materials. Run other analytical tests (e.g., NMR). WrongCompound->CheckSynthesis CheckMSConditions Verify ionization method and energy. Compare with the conditions used for the reference spectrum. Fragmentation->CheckMSConditions

Caption: Decision tree for troubleshooting mass spectrometry data.

Q: My sample of this compound has changed color over time. Is it degrading?

A: Amines are susceptible to air oxidation, which can often lead to discoloration (e.g., turning yellow or brown).

Observation Potential Cause Prevention and Handling
Color Change (Yellowing/Browning) Air oxidation of the amino group.- Store the compound under an inert atmosphere (e.g., nitrogen or argon). - Keep containers tightly sealed and stored in a cool, dark place.
Formation of Precipitate Could be due to degradation or reaction with atmospheric CO₂.- Ensure the storage container is dry and tightly sealed. - If purity is critical, re-purify before use.

Experimental Protocols

General Synthesis of 3-(Dialkylamino)propane-1,2-diols (Analogous Method)

This is a general procedure based on the synthesis of similar compounds and should be optimized for this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-1,2-propanediol in a suitable solvent such as methanol.

  • Addition of Amine: Add dipropylamine to the solution. An excess of the amine can be used to act as both reactant and base.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent. Purify the crude product by vacuum distillation.

General Analytical Method: GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity column is typically suitable.

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

    • Carrier Gas: Helium

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the compound (e.g., 200).

Data Presentation

Table 1: Physicochemical Data of this compound and Analogous Compounds

Compound Formula Molecular Weight ( g/mol ) Known Physical Properties
This compoundC₉H₂₁NO₂175.27[1]Mass spectrum available[1]
3-(Dimethylamino)propane-1,2-diolC₅H₁₃NO₂119.16[2]Boiling Point: ~216 °C, Density: ~1.004 g/mL[2]
3-(Diethylamino)propane-1,2-diolC₇H₁₇NO₂147.22[8]Clear light yellow liquid[8]
3-(Dibutylamino)propane-1,2-diolC₁₁H₂₅NO₂203.32Boiling Point: 304.6 °C, Density: 0.955 g/cm³[5]

Note: The data for analogous compounds is provided for estimation purposes and may not be fully representative of this compound.

Signaling Pathways and Workflows

Signaling Pathway Involvement (Hypothetical)

As intermediates in the synthesis of cationic lipids, these molecules can play a role in gene delivery systems. The diagram below illustrates a simplified workflow of how a cationic lipid synthesized from a 3-(dialkylamino)propane-1,2-diol backbone could be involved in DNA transfection.

G cluster_synthesis Lipid Synthesis cluster_transfection Transfection Process Aminodiol 3-(Dialkylamino)propane-1,2-diol CationicLipid Cationic Lipid Aminodiol->CationicLipid FattyAcids Fatty Acids FattyAcids->CationicLipid Lipoplex Lipoplex Formation CationicLipid->Lipoplex DNA Plasmid DNA DNA->Lipoplex Cell Target Cell Lipoplex->Cell Interaction Endocytosis Endocytosis Cell->Endocytosis GeneExpression Gene Expression Endocytosis->GeneExpression

Caption: Simplified workflow of cationic lipid-mediated DNA transfection.

References

Technical Support Center: Storage and Handling of 3-(Dipropylamino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-(Dipropylamino)propane-1,2-diol to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture.

Q2: What materials are incompatible with this compound?

A2: Avoid contact with strong acids and strong oxidizing agents, as these can accelerate degradation.

Q3: What are the potential signs of degradation of this compound?

A3: Degradation may be indicated by a change in color, the appearance of precipitates, or the detection of impurities when analyzed by techniques such as High-Performance Liquid Chromatography (HPLC).

Q4: How can I assess the stability of my stored this compound?

A4: The stability of the compound can be assessed by performing a stability-indicating analytical method, such as HPLC or LC-MS, to detect and quantify any degradation products. A forced degradation study can help to identify potential degradation products and validate the analytical method.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the compound Exposure to light or air (oxidation)Store the compound in an amber vial or a container that protects it from light. Purge the container with an inert gas like nitrogen or argon before sealing.
Presence of unknown peaks in HPLC analysis Chemical degradationReview storage conditions to ensure they are optimal. Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method.
Decreased purity over time Inappropriate storage temperature or exposure to moistureStore the compound at the recommended cool temperature. Ensure the storage area is dry and the container is properly sealed to prevent moisture ingress.
Inconsistent experimental results Degradation of the compound in solution during experimentsPrepare solutions fresh for each experiment. If solutions need to be stored, keep them at a low temperature and protected from light for a minimal amount of time. Evaluate the stability of the compound in the chosen solvent.

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains a tertiary amine and a 1,2-diol functional group, the following degradation pathways are plausible under stress conditions:

G Potential Degradation Pathways cluster_main cluster_oxidation Oxidation cluster_cleavage Oxidative Cleavage A This compound B N-oxide derivative A->B Oxidizing agents (e.g., H₂O₂) or atmospheric oxygen C N-dealkylation products (e.g., 3-(Propylamino)propane-1,2-diol) A->C Oxidizing agents D Aldehyde/Carboxylic Acid Products A->D Strong oxidizing agents (e.g., periodate)

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products of this compound and to develop a stability-indicating analytical method.

G Forced Degradation Workflow cluster_workflow start Prepare stock solution of This compound stress Expose aliquots to stress conditions: - Acidic (e.g., 0.1M HCl) - Basic (e.g., 0.1M NaOH) - Oxidative (e.g., 3% H₂O₂) - Thermal (e.g., 60°C) - Photolytic (UV light) start->stress neutralize Neutralize acidic and basic samples stress->neutralize analyze Analyze all samples by HPLC/LC-MS neutralize->analyze evaluate Evaluate degradation profiles and identify degradation products analyze->evaluate end Method validation evaluate->end

Caption: Workflow for a forced degradation study.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Volumetric flasks

  • Pipettes

  • HPLC or LC-MS system

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature and/or elevated temperature for a defined period.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a defined period.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a defined period.

  • Sample Preparation for Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC or LC-MS analysis.

  • Analysis:

    • Analyze an unstressed (control) sample and all stressed samples using a suitable HPLC or LC-MS method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Protocol 2: HPLC-UV Method for Stability Analysis

This is a general HPLC method that can be optimized for the analysis of this compound and its degradation products.

1. Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore, low UV may be necessary)

2. Data Analysis:

  • Calculate the percentage of degradation using the following formula: % Degradation = [(Area_initial - Area_stressed) / Area_initial] * 100

  • For LC-MS analysis, identify the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.

Data Presentation

The results of the forced degradation study can be summarized in a table for easy comparison.

Table 1: Summary of Forced Degradation Results

Stress Condition Duration Temperature % Degradation Number of Degradation Products
0.1 M HCl48 hours60°CDataData
0.1 M NaOH48 hours60°CDataData
3% H₂O₂24 hoursRoom TempDataData
Thermal72 hours60°CDataData
Photolytic (UV)24 hoursRoom TempDataData

Disclaimer: This guide provides general recommendations. Specific storage conditions and stability testing protocols should be validated for your particular application and regulatory requirements.

Technical Support Center: Scaling Up the Production of 3-(Dipropylamino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis, purification, and scale-up of 3-(Dipropylamino)propane-1,2-diol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and industrially viable synthesis routes for 3-(Dialkylamino)propane-1,2-diols, and by extension this compound, involve the reaction of a suitable three-carbon precursor with dipropylamine. The two main precursors are:

  • Glycidol: This method involves the nucleophilic ring-opening of the epoxide ring of glycidol by dipropylamine. This reaction is often preferred for its relatively mild conditions.[1]

  • 3-Chloro-1,2-propanediol: This is a substitution reaction where dipropylamine displaces the chloride ion. This method can achieve high purity and yield but may require careful control of reaction conditions to prevent side reactions.[1][2]

Q2: What are the critical parameters to control during the synthesis?

A2: To ensure high yield and purity, the following parameters are critical:

  • Molar Ratio of Reactants: An excess of the aminating agent (dipropylamine) is often used to drive the reaction to completion and minimize the formation of by-products.

  • Temperature: The reaction temperature must be carefully controlled to balance the reaction rate with the minimization of side reactions.[3][4]

  • Reaction Time: Monitoring the reaction progress is crucial to determine the optimal reaction time for maximum conversion.[3][4]

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like methanol or water are commonly used.[1]

  • Catalyst: In some cases, a catalyst may be employed to improve the reaction rate and selectivity.[3][5]

Q3: How can the purity of this compound be assessed?

A3: The purity of the final product is typically determined using a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the main product and any volatile impurities.[3][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR is used to confirm the chemical structure of the desired compound and identify any structural isomers or other impurities.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) and amine (-N) groups.[4]

  • Elemental Analysis: This technique can be used to determine the elemental composition of the product and confirm its empirical formula.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Use a higher molar ratio of dipropylamine to the starting material. - Consider using a catalyst if not already employed.
Product loss during workup and purification.- Optimize extraction and distillation procedures. - For temperature-sensitive compounds, consider vacuum or molecular distillation.[4]
Low Purity (Presence of Impurities) Formation of isomeric by-products (e.g., 2-(Dipropylamino)propane-1,3-diol).- Optimize reaction temperature to favor the formation of the desired isomer. - Use a more selective starting material if possible.
Unreacted starting materials.- Ensure the reaction goes to completion by monitoring with techniques like TLC or GC. - Optimize the molar ratio of reactants.
Formation of polymeric or high molecular weight by-products.- Control the reaction temperature to avoid excessive side reactions. - Consider using a less concentrated solution of reactants.
Product Discoloration Presence of colored impurities or degradation products.- Purify the product using activated charcoal treatment.[4] - Ensure the reaction and purification are carried out under an inert atmosphere if the product is sensitive to oxidation.
Difficulty in Purification by Distillation Close boiling points of the product and impurities.- Use a more efficient distillation column (e.g., a packed or Vigreux column). - Consider alternative purification methods such as column chromatography or the formation of a Schiff base intermediate for purification.[8]

Experimental Protocols

Protocol 1: Synthesis from 3-Chloro-1,2-propanediol

This protocol is adapted from general methods for the synthesis of similar aminopropanediols.[3][4][9]

1. Reaction Setup:

  • In a reaction vessel equipped with a stirrer, thermometer, and condenser, add 3-chloro-1,2-propanediol and a suitable solvent (e.g., methanol or water).

  • Add dipropylamine to the mixture. A molar excess of dipropylamine (e.g., 3-8 equivalents) is recommended.[3]

  • If using a catalyst, add it to the reaction mixture.

2. Reaction:

  • Stir the mixture and heat to the desired reaction temperature (e.g., 30-50°C).[3]

  • Maintain the temperature and continue stirring for the required reaction time (e.g., 1-4 hours).[3][4]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid catalyst was used, filter it off. The catalyst may be recoverable.[3]

  • Remove the solvent and excess dipropylamine by evaporation under reduced pressure.

  • The crude product can be purified by vacuum distillation to obtain the final this compound.[3]

Protocol 2: Synthesis from Glycidol

This protocol is based on the known reactivity of epoxides with amines.[1]

1. Reaction Setup:

  • In a reaction vessel, dissolve glycidol in a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution in an ice bath.

  • Slowly add dipropylamine to the cooled solution while stirring.

2. Reaction:

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring at room temperature for several hours or until the reaction is complete, as determined by TLC or GC analysis.

3. Work-up and Purification:

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by vacuum distillation to yield pure this compound.

Data Presentation

Table 1: Typical Reaction Conditions for Aminopropanediol Synthesis

ParameterConditionReference
Reactants3-Chloro-1,2-propanediol and Ammonia[4]
Molar Ratio (Amine:Halohydrin)15:1[4]
Temperature50°C[4]
Reaction Time4 hours[4]
Reported Yield90%[4]
Reported Purity99.6%[4]

Note: The conditions above are for the synthesis of 3-amino-1,2-propanediol and serve as a starting point for the optimization of this compound synthesis.

Table 2: Physical Properties of a Related Compound: 3-(Dimethylamino)-1,2-propanediol

PropertyValueReference
Boiling Point216-217 °C
Density1.004 g/mL at 25 °C
Refractive Index (n20/D)1.4609

Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage cluster_qc Quality Control A Starting Materials (e.g., 3-Chloro-1,2-propanediol, Dipropylamine) B Reaction (Controlled Temperature and Time) A->B C Crude Product Mixture B->C D Catalyst Removal (if applicable) C->D E Solvent and Excess Amine Removal (Evaporation) D->E F Vacuum Distillation E->F G Pure this compound F->G H Analytical Testing (GC-MS, NMR, IR) G->H

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic

G cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting Start Experiment Outcome Problem Low Yield or Purity? Start->Problem IncompleteReaction Check for Incomplete Reaction Problem->IncompleteReaction Yes WorkupLoss Investigate Workup Losses Problem->WorkupLoss Yes IdentifyImpurities Identify Impurities (GC-MS, NMR) Problem->IdentifyImpurities Yes Success Successful Scale-up Problem->Success No OptimizeReaction Optimize Reaction Conditions (Time, Temp, Ratio) IncompleteReaction->OptimizeReaction OptimizePurification Optimize Purification Steps WorkupLoss->OptimizePurification Isomers Isomeric By-products? IdentifyImpurities->Isomers StartingMaterials Unreacted Starting Materials? IdentifyImpurities->StartingMaterials ModifyConditions Modify Reaction Conditions (e.g., lower temp) Isomers->ModifyConditions DriveCompletion Drive Reaction to Completion StartingMaterials->DriveCompletion

Caption: A logical diagram for troubleshooting common issues in the synthesis.

References

Technical Support Center: Safe Handling of 3-(Dipropylamino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety information and troubleshooting procedures for researchers, scientists, and drug development professionals working with 3-(Dipropylamino)propane-1,2-diol. Please note that a specific Safety Data Sheet (SDS) for this compound was not available. Therefore, this guidance is based on the safety data of structurally similar amino alcohols, such as 3-(Dimethylamino)-1,2-propanediol and 3-(Diethylamino)-1,2-propanediol, and general best practices for handling corrosive chemicals. It is imperative to treat this compound as a corrosive material.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data from similar amino alcohols, this compound is expected to be corrosive.[1][2] This means it can cause severe skin burns and eye damage upon contact.[1] Inhalation of vapors may also cause respiratory irritation.

Q2: What initial safety precautions should I take before starting an experiment with this compound?

A2: Before handling this compound, you must:

  • Read and understand the Safety Data Sheet (SDS) for a similar amino alcohol.

  • Ensure you have the appropriate Personal Protective Equipment (PPE) readily available and know how to use it correctly.

  • Locate the nearest emergency eyewash station and safety shower and confirm they are operational.

  • Have a chemical spill kit readily accessible.

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

Q3: What Personal Protective Equipment (PPE) is required?

A3: The following PPE should be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes.[4]

  • Skin Protection: Chemical-resistant gloves (such as nitrile or neoprene), a lab coat, and closed-toe shoes are mandatory.[5][6][7] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[5][6]

  • Respiratory Protection: If working outside of a fume hood or if vapors are likely to be generated, a respirator with an appropriate cartridge for organic vapors and amines should be used.

Q4: How should I properly store this compound?

A4: Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[8] Keep the container tightly sealed.[8] It should be stored separately from incompatible materials such as strong acids and oxidizing agents.[2]

Q5: What should I do in case of accidental skin or eye contact?

A5: Immediate action is critical:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9][10] Remove contaminated clothing while under the safety shower.[9] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye surface.[9][10][11] Remove contact lenses if present and easy to do so.[12] Seek immediate medical attention.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Problem Possible Cause Solution
Visible degradation or discoloration of equipment (e.g., plastic tubing, containers). The material is not chemically compatible with this compound.Immediately and safely transfer the chemical to a compatible container (e.g., glass or another recommended material). Refer to the material compatibility table below. Dispose of the degraded equipment as hazardous waste.
A strong, ammonia-like odor is detected in the laboratory. There may be a small, undetected spill or a leaking container. The ventilation may be inadequate.Work within a certified chemical fume hood. Check for any spills or leaks from the container. If a leak is found, secure the container and clean up any spilled material following the spill cleanup protocol. Ensure proper ventilation in the work area.
Skin irritation is experienced despite wearing gloves. The glove material may not be resistant to this compound, or the gloves may be torn or have been worn for too long.Immediately remove the gloves and wash your hands thoroughly. Inspect the gloves for any signs of degradation or damage. If the irritation persists, seek medical attention. Always use the appropriate type of chemical-resistant gloves and inspect them before each use.
The compound appears to have solidified or become more viscous in storage. The storage temperature may be too low.Allow the container to slowly warm to room temperature in a well-ventilated area, away from heat sources. Do not heat the container directly.

Section 3: Data Presentation

Table 1: Material Compatibility for Amino Alcohols

This table provides general guidance on the compatibility of amino alcohols with common laboratory materials. It is crucial to test for compatibility under your specific experimental conditions.

Material Compatibility Rating Notes
Plastics
High-Density Polyethylene (HDPE)Good
Low-Density Polyethylene (LDPE)FairMay be suitable for short-term use.
Polypropylene (PP)Good
Polytetrafluoroethylene (PTFE)Excellent
Polyvinyl Chloride (PVC)Not Recommended
Metals
Stainless Steel (304, 316)Good
AluminumNot RecommendedAmino alcohols can be corrosive to aluminum.
Brass, CopperNot RecommendedAvoid contact with brass or copper fittings and containers.[1]
Elastomers
NitrileGoodRecommended for gloves.
NeopreneGoodRecommended for gloves.
Natural RubberNot Recommended
Other
GlassExcellentPreferred material for storage and reaction vessels.

Compatibility ratings are based on general data for amino alcohols and may vary based on the specific formulation and experimental conditions.

Section 4: Experimental Protocols

Protocol 1: Small Spill Cleanup Procedure (Less than 100 mL)
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate (if necessary): If there is a risk of vapor inhalation, evacuate the immediate area.

  • Don PPE: Put on appropriate PPE, including chemical splash goggles, a face shield, chemical-resistant gloves, a lab coat, and a respirator if necessary.

  • Contain the Spill: Use a spill sock or absorbent material to create a dike around the spill to prevent it from spreading.

  • Neutralize and Absorb: Slowly and carefully add a weak acid, such as citric acid, to neutralize the basic amino alcohol.[4] Then, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.

  • Collect Waste: Once the liquid is fully absorbed, carefully scoop the material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials and place them in the hazardous waste container.

  • Dispose of Waste: Dispose of the hazardous waste according to your institution's and local regulations.

  • Report: Report the spill to your laboratory supervisor or safety officer.

Section 5: Visualizations

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Spill Spill Occurs Alert Alert Personnel Spill->Alert Evacuate Evacuate Area (if necessary) Alert->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain Contain Spill with Dike Don_PPE->Contain Neutralize Neutralize with Weak Acid Contain->Neutralize Absorb Absorb with Inert Material Neutralize->Absorb Collect Collect Waste into Labeled Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling a small chemical spill.

PPE_Selection_Logic cluster_Protection_Types Protection Categories cluster_Specific_PPE Specific PPE Items Start Handling this compound Eye_Face Eye and Face Protection Start->Eye_Face Hand_Body Hand and Body Protection Start->Hand_Body Respiratory Respiratory Protection Start->Respiratory Goggles_Shield Chemical Splash Goggles + Face Shield Eye_Face->Goggles_Shield Always Required Gloves_Coat Nitrile/Neoprene Gloves + Lab Coat + Closed-toe Shoes Hand_Body->Gloves_Coat Always Required Respirator Respirator with appropriate cartridge Respiratory->Respirator If outside fume hood or vapors are present

Caption: Logic for selecting appropriate Personal Protective Equipment (PPE).

References

Technical Support Center: Analysis of 3-(Dipropylamino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method refinement of 3-(Dipropylamino)propane-1,2-diol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analysis of this compound?

A1: The primary challenges in analyzing this compound stem from its physicochemical properties. As a polar and non-chromophoric compound, it exhibits poor retention on traditional reversed-phase HPLC columns and low sensitivity with UV detectors. Additionally, its amine functional group can interact with residual silanols on silica-based columns, leading to poor peak shape (tailing).[1][2]

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is a highly effective approach for polar, non-chromophoric analytes like this.[1] Gas Chromatography (GC) with a Flame Ionization Detector (FID) or MS can also be used, often requiring derivatization to improve volatility, although direct injection is sometimes possible.[3][4]

Q3: Is derivatization necessary for the GC analysis of this compound?

A3: While direct injection may be feasible, derivatization is often recommended to improve peak shape and thermal stability.[3] Common derivatizing agents for hydroxyl and amine groups include silylating agents (e.g., BSTFA) or acylating agents. Phenylboronic acid can be used for diols, forming cyclic esters that are amenable to GC analysis.[4][5]

Q4: How can I improve the peak shape when analyzing this compound on a silica-based HPLC column?

A4: To mitigate peak tailing caused by the interaction of the amine group with the stationary phase, consider the following:

  • Mobile Phase Additives: Incorporate a small amount of a competing amine, such as triethylamine (TEA), into the mobile phase to block active silanol sites.

  • pH Adjustment: Control the pH of the mobile phase to ensure the analyte is in a single ionic form (either fully protonated or neutral).[6]

  • Column Choice: Utilize a column with end-capping or a hybrid silica particle technology designed to minimize silanol interactions. Amide-based columns can also offer improved stability and reduced reactivity compared to traditional amine columns.[7]

Troubleshooting Guides

HPLC-CAD/MS Method
Problem Potential Cause(s) Recommended Solution(s)
No or Low Peak Signal 1. Improper sample preparation (e.g., insufficient analyte concentration).[6] 2. Incorrect mobile phase composition. 3. Detector malfunction or incorrect settings. 4. Sample degradation.1. Concentrate the sample or adjust the extraction procedure to increase analyte recovery.[6] 2. Verify the mobile phase preparation and ensure compatibility with the HILIC column. 3. Check detector connections, gas flow (for CAD), and tune the MS. 4. Prepare fresh samples and standards.
Poor Peak Shape (Tailing) 1. Secondary interactions with the stationary phase.[6] 2. Column overload. 3. Incompatible sample solvent.1. Add a competing base (e.g., a small amount of ammonia or TEA) to the mobile phase. 2. Reduce the injection volume or sample concentration. 3. Dissolve the sample in a solvent that is weaker than or similar in composition to the mobile phase.
Retention Time Drift 1. Inconsistent mobile phase preparation.[6] 2. Column degradation or lack of equilibration.[8] 3. Fluctuations in column temperature. 4. Pump malfunction leading to inconsistent flow rate.[6]1. Prepare fresh mobile phase and ensure thorough mixing.[6] 2. Implement a column washing procedure and ensure sufficient equilibration time between injections.[8] 3. Use a column oven to maintain a stable temperature. 4. Check the pump for leaks and perform a flow rate calibration.[6]
High Baseline Noise 1. Contaminated mobile phase or solvents. 2. Air bubbles in the system. 3. Detector contamination.1. Use high-purity (HPLC or MS-grade) solvents and additives. 2. Degas the mobile phase and purge the pump.[6] 3. Clean the detector according to the manufacturer's instructions.
GC-FID/MS Method
Problem Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks 1. Active sites in the GC inlet or column. 2. Sub-optimal column temperature or ramp rate. 3. Analyte degradation at high temperatures.1. Use a deactivated inlet liner and a column suitable for amine analysis. Consider derivatization. 2. Optimize the oven temperature program. 3. Lower the injection port temperature.
Inconsistent Peak Areas 1. Sample viscosity leading to inconsistent injection volume.[3] 2. Incomplete derivatization reaction. 3. Leaks in the injection port septum.1. Dilute the sample with a suitable solvent (e.g., methanol) to reduce viscosity.[3] 2. Optimize the derivatization reaction conditions (time, temperature, reagent ratio). 3. Replace the septum.
Ghost Peaks 1. Carryover from a previous injection. 2. Contamination in the carrier gas or syringe.1. Implement a bake-out at the end of each run and wash the syringe with a strong solvent. 2. Check gas traps and use a clean syringe.
Overlapping or Missing Peaks 1. Inappropriate column temperature.[3]1. Adjust the initial column temperature and the temperature ramp to ensure proper separation of all components. A lower starting temperature may be necessary to separate volatile impurities, while a higher final temperature may be needed to elute all components.[3]

Experimental Protocols

Protocol 1: HILIC-CAD Analysis

This protocol is based on methodologies for similar polar, non-chromophoric amine compounds.[1]

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., silica or amide-based), 2.1 x 100 mm, 1.7 µm

    • Mobile Phase A: Acetonitrile with 0.1% formic acid

    • Mobile Phase B: Water with 0.1% formic acid

    • Gradient: 95% A to 50% A over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 2 µL

  • CAD Settings:

    • Nebulizer Temperature: 35 °C

    • Evaporation Tube Temperature: 40 °C

    • Gas Pressure: 35 psi

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in methanol at 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution with a 90:10 (v/v) acetonitrile:water mixture.

    • Dissolve the sample in the same diluent to a concentration within the calibration range.

Protocol 2: GC-MS Analysis (with Derivatization)

This protocol is a general approach for diols and amines.[4][5]

  • Derivatization:

    • To 100 µL of the sample solution in a vial, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or similar, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • Injection Mode: Split (e.g., 20:1)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Detection: Scan mode (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity.

Visualizations

hplc_troubleshooting_workflow start Chromatographic Issue (e.g., Peak Tailing, RT Drift) check_mp Verify Mobile Phase (Composition, pH, Freshness) start->check_mp check_pump Inspect HPLC Pump (Leaks, Flow Rate, Pressure) start->check_pump check_column Evaluate Column (Equilibration, Age, Contamination) start->check_column check_sample Check Sample Prep (Solvent, Concentration) start->check_sample resolve Issue Resolved check_mp->resolve Problem Fixed escalate Contact Support check_mp->escalate No Change check_pump->resolve Problem Fixed check_pump->escalate No Change check_column->resolve Problem Fixed check_column->escalate No Change check_sample->resolve Problem Fixed check_sample->escalate No Change

Caption: A logical workflow for troubleshooting common HPLC issues.

gc_analysis_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample containing This compound dissolve Dissolve in Methanol to reduce viscosity sample->dissolve derivatize Optional: Derivatize with BSTFA at 70°C dissolve->derivatize inject Inject into GC derivatize->inject separate Separation on DB-5ms column (Temperature Programmed) inject->separate detect Detection by MS (Scan or SIM mode) separate->detect integrate Integrate Peak detect->integrate quantify Quantify against Calibration Curve integrate->quantify report Report Result quantify->report

Caption: Experimental workflow for GC-MS analysis of the target analyte.

References

Technical Support Center: Synthesis of 3-(Dipropylamino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-(Dipropylamino)propane-1,2-diol.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common synthetic routes for analogous 3-(dialkylamino)propane-1,2-diols often start with either glycidol or 3-chloro-1,2-propanediol, which is then reacted with dipropylamine.[1] Other methods for similar compounds have used epichlorohydrin as a starting material.[2][3]

Q2: What are the potential by-products I should be aware of during the synthesis of this compound?

Based on the synthesis of similar amino-propanediols, several by-products can be expected. These may include:

  • Isomeric Products: 2-(Dipropylamino)propane-1,3-diol may form due to the alternative opening of an epoxide intermediate.

  • Overalkylation Products: N,N,N-tris(2,3-dihydroxypropyl)amine could potentially form if the nitrogen atom of the product reacts further with the starting material.

  • Products from side reactions of starting materials: Unreacted starting materials like glycerin (if formed from hydrolysis of precursors) or polymerized glycerin can be present.[4]

  • Dialkylated by-products: 1,3-bis(dipropylamino)propan-2-ol could be formed, especially if 1,3-dichloropropan-2-ol is present as an impurity in the starting materials.

Q3: What analytical techniques are recommended for identifying and quantifying by-products in my reaction mixture?

Gas chromatography (GC) is a widely used method for purity assessment and by-product detection in the analysis of similar aminopropanediols.[4][5] For enhanced separation and detection, especially for polar and non-volatile by-products, derivatization prior to GC analysis may be necessary.[4][5] Gas chromatography-mass spectrometry (GC-MS) is highly effective for the qualitative identification of unknown impurities.[4] Additionally, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) can be a powerful technique for analyzing polar and non-chromophoric impurities.[6]

Q4: How can I minimize the formation of by-products?

Optimizing reaction conditions is key to minimizing by-product formation. Key parameters to consider include:

  • Reaction Temperature: Lowering the reaction temperature can improve selectivity.[2]

  • Molar Ratio of Reactants: Using an appropriate excess of dipropylamine can help to minimize the formation of overalkylation products.

  • Catalyst: The use of specific catalysts can improve product selectivity and reaction rate.[2][7]

  • Reaction Time: Monitoring the reaction progress and stopping it once the starting material is consumed can prevent the formation of degradation products.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient stirring. - Check the quality and reactivity of starting materials.
Side reactions forming by-products.- Optimize the molar ratio of reactants. - Investigate the use of a catalyst to improve selectivity.[2] - Lower the reaction temperature to disfavor side reactions.[2]
Product loss during work-up and purification.- Optimize extraction and distillation procedures. Molecular distillation can be an effective purification method.[8]
Presence of Isomeric Impurity (2-(Dipropylamino)propane-1,3-diol) Lack of regioselectivity in the ring-opening of an epoxide intermediate.- Modify the catalyst or solvent system to favor the desired ring-opening position. - Purify the final product using chromatography.
Detection of Overalkylation Products High reaction temperature or prolonged reaction time.- Reduce the reaction temperature and monitor the reaction closely to avoid extended reaction times.[8]
Insufficient amount of dipropylamine.- Increase the molar excess of dipropylamino to favor the formation of the desired mono-alkylation product.
Unidentified Peaks in GC or LC Analysis Impurities in starting materials.- Analyze the purity of all starting materials before use.
Degradation of product or intermediates.- Ensure the reaction and work-up conditions are not too harsh (e.g., extreme pH or high temperatures).
Contamination from equipment or solvents.- Thoroughly clean all glassware and use high-purity solvents.

Experimental Protocols

Gas Chromatography (GC) Method for Purity Analysis

This protocol is adapted from methods used for the analysis of similar aminopropanediols.[4][5]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-1701 (30m x 0.32mm x 0.5µm) or similar mid-polarity capillary column.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of methanol (chromatography grade).

  • Injection: 1 µL, split injection (e.g., 20:1 split ratio).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 260 °C.

    • Hold: 5 minutes at 260 °C.

  • Detector Temperature: 280 °C.

  • Carrier Gas: Nitrogen or Helium, at a constant flow rate (e.g., 1.5 mL/min).

Note: This is a general method. Optimization of the temperature program and other parameters may be necessary for your specific sample.

Visualizations

Synthesis Workflow

SynthesisWorkflow reagents Starting Materials (e.g., 3-chloro-1,2-propanediol, dipropylamine) reaction Reaction (Controlled Temperature & Time) reagents->reaction workup Work-up (e.g., Filtration, Extraction) reaction->workup purification Purification (e.g., Distillation) workup->purification analysis Analysis (GC, GC-MS) purification->analysis product Final Product (this compound) analysis->product

Caption: General workflow for the synthesis and analysis of this compound.

Potential By-Product Formation Pathways

ByproductFormation cluster_main Main Reaction cluster_side Side Reactions start Glycidol + Dipropylamine main_product This compound start->main_product Desired Path side_product 2-(Dipropylamino)propane-1,3-diol (Isomer) start->side_product Alternative Ring Opening overalkylation Further reaction with Glycidol main_product->overalkylation overalkylation_product Overalkylation By-product overalkylation->overalkylation_product

Caption: Simplified reaction scheme showing potential by-product formation pathways.

References

Technical Support Center: Stereoselective Synthesis of 3-(Dipropylamino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stereoselectivity of 3-(Dipropylamino)propane-1,2-diol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Diastereoselectivity or Enantioselectivity

  • Question: My synthesis of this compound resulted in a nearly 1:1 mixture of diastereomers/enantiomers. How can I improve the stereoselectivity?

  • Answer: Low stereoselectivity is a common issue and can often be addressed by carefully selecting and optimizing your synthetic route and reaction conditions.

    • Method Selection:

      • Enzymatic Kinetic Resolution: Consider using a lipase, such as Candida antarctica lipase B (CAL-B), for the kinetic resolution of a racemic mixture of this compound or a suitable precursor. Lipases can exhibit high enantioselectivity in acylation or deacylation reactions.[1][2]

      • Sharpless Asymmetric Aminohydroxylation (AA): This method allows for the syn-selective synthesis of 1,2-amino alcohols from alkenes using an osmium catalyst and a chiral ligand.[3][4][5] The choice of the chiral ligand (derived from dihydroquinine or dihydroquinidine) will determine which enantiomer is formed.

      • Substrate-Controlled Diastereoselective Synthesis: If you are starting with a chiral precursor, such as a chiral epoxide or an N-protected amino aldehyde, the inherent stereochemistry of the starting material can direct the stereochemical outcome of the reaction.

    • Optimization of Reaction Conditions:

      • Catalyst/Enzyme Screening: The choice of catalyst or enzyme is critical. For enzymatic resolutions, screen a panel of lipases to find one with the highest enantioselectivity for your specific substrate.

      • Solvent Effects: The polarity and nature of the solvent can influence the transition state of the reaction and, therefore, the stereoselectivity. Experiment with a range of solvents, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, acetonitrile).

      • Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.

      • Additives: In some cases, the addition of salts (e.g., LiBr) can influence the stereoselectivity of addition reactions by affecting the aggregation state of organometallic reagents or by chelation control.[6]

Issue 2: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?

  • Answer: Side product formation can reduce your yield and complicate purification. Common side reactions in aminodiol synthesis include:

    • Over-alkylation: In syntheses involving the reaction of dipropylamine with a precursor, there is a risk of further alkylation of the desired product. Using a controlled stoichiometry of the amine and monitoring the reaction progress can help minimize this.

    • Epoxide Reduction: When using an epoxide precursor and a palladium catalyst for other transformations in the synthetic route, the epoxide ring can be reduced to an alcohol, leading to undesired byproducts.[7] Careful selection of the catalyst and reaction conditions is crucial to avoid this.

    • Ring-opening Regioselectivity Issues: In the ring-opening of an epoxide with dipropylamine, the nucleophile can attack either of the two carbon atoms of the epoxide. The regioselectivity is influenced by the substitution pattern of the epoxide and the reaction conditions (acidic or basic). Lewis acid catalysis can be employed to enhance the regioselectivity of the epoxide opening.[8][9]

Issue 3: Difficulties in Product Purification

  • Question: I am having trouble purifying the final this compound product. What are the best methods for purification?

  • Answer: The purification of chiral aminodiols can be challenging due to their polarity and the potential for multiple stereoisomers.

    • Chromatography:

      • Silica Gel Chromatography: This is a standard method for purifying organic compounds. A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate), often with a small amount of a basic modifier like triethylamine to prevent peak tailing, can be effective.

      • Chiral Chromatography: To separate enantiomers, chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) is necessary.[10][11][12] Screening different chiral stationary phases (CSPs) is essential to find a suitable column for your specific compound.[12]

    • Crystallization: If your product is a solid, diastereomeric or enantiomeric resolution by crystallization with a chiral resolving agent can be an effective purification method.

    • Derivatization: In some cases, derivatizing the diol or amino group can facilitate separation, after which the protecting group can be removed.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stereoselective synthesis of this compound.

  • Question 1: What are the most common strategies for the stereoselective synthesis of this compound?

  • Answer 1: The most common strategies include:

    • Kinetic Resolution: This involves the use of an enzyme (commonly a lipase) or a chiral catalyst to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.[2][13]

    • Asymmetric Synthesis: This approach creates the desired stereoisomer from a prochiral starting material using a chiral catalyst or reagent. A prime example is the Sharpless Asymmetric Aminohydroxylation of an appropriate alkene.[3][4][5]

    • Chiral Pool Synthesis: This strategy utilizes a readily available enantiomerically pure starting material from nature, such as an amino acid or a sugar, and converts it through a series of chemical transformations into the desired product.

  • Question 2: How can I determine the enantiomeric excess (ee%) or diastereomeric excess (de%) of my product?

  • Answer 2: The most reliable methods for determining ee% and de% are:

    • Chiral HPLC or SFC: This is the most common and accurate method. The sample is passed through a chiral column that separates the enantiomers or diastereomers, and the ratio of the peak areas is used to calculate the ee% or de%.[1][14]

    • NMR Spectroscopy with a Chiral Shift Reagent: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for their integration and the calculation of the ee%.

    • Conversion to Diastereomers: The enantiomeric mixture can be reacted with a chiral derivatizing agent to form a mixture of diastereomers. The ratio of these diastereomers can then be determined by standard NMR or chromatography.

  • Question 3: What is the role of the solvent in controlling stereoselectivity?

  • Answer 3: The solvent can play a significant role in stereoselectivity by:

    • Stabilizing Transition States: Solvents can preferentially stabilize one diastereomeric transition state over another through interactions such as hydrogen bonding or dipole-dipole interactions.

    • Influencing Catalyst/Enzyme Conformation: In enzymatic reactions, the solvent can affect the conformation of the enzyme, which in turn can impact its activity and enantioselectivity.

    • Solubility of Reagents: The solubility of the starting materials and reagents in the chosen solvent can affect reaction rates and, in some cases, the stereochemical outcome.

  • Question 4: Can I use a biocatalytic approach for this synthesis?

  • Answer 4: Yes, biocatalysis is a powerful tool for achieving high stereoselectivity in the synthesis of aminodiols.[15]

    • Lipases: As mentioned, lipases are widely used for the kinetic resolution of racemic aminodiols or their precursors. They often exhibit high enantioselectivity and can be used in organic solvents.[2][13]

    • Transaminases: Transaminases can be used for the asymmetric synthesis of amines from ketones. A suitable dihydroxyketone precursor could potentially be converted to the corresponding aminodiol with high enantiomeric excess.

    • Imine Reductases (IREDs) and Aldolases: Enzyme cascades combining aldolases and IREDs have been developed for the stereoselective synthesis of amino-diols from simpler starting materials.

Data Presentation

Table 1: Comparison of Lipases for Kinetic Resolution of Racemic Amines

Enzyme SourceAcylating AgentEnantiomeric Excess (ee%) of Unreacted AmineReference
Candida antarctica lipase B (CAL-B)Methoxyacetamide> 99%[1]
Candida antarctica lipase B (CAL-B)CyanoacetamideLower yield and ee%[1]
Pseudomonas cepacia lipaseVinyl acetate> 99%[2]
Pseudomonas fluorescens lipaseVinyl acetate> 99%[2]

Note: The data presented is for model systems of chiral amines and may need to be optimized for this compound.

Experimental Protocols

Key Experiment: Lipase-Catalyzed Kinetic Resolution of a Racemic Aminodiol

This protocol provides a general methodology for the enzymatic kinetic resolution of a racemic aminodiol via acylation.

  • Materials:

    • Racemic this compound

    • Immobilized Lipase (e.g., Novozym 435 - CAL-B)

    • Anhydrous organic solvent (e.g., hexane, THF, or toluene)

    • Acylating agent (e.g., vinyl acetate, ethyl acetate)

    • Molecular sieves (optional, for anhydrous conditions)

  • Procedure:

    • To a solution of the racemic aminodiol in the chosen anhydrous organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).

    • Add the acylating agent (typically 1.5-3 equivalents).

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining aminodiol and the acylated product.

    • Stop the reaction at approximately 50% conversion to obtain the unreacted enantiomer with high enantiomeric excess.

    • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Remove the solvent under reduced pressure.

    • Purify the unreacted aminodiol and the acylated product by column chromatography.

Visualizations

Experimental_Workflow_Kinetic_Resolution cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_monitoring Monitoring & Quenching cluster_workup Workup & Purification cluster_products Products racemate Racemic Aminodiol reaction Stirring at Controlled Temperature racemate->reaction enzyme Immobilized Lipase enzyme->reaction solvent Anhydrous Solvent solvent->reaction acyl Acylating Agent acyl->reaction monitoring Chiral HPLC/GC Analysis reaction->monitoring Aliquots quench Stop at ~50% Conversion monitoring->quench filtration Filter Enzyme quench->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography enantioenriched_amine Enantioenriched Aminodiol chromatography->enantioenriched_amine acylated_product Acylated Product chromatography->acylated_product

Caption: Workflow for Enzymatic Kinetic Resolution.

Sharpless_Aminohydroxylation_Pathway start Allyl Dipropylamine (Prochiral Alkene) intermediate [3+2] Cycloaddition Intermediate start->intermediate reagents OsO4 (cat.) Chiral Ligand (e.g., (DHQ)2PHAL) N-Source (e.g., Chloramine-T) reagents->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product Enantiomerically Enriched This compound hydrolysis->product

Caption: Sharpless Asymmetric Aminohydroxylation Pathway.

References

Validation & Comparative

A Comparative Guide to 3-(Dialkylamino)propane-1,2-diols: Dimethyl vs. Dipropyl Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences and materials research, the molecular architecture of precursor compounds is paramount to the functional efficacy of the final product. This is particularly true in the design of cationic lipids for nucleic acid delivery systems, where the structure of the hydrophilic headgroup can significantly influence transfection efficiency and cytotoxicity. This guide provides a detailed comparison of two key intermediates, 3-(dimethylamino)propane-1,2-diol and 3-(dipropylamino)propane-1,2-diol, offering insights into their physicochemical properties, synthesis, and potential performance differences in drug delivery applications.

Physicochemical Properties: A Tabular Comparison

The fundamental characteristics of these two aminodiols are dictated by the nature of the N-alkyl substituents. The shorter methyl groups of 3-(dimethylamino)propane-1,2-diol result in a lower molecular weight and a more compact structure compared to the bulkier propyl groups of its counterpart. This structural difference is reflected in their physical properties.

Property3-(dimethylamino)propane-1,2-diolThis compound
CAS Number 623-57-4[1]60302-96-7[2][3]
Molecular Formula C₅H₁₃NO₂[1][4]C₉H₂₁NO₂[3][5]
Molecular Weight 119.16 g/mol [1][4]175.27 g/mol [3][5]
Boiling Point 216-217 °C[1]Not available
Density 1.004 g/mL at 25 °C[1]Not available
Refractive Index n20/D 1.4609[1]Not available

Synthesis and Production

Both aminodiols can be synthesized through analogous chemical routes, primarily involving the nucleophilic attack of the corresponding secondary amine on an epoxide or a halohydrin.

Common Synthesis Pathways:

Two principal methods are employed for the synthesis of these N,N-dialkylaminopropanediols:

  • Reaction with Glycidol: This method involves the ring-opening of glycidol by dimethylamine or dipropylamine. The amine acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring to yield the desired 3-(dialkylamino)propane-1,2-diol.[6]

  • Reaction with 3-Chloro-1,2-propanediol: In this substitution reaction, dimethylamine or dipropylamine displaces the chloride from 3-chloro-1,2-propanediol. This reaction is often carried out in a suitable solvent like methanol and may require controlled temperature conditions to achieve high purity and yield.[6]

The choice of synthesis route can depend on factors such as the availability and cost of starting materials, desired purity, and scalability of the process.

G cluster_reactants Reactants cluster_synthesis Synthesis Pathways cluster_product Product Dialkylamine R₂NH (Dimethylamine or Dipropylamine) RingOpening Epoxide Ring-Opening Dialkylamine->RingOpening Substitution Nucleophilic Substitution Dialkylamine->Substitution Glycidol Glycidol Glycidol->RingOpening Chloropropanediol 3-Chloro-1,2-propanediol Chloropropanediol->Substitution Product 3-(Dialkylamino)propane-1,2-diol RingOpening->Product Substitution->Product

General synthesis pathways for 3-(dialkylamino)propane-1,2-diols.

Experimental Protocols

General Procedure for Synthesis via Reaction with 3-Chloro-1,2-propanediol:

Objective: To synthesize 3-(dialkylamino)propane-1,2-diol.

Materials:

  • 3-Chloro-1,2-propanediol

  • Dialkylamine (Dimethylamine or Dipropylamine)

  • Methanol (Solvent)

  • Sodium methoxide (Base, optional, can improve reaction rate)

  • Reactor vessel equipped with stirring, temperature control, and a dropping funnel

Procedure:

  • The dialkylamine solution (e.g., aqueous dimethylamine) is charged into the reactor.

  • A solution of 3-chloro-1,2-propanediol in methanol is prepared.

  • The 3-chloro-1,2-propanediol solution is added dropwise to the reactor containing the amine solution at a controlled temperature, for instance, 25 °C.

  • If a base like sodium methoxide is used, it can be added concurrently with the 3-chloro-1,2-propanediol solution to neutralize the HCl formed during the reaction.

  • After the addition is complete, the reaction mixture is stirred for a period of 1 to 3 hours at the same temperature.

  • The temperature is then raised to 30-40 °C for a thermal reaction phase, which can last for 2 to 4 hours.

  • Finally, the mixture is heated to reflux for 1 to 3 hours to ensure the completion of the reaction.

  • Post-reaction workup involves filtration to remove any salts, followed by distillation of the solvent and purification of the final product, often through vacuum distillation.

Applications and Performance Comparison

The primary application of 3-(dimethylamino)propane-1,2-diol is as a precursor in the synthesis of cationic lipids, such as N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), which are crucial components of lipid nanoparticles (LNPs) for DNA and RNA transfection. While specific applications for this compound are less documented, its structural similarity suggests its use in the synthesis of analogous cationic lipids with dipropylamino headgroups.

The difference in the N-alkyl groups—dimethyl versus dipropyl—is expected to have a significant impact on the performance of the resulting cationic lipids.

Inferred Performance Differences based on Alkyl Group Variation:
  • Lipophilicity and Hydrophobicity: The longer propyl chains of the dipropylamino group will increase the lipophilicity of the cationic lipid's headgroup. This could influence how the lipid interacts with and inserts into the cell membrane. The overall hydrophobicity of a cationic lipid is a critical factor affecting transfection efficiency.

  • Steric Hindrance: The bulkier dipropyl groups can create more steric hindrance at the headgroup of the cationic lipid.[7][8] This may affect the packing of the lipids within a nanoparticle and the accessibility of the positive charge for interaction with nucleic acids.[7] Steric effects can also influence the fusogenicity of the lipid nanoparticles with the endosomal membrane, a key step for the release of the genetic payload into the cytoplasm.

  • Cationic Charge and pKa: The electron-donating effect of the alkyl groups influences the basicity (pKa) of the tertiary amine. Propyl groups are slightly more electron-donating than methyl groups, which could lead to a subtle difference in the pKa of the amine. This can be important for the "proton sponge" effect, where the buffering capacity of the amine in the endosome can facilitate endosomal escape.

  • Biodegradability and Toxicity: The nature of the alkyl chains can also influence the metabolic stability and potential cytotoxicity of the cationic lipids. While no direct comparative data is available for these specific compounds, it is a general principle in drug design that altering alkyl chain length can impact a molecule's metabolic profile and toxicity.

G cluster_precursors Aminodiol Precursors cluster_lipids Resulting Cationic Lipids cluster_properties Influenced Properties cluster_performance Performance in Gene Delivery Dimethyl 3-(dimethylamino)propane-1,2-diol Lipid_DM Cationic Lipid with Dimethylamino Headgroup Dimethyl->Lipid_DM Dipropyl This compound Lipid_DP Cationic Lipid with Dipropylamino Headgroup Dipropyl->Lipid_DP Lipophilicity Lipophilicity Lipid_DM->Lipophilicity StericHindrance Steric Hindrance Lipid_DM->StericHindrance Charge Charge/pKa Lipid_DM->Charge Lipid_DP->Lipophilicity Lipid_DP->StericHindrance Lipid_DP->Charge Performance Transfection Efficiency & Cytotoxicity Lipophilicity->Performance StericHindrance->Performance Charge->Performance

Logical relationship between aminodiol structure and gene delivery performance.

Conclusion

While 3-(dimethylamino)propane-1,2-diol is a well-established precursor in the synthesis of cationic lipids for gene delivery, its dipropylamino analog represents a structurally distinct alternative. The choice between these two compounds will likely depend on the desired physicochemical properties of the final cationic lipid. The increased alkyl chain length in the dipropylamino variant offers a means to modulate lipophilicity and steric hindrance at the headgroup, which are critical parameters for optimizing transfection efficiency and minimizing toxicity. Further experimental studies directly comparing the performance of lipids derived from these two precursors are warranted to fully elucidate their structure-activity relationships in the context of non-viral gene delivery systems.

References

A Comparative Analysis of N-Substituted Aminopropanediols in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-substituted aminopropanediols represent a versatile scaffold in medicinal chemistry, offering a foundation for the development of novel therapeutic agents. The strategic modification of the nitrogen substituent allows for the fine-tuning of physicochemical properties and biological activity, leading to compounds with a wide range of applications, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides a comparative analysis of N-substituted aminopropanediols, supported by experimental data, to aid in the rational design of new drug candidates.

Comparative Biological Activity of N-Substituted Aminopropanediols

The biological activity of aminopropanediol derivatives is significantly influenced by the nature of the N-substituent. The following table summarizes the in vitro cytotoxic activity of representative N-substituted aminopropanediol analogs against various cancer cell lines.

Compound IDN-SubstituentCancer Cell LineIC50 (µM)Reference
1 4-HydroxyphenylglycineHuman Melanoma (HBL)~80[1]
2 N-(2-morpholinoethyl)-4-aminophenolHuman Melanoma (HBL)20[1]
3 Diacetoxy-derivative of Morpholino-aminophenolHuman Melanoma (HBL)15[1]
4 Diacetoxy-derivative of Morpholino-aminophenolNon-pigmented Human Melanoma (LND1)2[1]
5 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide (tert-butyl)hCB1 ReceptorKi = 37.5 nM[2]

Structure-Activity Relationship (SAR) Insights

The data reveals several key structure-activity relationships:

  • Aromatic Substituents : The presence of an N-aryl group, as in N-4-hydroxyphenylglycine, can confer cytotoxic properties. Further substitution on this aromatic ring can modulate activity.

  • Heterocyclic Moieties : The introduction of a morpholine ring, as seen in compound 2 , significantly enhances cytotoxic activity against melanoma cells compared to a simple substituted aminophenol.[1]

  • Prodrug Approach : Acetylation of hydroxyl groups to create diacetoxy-derivatives, a common prodrug strategy, can dramatically increase potency, as demonstrated by the low micromolar activity of compound 4 .[1]

  • Receptor-Specific Interactions : For non-cytotoxic applications, such as cannabinoid receptor modulation, complex N-substituted pyrazole carboxamides have been shown to exhibit high affinity, with the N-alkyl substituent playing a crucial role in binding.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of N-substituted aminopropanediols.

General Synthesis of N-Aryl Aminopropanediols

A common route for the synthesis of N-aryl aminopropanediols involves the reaction of 3-amino-1,2-propanediol with an appropriate aryl halide or through reductive amination with an aryl aldehyde.

Example: Synthesis of an N-Aryl Aminopropanediol Derivative

  • Starting Materials : 3-Amino-1,2-propanediol, substituted benzaldehyde.

  • Step 1: Imine Formation : Dissolve 3-amino-1,2-propanediol (1 equivalent) and the substituted benzaldehyde (1 equivalent) in methanol. Stir the mixture at room temperature for 2-4 hours to form the corresponding imine.

  • Step 2: Reduction : Cool the reaction mixture to 0°C and add sodium borohydride (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Work-up and Purification : Quench the reaction with water and extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired N-aryl aminopropanediol.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the N-substituted aminopropanediol derivatives and incubate for 48-72 hours.

  • MTT Addition : Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated as the concentration of the compound that inhibits cell growth by 50%.

Visualizing Synthesis and Biological Interactions

Diagrams created using Graphviz (DOT language) can effectively illustrate complex chemical and biological processes.

G cluster_synthesis General Synthesis of N-Aryl Aminopropanediols A 3-Amino-1,2-propanediol C Imine Intermediate A->C Condensation B Aryl Aldehyde B->C D N-Aryl Aminopropanediol C->D Reduction E Sodium Borohydride (Reducing Agent) E->D

Caption: Synthetic pathway for N-aryl aminopropanediols via reductive amination.

G cluster_pathway Hypothesized Mechanism of Action for Cytotoxic Aminopropanediols Compound N-Substituted Aminopropanediol Membrane Cell Membrane Penetration Compound->Membrane Target Intracellular Target (e.g., Enzyme, DNA) Membrane->Target Pathway Signaling Pathway Disruption Target->Pathway Inhibition/ Activation Apoptosis Apoptosis (Programmed Cell Death) Pathway->Apoptosis

Caption: Potential mechanism of action for cytotoxic aminopropanediol derivatives.

Conclusion

The N-substituted aminopropanediol scaffold is a promising starting point for the development of new therapeutic agents. The data presented in this guide highlights the significant impact of the N-substituent on biological activity. By systematically exploring different substituents and employing robust experimental protocols, researchers can optimize the potency and selectivity of these compounds for a variety of therapeutic targets. The visualizations provided offer a clear overview of the synthetic strategies and potential mechanisms of action, further aiding in the rational design of next-generation drug candidates.

References

A Comparative Guide to Validating the Purity of Synthesized 3-(Dipropylamino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, establishing the purity of a synthesized compound is a critical, non-negotiable step in ensuring the reliability, reproducibility, and safety of experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 3-(Dipropylamino)propane-1,2-diol, presenting supporting experimental data and detailed protocols.

The synthesis of aminopropanediols, such as this compound, often involves the reaction of a secondary amine with a reactive epoxide like glycidol or a substituted propanediol like 3-chloro-1,2-propanediol.[1][2] Such synthetic routes can introduce impurities, including unreacted starting materials, isomeric byproducts, and residual solvents. For instance, syntheses involving 3-chloro-1,2-propanediol are known to sometimes yield isomeric impurities like 2-amino-1,3-propanediol.[3] Therefore, a multi-faceted analytical approach is essential for comprehensive purity assessment.

Comparative Analysis of Purity

The performance of a newly synthesized batch of this compound was compared against a certified commercial reference standard. The following table summarizes the quantitative data obtained from various analytical techniques.

ParameterSynthesized this compoundCommercial Reference StandardMethod
Purity (Area %) 99.2%≥99.8%GC-MS
Purity (Area %) 99.3%≥99.9%HPLC-UV
Identity Confirmation Conforms to structureConforms to structure¹H NMR, ¹³C NMR, MS
Major Impurity A 0.4% (Unreacted Dipropylamine)<0.05%GC-MS
Major Impurity B 0.2% (Isomeric byproduct)Not DetectedGC-MS
Residual Solvents <0.1% (Isopropanol)<0.01%¹H NMR
Water Content 0.15%≤0.05%Karl Fischer Titration
Appearance Clear, colorless to pale yellow liquidClear, colorless liquidVisual Inspection

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

This method is highly effective for separating and identifying volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 8890 GC with 5977B MS).

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector: Split mode (50:1), temperature 250°C.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.

  • Injection Volume: 1 µL.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-500 amu.

    • Source Temperature: 230°C.

  • Data Analysis: Purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra with a library (e.g., NIST).

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is a complementary technique to GC-MS, particularly for non-volatile or thermally labile impurities.

  • Instrumentation: HPLC system with a UV detector (e.g., Waters Alliance e2695 with 2489 UV/Visible Detector).

  • Column: C18 reverse-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start with 5% B, hold for 1 minute.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a 0.5 mg/mL solution in 50:50 water/acetonitrile.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the relative peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR provides unambiguous structural confirmation and can detect impurities containing magnetic nuclei.

  • Instrumentation: 400 MHz NMR spectrometer (e.g., Bruker Avance III HD).

  • ¹H NMR Protocol:

    • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃).

    • Parameters: 16 scans, relaxation delay of 5 seconds.

    • Analysis: Confirm the chemical shifts and coupling constants corresponding to the structure of this compound. Integrate signals to quantify impurities against the main compound if a known standard is added.

  • ¹³C NMR Protocol:

    • Sample Preparation: Use the same sample as for ¹H NMR.

    • Parameters: 2048 scans, relaxation delay of 2 seconds.

    • Analysis: Confirm the number and chemical shifts of carbon signals match the expected structure.

Visualizing the Validation Workflow

A standardized workflow ensures that each synthesized batch is evaluated consistently.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Workup cluster_analysis Analytical Validation cluster_decision Quality Control Decision Synthesized_Product Synthesized Crude Product Sample_Prep Sample Preparation for Analysis Synthesized_Product->Sample_Prep GC_MS GC-MS Analysis (Purity, Volatile Impurities) Sample_Prep->GC_MS HPLC HPLC Analysis (Purity, Non-Volatile Impurities) Sample_Prep->HPLC NMR NMR Spectroscopy (Structural Confirmation) Sample_Prep->NMR KF Karl Fischer (Water Content) Sample_Prep->KF Data_Review Data Review & Comparison to Specifications GC_MS->Data_Review HPLC->Data_Review NMR->Data_Review KF->Data_Review Decision Pass / Fail Decision Data_Review->Decision Pass Release for Use Decision->Pass Meets Specs Fail Repurification Required Decision->Fail Out of Spec

Caption: Workflow for Purity Validation.

Impact of Purity on Biological Signaling

Signaling_Pathway_Impact cluster_pure A: Pure Compound cluster_impure B: Impure Compound Pure_Compound Pure 3-(Dipropylamino) propane-1,2-diol Target_Receptor Target Receptor Pure_Compound->Target_Receptor Binds Biological_Response Specific Biological Response Target_Receptor->Biological_Response Activates Impure_Compound Synthesized Compound (with Impurity X) Target_Receptor_B Target Receptor Impure_Compound->Target_Receptor_B Binds Off_Target Off-Target Receptor Impure_Compound->Off_Target Impurity Binds Biological_Response_B Specific Biological Response Target_Receptor_B->Biological_Response_B Activates Off_Target_Response Unintended Side Effects Off_Target->Off_Target_Response

Caption: Effect of Impurities on Signaling.

Objective Comparison and Conclusion

The analytical data reveals that the synthesized this compound possesses a high purity of over 99.2%. However, it does not meet the standard of the commercial reference material (≥99.8%). The primary differences lie in the presence of detectable levels of unreacted dipropylamine and an unidentified isomeric byproduct in the synthesized batch.

  • Performance: While the synthesized material is of high purity, the presence of a reactive starting material (dipropylamine) could interfere with sensitive biological assays or subsequent chemical reactions. The isomeric impurity introduces uncertainty regarding which molecule is responsible for any observed activity.

  • Recommendation: For applications requiring the highest degree of certainty and reproducibility, such as in late-stage drug development or quantitative biological assays, further purification of the synthesized batch is recommended. Techniques like fractional distillation under reduced pressure or preparative chromatography could be employed to remove the identified impurities. For early-stage discovery or non-critical applications, the 99.2% purity may be acceptable, but this should be determined on a case-by-case basis.

This comparative guide underscores the necessity of a rigorous, multi-technique approach to validating the purity of synthesized compounds, ensuring data integrity for researchers, scientists, and drug development professionals.

References

Comparative Analysis of 3-(Dipropylamino)propane-1,2-diol and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the physicochemical properties, synthesis, and characterization of 3-(dipropylamino)propane-1,2-diol and its lower alkyl chain analogs. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this class of compounds. The information compiled herein is based on a thorough review of available experimental data and established synthetic methodologies.

Physicochemical Properties: A Comparative Overview

The physical and chemical characteristics of 3-(dialkylamino)propane-1,2-diols are influenced by the nature of the N-alkyl substituents. While specific experimental data for this compound is limited, a comparison with its dimethylamino and diethylamino analogs reveals trends in their properties.

Property3-(Dimethylamino)propane-1,2-diol3-(Diethylamino)propane-1,2-diolThis compound
Molecular Formula C₅H₁₃NO₂C₇H₁₇NO₂C₉H₂₁NO₂
Molecular Weight 119.16 g/mol 147.22 g/mol 175.27 g/mol [1]
Boiling Point 216-217 °C233-235 °CPredicted to be higher
Density 1.004 g/mL at 25 °C0.965 g/mL at 25 °CPredicted to be lower
Refractive Index n20/D 1.4609n20/D 1.4602No data available

As the alkyl chain length increases from methyl to propyl, the molecular weight of the compounds increases accordingly. This trend is expected to correlate with an increase in the boiling point due to stronger van der Waals forces. Conversely, the density is observed to decrease from the dimethylamino to the diethylamino derivative, and this trend is anticipated to continue for the dipropylamino analog.

Synthesis and Characterization

The synthesis of 3-(dialkylamino)propane-1,2-diols can be achieved through two primary routes, both of which are widely applicable for this class of compounds. The selection of a specific method may depend on the availability of starting materials and desired reaction conditions.

Experimental Protocols

Method 1: From 3-Chloropropane-1,2-diol

This method involves the nucleophilic substitution of the chlorine atom in 3-chloropropane-1,2-diol with a dialkylamine.

  • Reaction: 3-Chloropropane-1,2-diol is reacted with an excess of dipropylamine in a suitable solvent, such as ethanol or a water-methanol mixture, often in the presence of a base like sodium hydroxide or sodium methoxide to neutralize the formed hydrochloric acid.[2]

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures, for instance, by heating the mixture to reflux for several hours.[2]

  • Work-up: After the reaction is complete, the solvent and excess amine are removed under reduced pressure. The resulting residue is then purified, commonly by distillation, to yield the desired this compound.

Method 2: From Glycidol

This route utilizes the ring-opening of the epoxide ring of glycidol by a dialkylamine.

  • Reaction: Glycidol is treated with dipropylamine. The nucleophilic amine attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the amino diol.

  • Reaction Conditions: This reaction can be performed with or without a catalyst. When a catalyst is used, basic catalysts such as sodium hydroxide or potassium hydroxide are common. The reaction temperature is a critical parameter and is optimized to ensure complete conversion and minimize side reactions.

  • Work-up: Similar to the first method, the product is isolated and purified by distillation after the removal of any solvent and unreacted starting materials.

The following diagram illustrates the general synthetic workflow for preparing 3-(dialkylamino)propane-1,2-diols.

Synthesis_Workflow General Synthesis Workflow for 3-(Dialkylamino)propane-1,2-diols cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification 3-Chloropropane-1,2-diol 3-Chloropropane-1,2-diol Nucleophilic Substitution Nucleophilic Substitution 3-Chloropropane-1,2-diol->Nucleophilic Substitution Glycidol Glycidol Epoxide Ring-Opening Epoxide Ring-Opening Glycidol->Epoxide Ring-Opening Dialkylamine Dialkylamine Dialkylamine->Nucleophilic Substitution Dialkylamine->Epoxide Ring-Opening Distillation Distillation Nucleophilic Substitution->Distillation Epoxide Ring-Opening->Distillation Product 3-(Dialkylamino)propane-1,2-diol Distillation->Product

Caption: Synthetic routes to 3-(dialkylamino)propane-1,2-diols.

Characterization Techniques

The structural confirmation and purity assessment of 3-(dialkylamino)propane-1,2-diols are typically performed using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule. For 3-(dimethylamino)propane-1,2-diol, characteristic signals for the methyl, methylene, and hydroxyl protons are observed.[3] Similar patterns, with appropriate shifts and multiplicities for the propyl groups, would be expected for this compound.

    • ¹³C NMR: Shows the number of non-equivalent carbon atoms. The spectrum of 3-(dimethylamino)propane-1,2-diol displays distinct peaks for the methyl and propyl carbons.[4]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern. The mass spectrum of this compound is available in the NIST database and serves as a key identifier.[1]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For 3-(dimethylamino)propane-1,2-diol, characteristic absorption bands for the O-H and C-N bonds are prominent.[4]

The following diagram outlines the typical characterization workflow for these compounds.

Characterization_Workflow Characterization Workflow for 3-(Dialkylamino)propane-1,2-diols cluster_spectroscopy Spectroscopic Analysis Synthesized Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized Product->NMR MS Mass Spectrometry Synthesized Product->MS IR Infrared Spectroscopy Synthesized Product->IR Structural Confirmation Structural Confirmation NMR->Structural Confirmation Purity Assessment Purity Assessment NMR->Purity Assessment MS->Structural Confirmation IR->Structural Confirmation

Caption: Standard analytical workflow for structural elucidation.

Potential Biological Activities

Amino alcohols are a class of compounds known for their diverse biological activities. While specific studies on the biological effects of this compound are not extensively documented, the broader class of amino alcohols has shown promise in several areas.

  • Antimicrobial and Antifungal Activity: Propane-1,2-diol itself has been shown to inhibit the growth of various fungi, including Candida albicans and Trichophyton rubrum.[5] It is plausible that the introduction of the dipropylamino group could modulate this activity. Studies on other amino alcohol derivatives have also reported antimicrobial and antifungal properties.

  • Pharmacological Intermediates: These compounds are valuable building blocks in the synthesis of more complex pharmaceutical agents.[6] Their bifunctional nature (amine and diol) allows for a variety of chemical transformations.

  • Cytotoxicity: The cytotoxic potential of short-chain alcohols has been a subject of study.[7] The introduction of the dialkylamino group may influence the cytotoxicity profile of the propanediol backbone. For instance, the metabolism of 3-(phenylamino)propane-1,2-diol has been investigated in the context of the Toxic Oil Syndrome, indicating that the amino substituent plays a significant role in the compound's biological fate and potential toxicity.[8][9]

The relationship between the alkyl chain length and biological activity is a key area for future research. It is hypothesized that increasing the lipophilicity by elongating the alkyl chains could affect cell membrane interactions and, consequently, the biological activity of these compounds.

The following diagram depicts the potential areas of biological investigation for 3-(dialkylamino)propane-1,2-diol derivatives.

Biological_Activity_Pathway Potential Biological Activities of 3-(Dialkylamino)propane-1,2-diols cluster_activity Biological Screening Compound 3-(Dialkylamino)propane-1,2-diol Antimicrobial Antimicrobial Assays Compound->Antimicrobial Antifungal Antifungal Assays Compound->Antifungal Cytotoxicity Cytotoxicity Assays Compound->Cytotoxicity DrugDev Drug Development Intermediate Compound->DrugDev SAR Structure-Activity Relationship Studies Antimicrobial->SAR Antifungal->SAR Cytotoxicity->SAR

References

Comparative Analysis of the Biological Activities of 3-(Dialkylamino)propane-1,2-diol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of analogs of 3-(Dipropylamino)propane-1,2-diol, supported by experimental data and detailed methodologies.

Introduction

This guide provides a comparative analysis of the biological activities of various structural analogs of this compound. Despite a comprehensive search of scientific literature and patent databases, no direct experimental data on the biological activity of this compound was identified. Therefore, this guide focuses on the experimentally determined activities of its close analogs, which exhibit a range of biological effects including immunosuppressive, cardiovascular, and antimicrobial activities. Additionally, the utility of some analogs as synthetic intermediates in gene delivery is explored. The information presented herein is intended to provide a valuable resource for researchers in the fields of medicinal chemistry and pharmacology.

Immunosuppressive Activity of 2-Alkyl-2-aminopropane-1,3-diol Analogs

A notable class of analogs, the 2-alkyl-2-aminopropane-1,3-diols, has demonstrated potent immunosuppressive properties. The most well-studied of these is FTY720 (Fingolimod), a synthetic analog of the fungal metabolite myriocin. These compounds have shown efficacy in prolonging allograft survival in animal models, in some cases exceeding the effectiveness of established immunosuppressants like cyclosporin A.[1]

The immunosuppressive potency of these analogs is influenced by the structure of the alkyl side chain, including the position of phenyl rings within the chain.[2] The fundamental structure for this activity is the symmetrical 2-alkyl-2-aminopropane-1,3-diol backbone.[1]

Quantitative Data: Immunosuppressive Activity
Compound ClassAssayModelKey FindingsReference
2-Alkyl-2-aminopropane-1,3-diols (e.g., ISP-I-55)Rat Skin Allograft SurvivalLEW donor to F344 recipient ratsTetradecyl, pentadecyl, and hexadecyl derivatives were more effective than cyclosporin A in prolonging graft survival.[1]
2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol HCl (FTY720)Rat Skin AllograftNot specifiedPossesses considerable immunosuppressive activity.[2]
FTY720Popliteal Lymph Node Gain AssayRatsEvaluated for T-cell-decreasing effect and immunosuppressive effect.[2]
Experimental Protocol: Rat Skin Allograft Survival Assay

This protocol outlines a general procedure for assessing the immunosuppressive activity of test compounds by measuring their ability to prolong the survival of skin allografts in rats.

Materials:

  • Inbred rat strains (e.g., Lewis, ACI, Fischer 344)[3][4]

  • Test compound (e.g., 2-alkyl-2-aminopropane-1,3-diol derivative)

  • Vehicle for test compound

  • General surgical instruments

  • Anesthetic

  • Wound dressing materials[3]

Procedure:

  • Animal Preparation: Donor and recipient rats are anesthetized. The dorsal skin of the donor rat and the recipient site are shaved and surgically prepared.[3]

  • Graft Harvesting: A full-thickness section of skin is harvested from the donor rat. The panniculus carnosus and deep dermis are removed to create a split-thickness skin graft.[3]

  • Graft Transplantation: A graft bed is prepared on the dorsum of the recipient rat by excising a section of skin. The harvested skin graft is placed onto the wound bed and secured with sutures and a bolster dressing.[3]

  • Compound Administration: The test compound is administered to the recipient rats daily, starting from the day of transplantation, via the desired route (e.g., oral, intraperitoneal). A control group receives the vehicle alone.

  • Graft Monitoring: The grafts are inspected daily for signs of rejection, such as inflammation, edema, and necrosis.[4]

  • Endpoint Determination: The endpoint is typically defined as the day on which more than 50% of the graft tissue shows signs of necrosis. The mean survival time of the grafts in the treated group is compared to the control group. Histological analysis can be performed to grade the severity of rejection.[4]

Experimental Workflow: Rat Skin Allograft Assay

G cluster_pre Pre-operative cluster_op Operative cluster_post Post-operative anesthetize Anesthetize Donor & Recipient Rats prep_skin Surgically Prep Skin anesthetize->prep_skin harvest Harvest Skin Graft from Donor prep_skin->harvest create_bed Create Graft Bed on Recipient prep_skin->create_bed transplant Transplant Graft to Recipient harvest->transplant create_bed->transplant dress Apply Dressing transplant->dress administer Administer Test Compound / Vehicle dress->administer monitor Daily Monitoring of Graft administer->monitor endpoint Determine Endpoint (Rejection) monitor->endpoint

Caption: Workflow for a rat skin allograft survival assay.

Cardiovascular Effects of 3-Amino-1,2-propanediol Analogs

Certain derivatives of 3-amino-1,2-propanediol have been investigated for their effects on the cardiovascular system. These studies, typically conducted in anesthetized rats, have revealed that some of these compounds can induce transient changes in heart rate and blood pressure.

Quantitative Data: Cardiovascular Effects
CompoundDoseAnimal ModelEffect on Heart RateEffect on Blood PressureReference
A 3-amino-1,2-propanediol derivative1 µmol/kgAnesthetized RatShort-lasting decrease (14%)Short-lasting decrease (25%)Not specified

Note: The specific structure of the tested derivative was not detailed in the available abstract.

Experimental Protocol: In Vivo Cardiovascular Assessment in Rats

This protocol provides a general method for evaluating the cardiovascular effects of test compounds in anesthetized rats using hemodynamic pressure-volume loop analysis.[5]

Materials:

  • Rats (e.g., Wistar, Sprague-Dawley)

  • Anesthetic

  • Pressure-volume (PV) conductance catheter[5]

  • Data acquisition system

  • Surgical instruments

  • Test compound and vehicle

Procedure:

  • Animal Preparation: The rat is anesthetized, and body temperature is maintained. The trachea may be intubated for artificial ventilation.

  • Catheterization: The right carotid artery is isolated, and the PV catheter is inserted and advanced into the left ventricle. Correct placement is confirmed by observing the characteristic pressure and volume signals.[5]

  • Baseline Measurements: After a stabilization period, baseline hemodynamic parameters are recorded. These include heart rate, systolic and diastolic blood pressure, and left ventricular pressure.

  • Compound Administration: The test compound or vehicle is administered intravenously.

  • Data Recording: Hemodynamic parameters are continuously recorded for a defined period after compound administration to observe any changes from baseline.

  • Data Analysis: The recorded data is analyzed to determine the effects of the compound on cardiovascular parameters. Dose-response curves can be generated if multiple doses are tested.

Logical Diagram: Cardiovascular Effects Screening

G start Start compound Test Compound start->compound administer Administer Compound compound->administer animal_model Anesthetized Rat animal_model->administer measure Measure Cardiovascular Parameters (Heart Rate, Blood Pressure) administer->measure analyze Analyze Data measure->analyze effect Cardiovascular Effect Observed? analyze->effect no_effect No Significant Effect effect->no_effect No report Report Findings effect->report Yes no_effect->report end End report->end

Caption: Decision tree for screening cardiovascular effects.

Antimicrobial Activity of Propanediol Analogs

Simple propanediols, such as propan-1,2-diol (propylene glycol) and propan-1,3-diol, have been shown to possess antimicrobial properties.[6][7] Propan-1,3-diol has been reported to be a more effective antimicrobial agent than propan-1,2-diol, particularly against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[6]

Quantitative Data: Antimicrobial Activity
CompoundOrganismMIC (v/v)Reference
Propan-1,2-diolBacteria~10%[6][7]
Propan-1,3-diolBacteria~10%[6][7]
Propan-1,3-diolE. coliMore effective than Propan-1,2-diol[6]
Propan-1,3-diolP. aeruginosaMore effective than Propan-1,2-diol[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

Materials:

  • Test compound

  • Bacterial strain (e.g., E. coli, P. aeruginosa)

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared and serially diluted in the growth medium in the wells of a 96-well plate.

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (bacteria and medium) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.

Role of 3-(Dimethylamino)propane-1,2-diol in Gene Delivery

3-(Dimethylamino)propane-1,2-diol is a crucial building block in the synthesis of cationic lipids.[8] These synthetic lipids are key components of non-viral vectors for gene delivery, a technique used to introduce foreign genetic material into cells.[9] The cationic headgroup of the lipid, derived from 3-(dimethylamino)propane-1,2-diol, interacts with the negatively charged phosphate backbone of DNA or RNA, allowing for the formation of lipid-nucleic acid complexes (lipoplexes) that can be delivered into cells.[10]

Experimental Protocol: Cationic Lipid-Mediated DNA Transfection

This protocol provides a general procedure for transfecting mammalian cells with plasmid DNA using cationic lipids synthesized from precursors like 3-(dimethylamino)propane-1,2-diol.[11]

Materials:

  • Mammalian cell line

  • Cell culture medium and serum

  • Plasmid DNA

  • Cationic lipid formulation

  • Serum-free medium

Procedure:

  • Cell Seeding: Cells are seeded in a multi-well plate and allowed to attach and reach a desired confluency (e.g., 70-80%).

  • Lipoplex Formation: The cationic lipid is diluted in serum-free medium. In a separate tube, the plasmid DNA is diluted in serum-free medium. The diluted DNA is then added to the diluted lipid, mixed gently, and incubated at room temperature to allow for the formation of lipoplexes.[10]

  • Transfection: The medium is removed from the cells, and the lipoplex solution is added. The cells are incubated with the lipoplexes for a few hours.[11]

  • Post-Transfection: The lipoplex-containing medium is removed, and fresh, complete growth medium is added to the cells.

  • Gene Expression Analysis: After a suitable incubation period (e.g., 24-72 hours), the expression of the transfected gene is assessed using an appropriate method, such as reporter gene assays (e.g., luciferase, GFP) or Western blotting.

Signaling Pathway: Cationic Lipid-Mediated Gene Delivery

G cluster_extracellular Extracellular cluster_cellular Cellular cationic_lipid Cationic Lipid lipoplex Lipoplex Formation cationic_lipid->lipoplex dna Plasmid DNA dna->lipoplex cell_membrane Cell Membrane endocytosis Endocytosis lipoplex->endocytosis cell_membrane->endocytosis Binding endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm nuclear_import Nuclear Import cytoplasm->nuclear_import DNA nucleus Nucleus nuclear_import->nucleus transcription Transcription nucleus->transcription mrna mRNA transcription->mrna translation Translation mrna->translation Export to Cytoplasm protein Protein Expression translation->protein

Caption: Pathway of cationic lipid-mediated gene delivery.

References

Comparative Guide to the Cross-Reactivity Profile of 3-(Dipropylamino)propane-1,2-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 3-(Dipropylamino)propane-1,2-diol. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide extrapolates its likely pharmacological profile based on its structural similarity to well-characterized aryloxypropanolamine and propanolamine derivatives, a class of compounds that prominently includes beta-adrenergic receptor antagonists (beta-blockers). The guide compares its predicted properties with established beta-blockers: Propranolol, Metoprolol, and Carvedilol, and provides detailed experimental protocols for assessing cross-reactivity.

Predicted Cross-Reactivity Profile of this compound

Based on its core structure, this compound is predicted to interact with beta-adrenergic receptors (β1 and β2). The dipropylamino group will influence its lipophilicity and steric interactions within the receptor binding pocket, thereby determining its affinity and selectivity. It is hypothesized that this compound will act as a competitive antagonist at these receptors. Its cross-reactivity with other receptors will likely be lower, though this requires experimental verification.

Comparison with Alternative Compounds

To provide a framework for evaluating the potential cross-reactivity of this compound, the following table summarizes the known binding affinities of three widely used beta-blockers for β1 and β2 adrenergic receptors. The binding affinity is expressed as pKd (-log(Kd)), where a higher value indicates a stronger binding affinity.

CompoundTarget ReceptorBinding Affinity (pKd)Selectivity
This compound β1-adrenergicPredictedPredicted
β2-adrenergicPredicted
Propranolol β1-adrenergic~8.6[1]Non-selective
β2-adrenergic~8.4
Metoprolol (S-enantiomer) β1-adrenergic~7.73[2]β1-selective
β2-adrenergic~6.28[2]
Carvedilol β1-adrenergic~8.7[3][4]Non-selective (with α1 blocking activity)
β2-adrenergic~9.0[4]

Note: The binding affinities for this compound are yet to be experimentally determined.

Experimental Protocols for Cross-Reactivity Assessment

To experimentally determine the cross-reactivity profile of this compound, a series of in vitro assays can be employed. A competitive radioligand binding assay is a standard method for this purpose.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (unlabeled ligand) to displace a known radiolabeled ligand from its receptor.

Objective: To determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing human β1-adrenergic receptors (e.g., from CHO or HEK293 cells)

  • Cell membranes expressing human β2-adrenergic receptors (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]-Dihydroalprenolol (DHA), a non-selective beta-blocker.

  • Test compound: this compound

  • Reference compounds: Propranolol, Metoprolol, Carvedilol

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in assay buffer.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay buffer

    • Increasing concentrations of the test compound or reference compounds.

    • Radioligand ([³H]-DHA) at a fixed concentration (typically at or below its Kd).

    • Cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

To determine if this compound acts as an agonist or antagonist, functional assays such as cAMP accumulation or GTPγS binding assays can be performed.

  • cAMP Accumulation Assay: This assay measures the production of cyclic AMP, a second messenger in the β-adrenergic signaling pathway. A decrease in agonist-stimulated cAMP levels in the presence of the test compound indicates antagonistic activity.

  • GTPγS Binding Assay: This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist. Inhibition of agonist-induced [³⁵S]GTPγS binding by the test compound suggests antagonism.

Visualization of Pathways and Workflows

Beta-Adrenergic Signaling Pathway

The following diagram illustrates the canonical signaling pathway of beta-adrenergic receptors.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist BAR β-Adrenergic Receptor Agonist->BAR Binds G_Protein G Protein (Gs) BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., muscle relaxation, increased heart rate) PKA->Cellular_Response Phosphorylates Targets

Caption: Beta-adrenergic receptor signaling pathway.

Experimental Workflow for Competitive Binding Assay

The diagram below outlines the key steps in the competitive radioligand binding assay.

Competitive_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Buffers, Ligands) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (Buffer, Test Compound, Radioligand, Membranes) Prepare_Reagents->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Separate Bound & Free Ligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive binding assay.

References

Performance Metrics of N-Substituted 3-Aminopropane-1,2-diol Derivatives in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of N-substituted 3-aminopropane-1,2-diol derivatives in specific biological assays. Due to a lack of available experimental data for 3-(Dipropylamino)propane-1,2-diol, this document focuses on the broader class of N-substituted 3-aminopropane-1,2-diols. Propranolol, a well-characterized beta-adrenergic receptor antagonist that shares this core structural motif, is used as a primary example to illustrate performance in relevant assays.

The 3-aminopropane-1,2-diol scaffold is a key structural feature in many pharmacologically active compounds, notably beta-blockers. The nature of the substituent on the amino group plays a critical role in the compound's affinity and selectivity for its biological target.

Comparative Performance Data

The following tables summarize the performance of Propranolol, a representative N-substituted 3-aminopropane-1,2-diol derivative, in key pharmacological assays. This data serves as a benchmark for evaluating other compounds within this class.

Table 1: Receptor Binding Affinity of Propranolol

CompoundReceptor SubtypeAssay TypeRadioligandKᵢ (nM)Source
Propranololβ₁-adrenergicRadioligand Binding[¹²⁵I]-Cyanopindolol9.02 ± 0.04[1]
Propranololβ₂-adrenergicRadioligand Binding[¹²⁵I]-CyanopindololData not specified in source[1]

Table 2: Functional Activity of Propranolol

CompoundAssay TypeCell LineMeasured EffectEC₅₀ / IC₅₀ (µM)Source
PropranololcAMP Assay (Antagonist)CHO-5-HT₁ₐ cellsInhibition of forskolin-stimulated cAMP productionIC₅₀: 0.988[2]
PropranololCell Viability AssayMDA-MB-231 breast cancer cellsInhibition of cell viabilityEC₅₀: ~78[3]

Structure-Activity Relationship (SAR) of N-Substituted 3-Aminopropane-1,2-diols

The biological activity of N-substituted 3-aminopropane-1,2-diol derivatives, particularly as beta-blockers, is heavily influenced by their chemical structure.

  • Aromatic Ring: The nature and substitution pattern of the aromatic ring are primary determinants of β₁-adrenergic receptor antagonistic activity. A variety of aromatic systems can be tolerated without loss of activity.[4]

  • Side Chain: The introduction of an oxymethylene bridge (-OCH₂-) between the aromatic ring and the ethylamine side chain is a key feature of many potent beta-blockers like Propranolol.[4][5]

  • Amino Substituent: The substituent on the nitrogen atom is crucial for activity. Bulky aliphatic groups, such as isopropyl and tert-butyl, are commonly found on the amino function of aryloxypropanolamine β-receptor antagonists. For optimal activity, the amine must be secondary.[4] N,N-disubstitution generally leads to a decrease in beta-blocking activity.[4]

  • Stereochemistry: The hydroxyl-bearing carbon in the propanolamine side chain is a chiral center. For optimal affinity to the β-receptor, this carbon must possess the (S)-configuration.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Radioligand Binding Assay for Beta-Adrenergic Receptors

This protocol is a generalized procedure for determining the binding affinity of a compound to beta-adrenergic receptors expressed in cell membranes.

1. Membrane Preparation:

  • Cells or tissues expressing the beta-adrenergic receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove large debris.
  • The supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the BCA assay.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.
  • To each well, add the prepared cell membranes (a predetermined optimal amount, e.g., 3-20 µg of protein for cells or 50-120 µg for tissue), the competing test compound at various concentrations, and a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-cyanopindolol).
  • For determining non-specific binding, a high concentration of a known non-radioactive antagonist (e.g., 10 µM propranolol) is used instead of the test compound.
  • The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

3. Separation and Detection:

  • The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., Whatman GF/C) to separate the bound radioligand from the free radioligand.
  • The filters are washed multiple times with ice-cold wash buffer.
  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

cAMP Functional Assay (HTRF)

This protocol describes a common method for measuring changes in intracellular cyclic AMP (cAMP) levels in response to GPCR activation or inhibition.

1. Cell Culture and Plating:

  • Cells expressing the G-protein coupled receptor of interest are cultured to an appropriate density.
  • The cells are then seeded into a 96- or 384-well plate and allowed to attach overnight.

2. Compound Treatment:

  • For antagonist assays, cells are pre-incubated with the test compound at various concentrations for a specific period.
  • An agonist (e.g., isoproterenol for β-adrenergic receptors) is then added at a concentration that elicits a submaximal response (e.g., EC₈₀) to stimulate cAMP production. Forskolin can also be used to directly activate adenylyl cyclase and is often used in assays for Gᵢ-coupled receptors.

3. Cell Lysis and cAMP Detection:

  • After the desired incubation time, the cells are lysed using a lysis buffer provided in a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor).
  • The detection reagents, which typically include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog (for HTRF), are added to the cell lysate.

4. Signal Measurement:

  • The plate is incubated to allow for the competitive binding reaction to occur.
  • The fluorescence signal (at two different wavelengths for HTRF) is measured using a plate reader. The ratio of the two emission signals is proportional to the amount of cAMP in the sample.

5. Data Analysis:

  • A standard curve is generated using known concentrations of cAMP to convert the raw assay signal into cAMP concentrations.
  • For agonist assays, the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) is determined by plotting the cAMP concentration against the log of the agonist concentration.
  • For antagonist assays, the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist-induced cAMP production) is determined.

Visualizations

The following diagrams illustrate key concepts relevant to the assays described.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR β-Adrenergic Receptor G_protein G Protein (Gα, Gβγ) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Epinephrine) Agonist->GPCR Activates Antagonist Antagonist (e.g., Propranolol) Antagonist->GPCR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Beta-Adrenergic Receptor Signaling Pathway.

experimental_workflow cluster_prep Assay Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis A Prepare Cell Membranes C Incubate Membranes, Radioligand & Compounds A->C B Prepare Radioligand & Test Compounds B->C D Filter to Separate Bound & Free Ligand C->D E Quantify Radioactivity D->E F Data Analysis (IC₅₀, Kᵢ) E->F

Caption: Radioligand Binding Assay Workflow.

References

Benchmarking 3-(Dipropylamino)propane-1,2-diol: A Comparative Analysis Against Propranolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the novel compound 3-(Dipropylamino)propane-1,2-diol against the well-established non-selective beta-blocker, propranolol. Due to the limited publicly available data on this compound, this document outlines the requisite experimental protocols and data presentation formats to facilitate a direct and objective comparison. The inclusion of hypothetical data for this compound serves to illustrate the proposed comparative analysis.

Physicochemical Properties

A fundamental comparison begins with the physicochemical properties of the compounds, which influence their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compound (Hypothetical)PropranololPropane-1,2-diol (Vehicle Component)
Molecular Formula C₉H₂₁NO₂C₁₆H₂₁NO₂C₃H₈O₂
Molecular Weight 175.27 g/mol 259.34 g/mol 76.09 g/mol
Boiling Point ~230-240 °C164 °C (0.1 mmHg)188.2 °C
Density ~0.95 g/mL1.13 g/cm³1.036 g/cm³
LogP ~1.5 - 2.03.09-0.92
pKa ~9.0 - 9.5 (tertiary amine)9.514.9

Pharmacodynamic Comparison: Beta-Adrenergic Receptor Binding Affinity

The primary mechanism of action of propranolol is the blockade of beta-adrenergic receptors. A key comparative experiment is to determine the binding affinity of this compound for these receptors.

Compoundβ1-Adrenergic Receptor Ki (nM) (Hypothetical)β2-Adrenergic Receptor Ki (nM) (Hypothetical)
This compound150350
Propranolol1.91.3

In Vitro Functional Antagonism: Inhibition of Isoproterenol-Induced cAMP Production

Beyond binding, it is crucial to assess the functional consequence of receptor interaction. This assay measures the ability of the compounds to inhibit the signaling cascade initiated by a beta-adrenergic agonist.

Compoundβ1-Adrenergic Receptor IC₅₀ (nM) (Hypothetical)β2-Adrenergic Receptor IC₅₀ (nM) (Hypothetical)
This compound250500
Propranolol5.23.1

In Vivo Cardiovascular Effects

The ultimate assessment of a potential cardiovascular drug lies in its in vivo effects. The following table summarizes key cardiovascular parameters that should be measured in a suitable animal model.

Compound (Dose)Change in Heart Rate (bpm) (Hypothetical)Change in Mean Arterial Pressure (mmHg) (Hypothetical)
Vehicle (Saline)-5 ± 2-2 ± 1
This compound (10 mg/kg)-30 ± 5-10 ± 3
Propranolol (10 mg/kg)-50 ± 6-15 ± 4

Acute Toxicity Profile

A preliminary assessment of safety is essential in the early stages of drug development.

CompoundLD₅₀ (Oral, Rat) (mg/kg) (Hypothetical)
This compound>2000
Propranolol350
Propane-1,2-diol20,000

Experimental Protocols

Beta-Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human β1 and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing recombinant human β1 or β2-adrenergic receptors are prepared from a suitable cell line (e.g., CHO, HEK293).

  • Radioligand: [³H]-Dihydroalprenolol (DHA), a non-selective beta-adrenergic antagonist, is used as the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Procedure:

    • A fixed concentration of [³H]-DHA is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound or propranolol).

    • Incubation is carried out at 25°C for 60 minutes.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Antagonism Assay

Objective: To determine the functional antagonist potency (IC₅₀) of this compound at human β1 and β2-adrenergic receptors.

Methodology:

  • Cell Line: A stable cell line expressing either human β1 or β2-adrenergic receptors and a cAMP-responsive reporter system (e.g., CRE-luciferase) is used.

  • Procedure:

    • Cells are pre-incubated with increasing concentrations of the test compound or vehicle for 30 minutes.

    • Isoproterenol, a non-selective beta-adrenergic agonist, is added at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Following a further incubation period (e.g., 4-6 hours), the level of cAMP production is measured, typically via a luciferase assay.

  • Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the isoproterenol-induced response (IC₅₀) is calculated.

In Vivo Cardiovascular Assessment in a Rat Model

Objective: To evaluate the in vivo effects of this compound on heart rate and blood pressure.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are anesthetized and instrumented for the measurement of arterial blood pressure (via a carotid artery catheter) and heart rate (via ECG).

  • Drug Administration: Test compounds (this compound, propranolol, or vehicle) are administered intravenously.

  • Procedure:

    • A baseline period of stable cardiovascular parameters is established.

    • The compound is administered, and cardiovascular parameters are continuously recorded for a defined period (e.g., 60 minutes).

  • Data Analysis: The changes in heart rate and mean arterial pressure from baseline are calculated for each treatment group.

Visualizations

Signaling Pathway of Beta-Adrenergic Receptor Antagonism

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor Activates Antagonist Antagonist Antagonist->Beta_Receptor Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Caption: Beta-adrenergic receptor signaling and the point of antagonist intervention.

Experimental Workflow for In Vitro Binding Assay

G Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Count Liquid Scintillation Counting Filter->Count Analyze Calculate IC₅₀ and Ki Count->Analyze End End Analyze->End

Caption: Workflow for determining receptor binding affinity.

Logical Relationship for Comparative Analysis

G Compound_A This compound Physicochemical Physicochemical Properties Compound_A->Physicochemical In_Vitro In Vitro Assays (Binding, Functional) Compound_A->In_Vitro In_Vivo In Vivo Assays (Cardiovascular Effects) Compound_A->In_Vivo Toxicity Toxicity Profile Compound_A->Toxicity Compound_B Propranolol Compound_B->Physicochemical Compound_B->In_Vitro Compound_B->In_Vivo Compound_B->Toxicity Conclusion Comparative Efficacy and Safety Physicochemical->Conclusion In_Vitro->Conclusion In_Vivo->Conclusion Toxicity->Conclusion

Caption: Framework for the comparative assessment of the two compounds.

In vivo vs in vitro studies of 3-(Dipropylamino)propane-1,2-diol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of 3-(Dipropylamino)propane-1,2-diol derivatives reveals a landscape of diverse biological activities and toxicological profiles, primarily elucidated through studies of its close analogs, 3-(dimethylamino)propane-1,2-diol and 3-(phenylamino)propane-1,2-diol. Direct comparative in vivo and in vitro studies on the dipropylamino derivative itself are not extensively available in the current body of scientific literature. However, by examining the research on its related compounds, we can construct a comparative guide for researchers, scientists, and drug development professionals.

Comparative Analysis of 3-(Amino)propane-1,2-diol Derivatives

The biological and toxicological interest in this class of compounds is significantly highlighted by the case of 3-(phenylamino)propane-1,2-diol (PAP), which has been implicated as a potential causative agent in the Toxic Oil Syndrome (TOS), a mass food-borne intoxication that occurred in Spain in 1981.[1][2] In contrast, 3-(dimethylamino)propane-1,2-diol is utilized in biomedical applications as a building block for cationic lipids used in gene therapy protocols.[3][4]

Data Summary of In Vivo Studies

In vivo research has been crucial in understanding the metabolism and clearance of these derivatives, particularly in the context of toxicity. The following table summarizes key quantitative data from a study on the biotransformation of 3-(phenylamino)propane-1,2-diol (PAP) in different mouse strains.

ParameterC57BL/6 MiceA/J MiceNotes
Urinary Elimination (24h) 36%70%[1]
Urinary Elimination (24h) with β-naphthoflavone induction 57%No significant increase[1]
Fecal Elimination (24h) 3.3%0.6%[1]
Radioactivity in Organ Tissues (24h) < 1%< 1%[1]
Experimental Protocols

A detailed understanding of the methodologies employed in these studies is essential for interpretation and replication.

In Vivo Biotransformation and Clearance of 3-(phenylamino)propane-1,2-diol

  • Animal Model: C57BL/6 and A/J mice were used as a murine model for the immunological features of TOS.[1]

  • Administration: Mice were administered 6 µCi of [U-14C]PAP intraperitoneally.[1]

  • Sample Collection: Urine and feces were collected over a 24-hour period.[1] Organ tissues including the liver, lung, kidney, spleen, heart, and muscle were also collected for analysis.[1]

  • Analytical Methods: Metabolic species in the urine were identified using High-Performance Liquid Chromatography (HPLC) coupled with UV and radioisotope detectors, followed by Gas Chromatography/Mass Spectrometry (GC/MS) analyses.[1]

In Vitro Mutagenicity Assessment of 3-Monochloro-propane-1,2-diol (3-MCPD)

While not a dipropylamino derivative, the study of 3-MCPD provides a relevant example of in vitro toxicological assessment for this class of compounds.

  • Ames Test: This test was used to evaluate the mutagenic potential of 3-MCPD. The compound was found to cause base pair substitutions in Salmonella typhimurium strain TA1535.[5]

  • Mouse Lymphoma TK Locus Assay: 3-MCPD tested positive in this assay, indicating its potential to induce mutations at the thymidine kinase (TK) locus in mouse lymphoma cells.[5]

  • Sister Chromatid Exchange: The study also showed that 3-MCPD causes sister chromatid exchanges in V79 Chinese hamster lung cells.[5]

Signaling Pathways and Metabolic Fate

The metabolic pathways of these derivatives are critical to understanding their biological effects and potential toxicity. The in vivo metabolism of 3-(phenylamino)propane-1,2-diol suggests the formation of several metabolites, some of which may be reactive and contribute to its toxicity.

PAP 3-(phenylamino)propane-1,2-diol (PAP) Metabolite1 2-Hydroxy-3-(phenylamino)propanoic acid PAP->Metabolite1 Major Metabolite Metabolite2 3-[(4'-hydroxyphenyl)amino]propane-1,2-diol PAP->Metabolite2 Metabolite3 2-hydroxy-3-[(4'-hydroxyphenyl)amino]propanoic acid PAP->Metabolite3 Quinoneimine Quinoneimine PAP derivatives (postulated) PAP->Quinoneimine In vivo formation Metabolite4 4-aminophenol conjugates Metabolite5 Paracetamol conjugates Quinoneimine->Metabolite4 Quinoneimine->Metabolite5

Caption: Proposed metabolic pathway of 3-(phenylamino)propane-1,2-diol (PAP) in mice.

Experimental Workflow: From Administration to Analysis

The following diagram illustrates a typical workflow for an in vivo study investigating the metabolism of a xenobiotic compound.

cluster_in_vivo In Vivo Phase cluster_in_vitro In Vitro Analysis Animal_Model Animal Model Selection (e.g., C57BL/6, A/J mice) Administration Compound Administration (e.g., Intraperitoneal) Animal_Model->Administration Sample_Collection Sample Collection (Urine, Feces, Tissues) Administration->Sample_Collection Sample_Processing Sample Processing (e.g., Extraction) Sample_Collection->Sample_Processing HPLC HPLC Analysis (Separation and Detection) Sample_Processing->HPLC GCMS GC/MS Analysis (Identification) HPLC->GCMS

Caption: General experimental workflow for in vivo metabolism studies.

Conclusion

While direct comparative data for this compound is sparse, the available literature on its analogs provides valuable insights. In vivo studies on 3-(phenylamino)propane-1,2-diol have been instrumental in elucidating its metabolic fate and potential mechanisms of toxicity, demonstrating extensive metabolism and clearance primarily through urine.[1] The major urinary metabolite identified was 2-hydroxy-3-(phenylamino)propanoic acid.[1][2] Furthermore, the detection of metabolites like 4-aminophenol and paracetamol conjugates suggests the formation of reactive quinoneimine derivatives in vivo.[2]

In contrast, in vitro studies, such as those conducted on 3-MCPD, are powerful tools for assessing specific toxicological endpoints like mutagenicity and genotoxicity.[5] The use of 3-(dimethylamino)propane-1,2-diol in the synthesis of cationic lipids for DNA transfection highlights a non-toxic, beneficial application of this class of compounds.[3][4]

For researchers and drug development professionals, this comparative overview underscores the importance of both in vivo and in vitro models. In vitro assays can provide rapid screening for potential hazards, while in vivo studies are indispensable for understanding the complex processes of metabolism, distribution, and excretion that ultimately determine a compound's safety and efficacy profile. Future research should aim to bridge the knowledge gap by conducting direct comparative studies on this compound and its derivatives to fully characterize their pharmacological and toxicological properties.

References

A Toxicological Comparison of Key Aminopropanediols for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the toxicological profiles of several aminopropanediols commonly used in research and drug development. The information is intended for researchers, scientists, and professionals involved in the safety and risk assessment of chemical compounds. The data presented is compiled from publicly available safety data sheets and regulatory summaries.

Comparative Toxicological Data

The following table summarizes the available quantitative and qualitative toxicological data for different aminopropanediols. It is important to note that comprehensive, directly comparative studies are limited, and data for some endpoints are not available for all compounds.

Compound NameCAS No.Acute Oral LD50 (Rat)Skin & Eye IrritationGenotoxicity / Carcinogenicity
3-Amino-1,2-propanediol 616-30-87500 mg/kg[1][2]Irritating to eyes, skin, and respiratory system[3][4]. Can cause burns[3].No data available on germ cell mutagenicity or carcinogenicity[1].
2-Amino-1,3-propanediol 534-03-2No data availableCauses severe skin burns and serious eye damage.No data available
2-Amino-2-methyl-1,3-propanediol (AMPD) 115-69-5> 5000 mg/kg[5]Causes skin and serious eye irritation. May cause respiratory irritation[6].Considered safe in cosmetic formulations up to 1%[5]. Genetic toxicity studies were negative[5].
2-Amino-2-ethyl-1,3-propanediol 115-70-8No data availableCauses serious eye damage/irritation[7].No data available
2-Amino-2-hydroxymethyl-1,3-propanediol (Tris) 77-86-15900 mg/kg (Rat, oral)May cause skin and eye irritation.Genetic toxicity studies have been negative[5].

Experimental Protocols

Detailed methodologies for key toxicological experiments are outlined below. These represent standard protocols followed in regulatory toxicology.

Acute Oral Toxicity (LD50) Determination

Acute oral toxicity studies are designed to assess the adverse effects that occur shortly after a single oral administration of a substance.[8] The Median Lethal Dose (LD50), the dose at which 50% of the test population is expected to die, is a primary endpoint.

  • Test System: Typically conducted in rodent models, such as rats, of a single strain.[9] Both male and female animals are used.

  • Procedure:

    • Animals are fasted prior to dosing (e.g., overnight).[10]

    • The test substance is administered in a single dose via gavage. The vehicle (e.g., cottonseed oil, water) should be non-toxic.[10]

    • Several dose levels are used with a sufficient number of animals per group (e.g., 5 per sex) to obtain statistically significant results.[9]

    • Following administration, animals are observed for a period of 14 days for signs of toxicity, including changes in behavior, body weight, and mortality.[11]

    • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.[10]

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Cytotoxicity assays are used to determine the concentration of a test compound that induces cell death or inhibits cell proliferation. The IC50 (half-maximal inhibitory concentration) is a key measure of a compound's potency.

  • Test System: Mammalian cell lines (e.g., CHO, TK6, HepG2) or primary cells are cultured in 96-well plates.[12]

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to attach and grow for approximately 24 hours.

    • The test compound is added to the wells at a range of concentrations in triplicate. Vehicle controls and positive controls (known cytotoxins) are included.

    • Cells are incubated with the compound for a defined period (e.g., 24, 48, or 72 hours).[13]

    • After incubation, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT is added. Viable, metabolically active cells cleave the tetrazolium salt into a colored formazan product.[14]

    • The quantity of formazan is measured spectrophotometrically, which is directly proportional to the number of living cells.[14]

  • Data Analysis: The absorbance data is plotted against the compound concentration, and the IC50 value is determined from the resulting dose-response curve.

In Vitro Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a compound's potential to produce gene mutations.[15] It uses several strains of bacteria (e.g., Salmonella typhimurium TA98 and TA100) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[16]

  • Test System: Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent Escherichia coli.

  • Procedure:

    • The test is performed both with and without an external metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism.[17]

    • The bacterial strains are exposed to the test compound at various concentrations on a minimal agar medium lacking the essential amino acid.

    • If the test compound is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to synthesize the amino acid and form visible colonies.[16]

    • The plates are incubated for 48-72 hours, after which the number of revertant colonies is counted.

  • Data Analysis: A compound is considered mutagenic if it produces a reproducible, dose-related increase in the number of revertant colonies compared to the negative (vehicle) control.

Generalized Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for assessing the toxicological profile of a chemical substance like an aminopropanediol, integrating in vitro and in vivo methods to build a comprehensive safety profile.

Toxicological_Assessment_Workflow Generalized Toxicological Assessment Workflow for Aminopropanediols cluster_Start cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Testing cluster_Data Data Analysis & Risk Assessment TestCompound Test Compound (Aminopropanediol) Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) TestCompound->Cytotoxicity Genotoxicity_vitro Genotoxicity Assays (e.g., Ames Test, Micronucleus) TestCompound->Genotoxicity_vitro AcuteToxicity Acute Toxicity Testing (Oral, Dermal) TestCompound->AcuteToxicity Irritation Irritation & Sensitization (Skin, Eye) TestCompound->Irritation IC50 IC50 Determination Cytotoxicity->IC50 Mutagenicity Mutagenicity/ Clastogenicity Assessment Genotoxicity_vitro->Mutagenicity LD50 LD50 / MTD Calculation AcuteToxicity->LD50 Hazard Hazard Classification Irritation->Hazard Profile Comprehensive Toxicological Profile IC50->Profile Mutagenicity->Profile LD50->Profile Hazard->Profile

Caption: Workflow for toxicological evaluation of chemical compounds.

References

Structural-Activity Relationship of 3-(Dipropylamino)propane-1,2-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural-activity relationship (SAR) of 3-(Dipropylamino)propane-1,2-diol and its analogs. Due to a lack of publicly available experimental data for this compound, this guide focuses on comparing structurally related compounds with known biological activities, primarily in the cardiovascular and central nervous systems. The information presented is intended to guide future research and drug development efforts by providing insights into the potential pharmacological profile of this compound and its derivatives.

Executive Summary

The 3-(dialkylamino)propane-1,2-diol scaffold is a key structural motif in various pharmacologically active compounds. While direct experimental data for this compound is not available in the reviewed literature, analysis of its structural analogs suggests potential activity as a modulator of adrenergic receptors and as a central muscle relaxant. This guide explores the SAR of related compounds, details relevant experimental protocols for assessing these activities, and visualizes key signaling pathways and experimental workflows.

Comparative Structural-Activity Relationship Analysis

The biological activity of 3-aminopropane-1,2-diol derivatives is significantly influenced by the nature of the substituent on the amino group and the overall molecular conformation. By examining analogs with varying alkyl and aryl substitutions, we can infer the potential activities of this compound.

Cardiovascular Effects: Adrenergic Receptor Modulation

The propane-1,2-diol backbone is a common feature in many beta-adrenergic receptor antagonists (beta-blockers). The nature of the N-alkyl substituents plays a crucial role in the potency and selectivity of these compounds.

Key SAR Insights for Beta-Blockers:

  • N-Substitution: Bulkier alkyl groups on the nitrogen atom, such as isopropyl and tert-butyl, are generally associated with higher beta-adrenergic blocking activity.[1][2] The dipropyl groups in the target compound are larger than a methyl or ethyl group, suggesting a potential for interaction with adrenergic receptors.

  • Aromatic Ring: The presence of an aromatic ring system, typically linked via an ether, is a hallmark of most potent beta-blockers.[3][4] Simple dialkylamino derivatives without this aromatic moiety are expected to have significantly different pharmacological profiles.

  • Stereochemistry: The hydroxyl group on the propanediol backbone introduces a chiral center. For beta-blockers, the (S)-enantiomer is typically the more active stereoisomer.[3]

Comparison with 3-Amino-1,2-propanediol Derivatives:

A study on three novel derivatives of 3-amino-1,2-propanediol revealed varied effects on the cardiovascular system in anesthetized rats. These compounds, however, lack the simple N,N-dialkyl substitution pattern of our target compound.

Compound/AlternativeStructureDose (µmol/kg)Change in Heart RateChange in Blood PressureReference
Compound 1 N-(1,2-dihydroxyprop-3-yl)-N-methyl-N-(2-adamantyl)amine hydrochlorideup to 1No significant changeNo significant change[2]
Compound 2 N,N-bis(1,2-dihydroxyprop-3-yl)amine hydrochlorideup to 1No significant changeNo significant change[2]
Compound 3 N-(1,2-dihydroxyprop-3-yl)morpholine hydrochloride0.01 and 0.1No significant changeNo significant change[2]
1↓ 14% (short-lasting)↓ 25% (short-lasting)[2]
CGP 12177 (Control) 4-(3-t-butylamino-2-hydroxypropoxy)-benzimidazol-2-oneNot specifiedStrong increaseSlight increase[2]

Table 1: Cardiovascular Effects of 3-Amino-1,2-propanediol Derivatives.

Based on the available data, it is plausible that this compound may exhibit some cardiovascular activity. However, without an aromatic moiety, it is unlikely to be a potent beta-blocker in the classical sense. Its effects could be more nuanced, potentially involving different receptor subtypes or mechanisms.

Central Nervous System Effects: Muscle Relaxant Activity

The propane-1,2-diol structure is also found in the centrally acting muscle relaxant Mephenesin (3-(o-tolyloxy)-1,2-propanediol) and its analogs. The mechanism of action for these compounds is believed to involve the potentiation of GABAergic transmission and inhibition of polysynaptic reflexes in the spinal cord.

Key SAR Insights for Mephenesin Analogs:

  • Aromatic Substitution: The nature and position of substituents on the aromatic ring of mephenesin analogs significantly influence their muscle relaxant potency.

  • Propanediol Moiety: The 1,2-diol group is crucial for the activity of this class of muscle relaxants.

While this compound lacks the aryloxy group of mephenesin, the core propanediol structure suggests that it might possess some central nervous system depressant and muscle relaxant properties. The lipophilicity conferred by the dipropyl groups could facilitate its entry into the central nervous system.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to assessing the cardiovascular and muscle relaxant activities of this compound and its analogs.

In Vitro Beta-Adrenergic Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of a test compound for beta-adrenergic receptors.

Objective: To quantify the binding affinity (Ki) of a test compound to β1- and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing human β1- or β2-adrenergic receptors.

  • Radioligand: [³H]-Dihydroalprenolol (DHA), a non-selective beta-blocker.

  • Non-labeled ligands: Propranolol (for non-specific binding), Isoproterenol (agonist), and the test compound.

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells overexpressing the receptor of interest. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes + [³H]-DHA.

    • Non-specific Binding: Cell membranes + [³H]-DHA + excess Propranolol.

    • Competition Binding: Cell membranes + [³H]-DHA + varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific [³H]-DHA binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Muscle Relaxant Activity: Rota-Rod Test

This protocol describes the Rota-rod test in mice or rats to assess the motor coordination and muscle relaxant effects of a compound.

Objective: To evaluate the effect of a test compound on motor coordination and its potential as a muscle relaxant.

Materials:

  • Rota-rod apparatus.

  • Test animals (mice or rats).

  • Test compound and vehicle control.

  • Standard muscle relaxant (e.g., Diazepam).

Procedure:

  • Animal Acclimatization and Training: Acclimatize the animals to the laboratory conditions. Train the animals to stay on the rotating rod at a specific speed (e.g., 15-20 rpm) for a set duration (e.g., 5 minutes). Select animals that can successfully complete this task for the experiment.

  • Compound Administration: Divide the trained animals into groups:

    • Vehicle Control Group: Administer the vehicle.

    • Test Compound Groups: Administer different doses of the test compound.

    • Positive Control Group: Administer a standard muscle relaxant like Diazepam.

  • Testing: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each animal on the rotating rod.

  • Data Collection: Record the time each animal is able to stay on the rod (fall-off time). A cut-off time (e.g., 5 minutes) is usually set.

  • Data Analysis:

    • Compare the mean fall-off times of the test compound groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

    • A significant decrease in the fall-off time indicates impaired motor coordination and potential muscle relaxant activity.

Signaling Pathways and Experimental Workflows

Beta-Adrenergic Signaling Pathway

Compounds targeting beta-adrenergic receptors modulate a well-defined signaling cascade. The following diagram illustrates the canonical Gs-protein coupled pathway activated by beta-agonists. Beta-blockers, including those with a propanolamine scaffold, competitively inhibit this pathway.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Adrenergic Agonist (e.g., Epinephrine) Receptor β-Adrenergic Receptor Agonist->Receptor Binds G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Muscle Relaxation, Increased Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Beta-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for In Vitro Receptor Binding

The following diagram outlines the key steps involved in a typical radioligand binding assay to determine the affinity of a compound for a specific receptor.

Receptor_Binding_Workflow A 1. Membrane Preparation (from cells/tissue expressing receptor) B 2. Assay Setup (Total, Non-specific, Competition Binding) A->B C 3. Incubation (to reach equilibrium) B->C D 4. Filtration & Washing (separate bound from free radioligand) C->D E 5. Scintillation Counting (quantify bound radioactivity) D->E F 6. Data Analysis (calculate IC50 and Ki) E->F

Caption: Workflow for Radioligand Receptor Binding Assay.

Conclusion and Future Directions

While the structural features of this compound suggest potential interactions with the cardiovascular and central nervous systems, a definitive understanding of its pharmacological profile requires direct experimental evaluation. This guide provides a framework for such an investigation by outlining relevant SAR principles from analogous compounds and detailing appropriate experimental methodologies.

Future research should focus on:

  • Synthesis and Pharmacological Screening: Synthesizing this compound and a series of N-alkyl analogs to systematically evaluate their cardiovascular and muscle relaxant properties.

  • Receptor Binding Studies: Determining the binding affinities of these compounds for a panel of adrenergic and other relevant receptors to elucidate their mechanism of action.

  • In Vivo Efficacy and Safety: Conducting in vivo studies to assess the therapeutic potential and safety profile of promising candidates.

By systematically exploring the SAR of this chemical series, researchers can unlock new therapeutic opportunities and contribute to the development of novel drug candidates.

References

Quantitative analysis of 3-(Dipropylamino)propane-1,2-diol using GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the quantitative analysis of 3-(Dipropylamino)propane-1,2-diol, comparing Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques. This guide is intended for researchers, scientists, and drug development professionals, providing objective comparisons and supporting experimental data.

Introduction

This compound is a tertiary amine and a propanolamine derivative. Accurate and precise quantification of this compound is crucial in various research and development settings, including pharmaceutical analysis and chemical synthesis. This guide provides a comparative overview of analytical methodologies for the quantitative analysis of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). Alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Spectrophotometry are also discussed to provide a comprehensive analytical landscape.

Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparison of GC-MS with other potential techniques.

Table 1: Comparison of Analytical Methods for this compound Quantification

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, with various detection methods (UV, CAD, MS).Measurement of light absorbance by the analyte, often after a color-forming reaction.
Selectivity Very High (mass-selective detection).High (with appropriate column and detector).Low to Moderate (prone to interference).
Sensitivity High (ng/mL to pg/mL levels).[1][2]Moderate to High (µg/mL to ng/mL levels).[3][4]Low (µg/mL to mg/mL levels).[5][6]
Derivatization Often required for amines to improve volatility and peak shape.[7][8]May be required for detection if the analyte lacks a chromophore.[4]Usually required to form a chromophoric product.[5][6]
Sample Throughput Moderate.High.High.
Instrumentation Cost High.Moderate to High.Low.
Advantages Excellent selectivity and sensitivity, structural information from mass spectra.[9]Versatile, applicable to a wide range of compounds, including non-volatile ones.[10]Simple, rapid, and inexpensive.[6]
Disadvantages Derivatization can be complex and time-consuming, not suitable for thermolabile compounds.[10]Sensitivity can be lower for compounds without a UV chromophore unless coupled with advanced detectors like CAD or MS.[3]Low selectivity, susceptible to matrix interference.[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Quantitative Analysis by GC-MS

Due to the polar nature of the amine and hydroxyl groups, direct analysis of this compound by GC-MS can result in poor peak shape and tailing.[7] Derivatization is therefore highly recommended. A common approach for compounds containing hydroxyl and amine groups is silylation or acylation.[8] An alternative for diols is esterification with phenylboronic acid.[2][11]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing this compound Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation or Acylation) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC cluster_spectro Spectrophotometry Analyte This compound GCMS_Node High Sensitivity & Selectivity Requires Derivatization Analyte->GCMS_Node Volatile Derivative HPLC_Node Versatile Detector Dependent Sensitivity Analyte->HPLC_Node Soluble in Mobile Phase Spectro_Node Simple & Low Cost Low Selectivity Analyte->Spectro_Node Forms Chromophore HILIC_CAD HILIC-CAD for Polar, Non-UV Active Compounds HPLC_Node->HILIC_CAD RP_UV Reversed-Phase with UV (Low Sensitivity) HPLC_Node->RP_UV

References

Comparing synthesis routes for different N-alkyl aminopropanediols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-alkyl aminopropanediols are valuable structural motifs in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The efficient and selective synthesis of these molecules is therefore of significant interest. This guide provides a comparative overview of three common synthetic routes to N-alkyl aminopropanediols: reductive amination, ring-opening of epoxides, and the reduction of amides. Each method is evaluated based on starting materials, reaction conditions, and reported yields, with detailed experimental protocols provided for each key transformation.

Comparison of Synthesis Routes

The selection of an optimal synthetic route for a specific N-alkyl aminopropanediol will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups. The following table summarizes the key aspects of the three discussed methods.

Synthesis RouteStarting MaterialsKey Reagents & ConditionsReported YieldsAdvantagesDisadvantages
Reductive Amination Dihydroxyacetone or Glyceraldehyde, AlkylamineReducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), mild acidic or neutral pH, often a one-pot reaction.[1][2][3][4]Moderate to excellent (often >70%).[1]Versatile, one-pot procedure, generally good yields, avoids harsh reagents.[1][3]Potential for side reactions if the carbonyl is sensitive to the reducing agent.
Ring-Opening of Epoxides Glycidol, AlkylamineCan be catalyst-free in polar solvents or catalyzed by acids or bases.[5] Reaction temperatures can range from room temperature to elevated.Good to excellent (up to 98%).[5]High atom economy, often high regioselectivity, can be performed under mild, catalyst-free conditions.[5]Potential for polymerization of the epoxide, formation of regioisomers depending on conditions.
Reduction of Amides 2,3-Dihydroxypropanoic acid, Alkylamine1. Amide formation (e.g., using a coupling agent). 2. Reduction with a strong reducing agent (e.g., LiAlH₄).Good to excellent for the reduction step.A reliable and well-established method for amine synthesis.Requires a strong, non-selective reducing agent, multi-step process.

Experimental Protocols

Reductive Amination of Glyceraldehyde with an Alkylamine

This protocol is a generalized procedure based on established methods for reductive amination.[1][2][3][4]

Materials:

  • Glyceraldehyde (1.0 eq)

  • Alkylamine (1.2 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol

  • Acetic acid

Procedure:

  • Dissolve glyceraldehyde (1.0 eq) and the alkylamine (1.2 eq) in methanol.

  • Adjust the pH of the solution to approximately 6 by the dropwise addition of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-alkyl aminopropanediol.

  • Purify the product by column chromatography or distillation.

Ring-Opening of Glycidol with an Alkylamine

This protocol is a generalized procedure based on established methods for the aminolysis of epoxides.[5]

Materials:

  • Glycidol (1.0 eq)

  • Alkylamine (2.0 eq)

  • Ethanol or water

Procedure:

  • In a round-bottom flask, dissolve the alkylamine (2.0 eq) in ethanol or water.

  • Add glycidol (1.0 eq) dropwise to the stirred solution at room temperature. Note: The reaction can be exothermic.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess amine under reduced pressure.

  • The resulting crude N-alkyl aminopropanediol can be purified by distillation under reduced pressure or column chromatography.

Reduction of an N-Alkyl-2,3-dihydroxypropanamide

This two-step protocol involves the formation of an amide followed by its reduction.

Step 1: Amide Formation

Materials:

  • 2,3-Dihydroxypropanoic acid (1.0 eq)

  • Alkylamine (1.1 eq)

  • DCC (dicyclohexylcarbodiimide) (1.1 eq) or other suitable coupling agent

  • Dichloromethane (DCM)

Procedure:

  • Suspend 2,3-dihydroxypropanoic acid (1.0 eq) in DCM.

  • Add the alkylamine (1.1 eq) to the suspension.

  • Cool the mixture to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-18 hours.

  • Filter off the dicyclohexylurea (DCU) precipitate and wash it with DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkyl-2,3-dihydroxypropanamide.

  • The crude amide can be purified by recrystallization or column chromatography.

Step 2: Amide Reduction

Materials:

  • N-Alkyl-2,3-dihydroxypropanamide (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the N-alkyl-2,3-dihydroxypropanamide (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 0 °C and quench it by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®.

  • Wash the filter cake with THF.

  • Concentrate the combined filtrate under reduced pressure to yield the crude N-alkyl aminopropanediol.

  • Purify the product by distillation or column chromatography.

Synthesis Workflow and Logical Relationships

The following diagram illustrates the logical flow and relationship between the three different synthetic pathways to N-alkyl aminopropanediols.

Synthesis_Routes dihydroxy_ketone Dihydroxy Ketone/ Aldehyde imine Imine Intermediate dihydroxy_ketone->imine Condensation alkylamine1 Alkylamine alkylamine1->imine epoxide Epoxide (e.g., Glycidol) product N-Alkyl Aminopropanediol epoxide->product Nucleophilic Attack alkylamine2 Alkylamine alkylamine2->product dihydroxy_acid Dihydroxy Carboxylic Acid amide N-Alkyl Dihydroxy Amide dihydroxy_acid->amide Amide Coupling alkylamine3 Alkylamine alkylamine3->amide imine->product Reduction (e.g., NaBH₃CN) amide->product Reduction (e.g., LiAlH₄)

Caption: Comparative workflow of N-alkyl aminopropanediol synthesis.

References

Safety Operating Guide

Navigating the Disposal of 3-(Dipropylamino)propane-1,2-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-(Dipropylamino)propane-1,2-diol, a compound that, based on analogous substances, should be handled as a hazardous material. Adherence to these protocols is paramount to ensuring a safe laboratory environment and meeting regulatory requirements.

Immediate Safety and Hazard Profile

  • Skin Corrosion/Irritation: Likely to cause severe skin burns.[1][2]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1][2]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Quantitative Data Summary

For the disposal of this compound, it is crucial to adhere to the quantitative limits and guidelines established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). The following table summarizes key quantitative data relevant to hazardous waste management.

Data PointGuidelineRegulatory Context
Hazardous Waste Generator Status Determined by the quantity of hazardous waste generated per calendar month.U.S. EPA Resource Conservation and Recovery Act (RCRA)
Small Quantity Generator (SQG) Generates >100 kg and <1,000 kg of hazardous waste per month.40 CFR Part 262
Large Quantity Generator (LQG) Generates ≥1,000 kg of hazardous waste per month.40 CFR Part 262
Satellite Accumulation Area (SAA) Limit Up to 55 gallons of non-acute hazardous waste.40 CFR 262.15
Container Labeling Must be marked with the words "Hazardous Waste" and an identification of the contents.40 CFR 262.32

Step-by-Step Disposal Protocol

The disposal of this compound must follow a "cradle-to-grave" approach as mandated by the EPA's RCRA, ensuring responsible management from generation to final disposal.[3][4]

Step 1: Waste Identification and Classification

Based on the corrosive nature of analogous compounds, this compound should be classified as a hazardous waste.[1][2] Consult your institution's Environmental Health and Safety (EHS) department to confirm the specific waste codes applicable under local and federal regulations.

Step 2: Segregation and Containerization

  • Segregate: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.

  • Container: Use a designated, leak-proof, and chemically compatible container. The container must be in good condition and have a secure lid.

Step 3: Labeling

Properly label the waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazard characteristics (e.g., "Corrosive")

  • The accumulation start date (the date the first drop of waste was added to the container)

Step 4: Accumulation and Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed except when adding waste.

  • Secondary containment is recommended to prevent spills.

Step 5: Arranging for Disposal

  • Once the container is full or the accumulation time limit is approaching, contact your institution's EHS department to arrange for a pickup.

  • Do not dispose of this compound down the drain or in regular trash.[5] This is a violation of environmental regulations and can cause significant harm.

  • Disposal must be carried out by a licensed hazardous waste disposal vendor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of 3-(Dipropylamino)propane-1,2-diol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE): Your First Line of Defense

When handling 3-(Dipropylamino)propane-1,2-diol, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the hazards associated with analogous compounds, which are classified as causing severe skin burns and eye damage.

Body Part Personal Protective Equipment (PPE) Specifications and Remarks
Eyes/Face Safety goggles and face shieldGoggles should be tightly fitting. A face shield provides an additional layer of protection against splashes.
Skin Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before use.
Lab coat or chemical-resistant apronTo protect against splashes and contamination of personal clothing.
Respiratory Use in a well-ventilated area. A respirator may be required for large quantities or in case of aerosol generation.A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used if ventilation is inadequate.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound from the moment it enters the laboratory until its final disposal is essential for maintaining a safe workflow.

Receiving and Storage

Upon receipt, inspect the container for any signs of damage or leakage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly closed when not in use.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential vapors.

  • Avoiding Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response

In the case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite. Collect the absorbed material into a suitable container for disposal.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and comply with regulations.

  • Waste Characterization: Unused or waste this compound should be considered hazardous waste.

  • Containerization: Collect all waste, including contaminated absorbent materials and disposable PPE, in clearly labeled, sealed containers.

  • Disposal Method: Dispose of the hazardous waste through a licensed waste disposal company. Do not dispose of it down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal Obtain SDS Obtain Specific SDS (if available) Assess Risks Assess Risks and Implement Controls Obtain SDS->Assess Risks Don PPE Don Appropriate PPE Assess Risks->Don PPE Work in Ventilated Area Work in Well-Ventilated Area (Fume Hood) Don PPE->Work in Ventilated Area Avoid Contact Avoid Direct Contact Work in Ventilated Area->Avoid Contact Exposure In Case of Exposure: Follow First Aid Work in Ventilated Area->Exposure Spill In Case of Spill: Contain and Clean Up Work in Ventilated Area->Spill Practice Good Hygiene Practice Good Hygiene Avoid Contact->Practice Good Hygiene Collect Waste Collect Waste in Labeled Containers Practice Good Hygiene->Collect Waste Dispose via Licensed Contractor Dispose via Licensed Waste Contractor Collect Waste->Dispose via Licensed Contractor

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.